cis-1,4-Dichloro-2-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,4-dichlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |
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InChI Key |
FQDIANVAWVHZIR-UPHRSURJSA-N | |
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Canonical SMILES |
C(C=CCCl)Cl | |
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Isomeric SMILES |
C(/C=C\CCl)Cl | |
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Molecular Formula |
C4H6Cl2 | |
| Record name | 1,4-DICHLORO-2-BUTENE | |
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DSSTOX Substance ID |
DTXSID3027405 | |
| Record name | (2Z)-1,4-Dichlorobut-2-ene | |
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Molecular Weight |
124.99 g/mol | |
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Physical Description |
1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] | |
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| Record name | 1,4-Dichloro-2-butene | |
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| Record name | 1,4-Dichloro-cis-2-butene | |
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Boiling Point |
313 °F at 760 mmHg (USCG, 1999), 152.5 °C, 158 °C | |
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Solubility |
Sol in alcohol, ether, acetone, benzene, In water , 580 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |
| Record name | 1,4-DICHLORO-CIS-2-BUTENE | |
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| Record name | 1,4-DICHLORO-2-BUTENE | |
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Density |
1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.188 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |
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Vapor Pressure |
3.0 [mmHg], 4.09 [mmHg], 4.09 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |
| Record name | 1,4-Dichloro-2-butene | |
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Color/Form |
Colorless liquid | |
CAS No. |
764-41-0, 1476-11-5 | |
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| Record name | 2-Butene, 1,4-dichloro-, (2Z)- | |
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Melting Point |
-54 °F (USCG, 1999), -48 °C, Heat of Vaporization: 4.9201X10+7 J/kmol @ melting point, Surface Tension: 0.045796 Newtons/m @ melting point, 3.5 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to cis-1,4-Dichloro-2-butene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Dichloro-2-butene is a halogenated alkene of significant interest as a chemical intermediate in various industrial syntheses.[1] Its bifunctional nature, arising from the presence of two reactive chloroallylic groups, makes it a versatile building block for the synthesis of a range of compounds, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.[1][2] A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective and safe utilization in research and development settings. This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, structural features, and relevant experimental methodologies.
Chemical Structure and Isomerism
This compound, with the chemical formula C₄H₆Cl₂, is one of three primary isomers formed during the chlorination of butadiene, the others being trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene.[3] The "cis" configuration indicates that the two chlorine atoms are on the same side of the carbon-carbon double bond. This stereochemistry plays a crucial role in its physical properties and reactivity. The differentiation of these isomers is critical as their physical and chemical properties vary, which can impact reaction outcomes and product purity.[3]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂ | [4] |
| Molecular Weight | 124.99 g/mol | [4][5] |
| CAS Number | 1476-11-5 | [4] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -48 °C | [1] |
| Boiling Point | 152.5 °C | [4] |
| Density | 1.188 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.489 | [1] |
| Solubility | Soluble in alcohol, ether, acetone, benzene, and chloroform (B151607). Not miscible or difficult to mix in water. | [1][2][4] |
| Vapor Pressure | 3.0 mmHg | [5] |
Reactivity and Applications
This compound is a reactive molecule primarily used as an intermediate in organic synthesis. The presence of two allylic chloride functionalities makes it susceptible to nucleophilic substitution reactions. For instance, it reacts with sodium amide to yield trans-1-chloro-1,3-butadiene. It is also utilized in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones. The cis configuration is reported to have lower activation energies in some reactions compared to the trans isomer, making it thermodynamically more stable in those transformations.[2]
Experimental Protocols
Synthesis and Purification
The industrial production of 1,4-dichloro-2-butenes involves the chlorination of butadiene.[4] This process typically yields a mixture of this compound, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene.[3] The separation of these isomers is challenging due to their similar boiling points and can be achieved by fractional distillation under reduced pressure.[6]
General Synthetic Approach: Chlorination of Butadiene
A stream of butadiene and chlorine gas are reacted, often in the gas or liquid phase. The reaction is exothermic and requires careful temperature control to minimize the formation of higher chlorinated byproducts. The resulting crude product is a mixture of dichlorobutene (B78561) isomers.
Purification: Fractional Distillation
The isomeric mixture is subjected to fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a distillation column with high theoretical plates is necessary for efficient separation. The exact conditions (pressure, temperature, reflux ratio) need to be optimized based on the specific composition of the isomeric mixture and the desired purity of the cis-isomer.
Analytical Methodologies
Accurate identification and quantification of this compound, particularly in the presence of its isomers, is crucial for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like dichlorobutene isomers.[3]
-
Principle: The isomers are separated based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase in a capillary column. The mass spectrometer then detects and fragments the eluting compounds, providing a unique mass spectrum for identification.
-
Experimental Protocol:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating the isomers.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 40 °C (hold for 2 minutes), then ramp to 200 °C at a rate of 10 °C/min.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injection: 1 µL of a diluted sample (in a solvent like hexane (B92381) or methanol) with a split ratio (e.g., 50:1).[3]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.[3]
-
Data Analysis: The isomers are identified based on their retention times and characteristic mass spectra, including the isotopic pattern from the two chlorine atoms.[3] While fragmentation patterns of the cis and trans isomers are very similar, their chromatographic separation is key to their individual quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation and differentiation of the dichlorobutene isomers.[3]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by specific chemical shifts and coupling constants for the vinylic and allylic protons, which are distinct from its trans and 3,4-dichloro isomers.[3]
-
¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum can differentiate the 1,4-dichloro isomers (two signals due to symmetry) from the 3,4-dichloro isomer (four signals).[3]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide complementary information for isomer differentiation.[3]
-
Principle: The key diagnostic peak for distinguishing the 1,4-dichloro-2-butene isomers is the C-H out-of-plane bending vibration. The trans isomer typically shows a strong absorption around 965 cm⁻¹, which is absent in the cis isomer.[3] Raman spectroscopy can also be useful, as the C=C stretch is often more intense for the more symmetric trans isomer.[3]
Caption: Workflow for the separation and identification of dichlorobutene isomers.
Conclusion
This compound is a valuable chemical intermediate with distinct structural and chemical properties. Its successful application in research and development hinges on the ability to effectively separate it from its isomers and characterize it with high fidelity. The analytical techniques and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. Careful consideration of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. This compound | 1476-11-5 [chemicalbook.com]
- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to cis-1,4-Dichloro-2-butene (CAS: 1476-11-5) for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of cis-1,4-dichloro-2-butene (CAS number 1476-11-5), a versatile bifunctional reagent with significant applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates critical information regarding the compound's physicochemical properties, spectral data, synthesis, and reactivity. Special emphasis is placed on its utility as a precursor in the synthesis of various molecular scaffolds of medicinal interest, including functionalized cyclopentenones and biologically active nucleoside analogs. Detailed experimental protocols, safety and handling procedures, and analytical methodologies are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide explores the known biological activities of derivatives synthesized from this compound, offering insights into its potential in the discovery of novel therapeutic agents.
Introduction
This compound is a halogenated alkene that serves as a valuable C4 building block in synthetic organic chemistry.[1] Its chemical structure, featuring two reactive chlorine atoms flanking a cis-configured double bond, allows for a diverse range of chemical transformations. This bifunctionality enables the construction of various cyclic and acyclic molecules, making it a key intermediate in the synthesis of industrial chemicals, agrochemicals, and pharmaceutical compounds.[2][3]
In the context of drug discovery and development, this compound has been utilized in the preparation of complex molecular architectures, including heterocyclic compounds and carbocyclic systems.[4] Of particular interest is its role in the synthesis of nucleoside analogs, a class of compounds renowned for their antiviral and anticancer properties.[5] This guide aims to provide a detailed technical resource for researchers, consolidating essential data and methodologies to unlock the full synthetic potential of this versatile reagent.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in chemical synthesis. This section summarizes its key properties and spectral data in a structured format.
Physical and Chemical Properties
The following table outlines the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1476-11-5 | [6] |
| Molecular Formula | C₄H₆Cl₂ | [6] |
| Molecular Weight | 125.00 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -48 °C | [6] |
| Boiling Point | 152 °C at 758 mmHg | [6] |
| Density | 1.188 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.489 | [6] |
| Solubility | Soluble in chloroform. Not miscible or difficult to mix in water. Soluble in alcohol, ether, acetone, and benzene. | [2][7] |
| Stability | Sensitive to light and moisture. | [2] |
| Storage Temperature | 2-8°C | [6] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound and its reaction products.
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available for viewing. | [8] |
| ¹³C NMR | Spectra available for viewing. | [8] |
| Infrared (IR) | Spectra available for viewing (ATR-IR, Transmission IR, Vapor Phase IR). | [8] |
| Mass Spectrometry (MS) | Spectra available for viewing (GC-MS). | [8][9] |
| Raman | Spectrum available for viewing. | [8] |
Synthesis and Manufacturing
This compound is typically produced through the chlorination of 1,3-butadiene.[10] This process yields a mixture of isomers, including this compound, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. The isomeric mixture can be used directly in some applications, or the desired cis-isomer can be separated and purified.
The diagram below illustrates the general synthesis pathway for dichlorobutene (B78561) isomers.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of two allylic chloride groups, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups and the construction of diverse molecular frameworks.
Synthesis of Functionalized Cyclopentenones
This compound is a key reagent in the [4+1] annulation strategy for the synthesis of functionalized cyclopentenes and cyclopentenones.[6] This typically involves the reaction with a sulfone-activated methylene (B1212753) compound.
The general workflow for this synthesis is depicted below.
Synthesis of Biologically Active Nucleoside Analogs
A significant application of this compound in medicinal chemistry is its use in the synthesis of nucleoside analogs. These compounds are structurally similar to natural nucleosides and can interfere with viral replication or cell division, leading to antiviral and anticancer activities.
Acyclic neplanocin analogues have been prepared by the condensation of purine (B94841) or pyrimidine (B1678525) bases with dichlorobutenes.[5] For example, reaction with adenine (B156593) or N²-acetylguanine followed by hydrolysis yields the corresponding acyclic nucleoside analogs.[5] Some of these synthesized compounds have shown significant cytotoxicity against leukemia cells and inhibitory activity against herpes simplex viruses.[5]
The general scheme for the synthesis of these analogs is as follows:
Experimental Protocols
This section provides generalized experimental procedures for key reactions involving this compound. Researchers should adapt these protocols to their specific substrates and laboratory conditions.
General Procedure for the Synthesis of Tetraalkyl cis,cis-cyclodeca-3,8-diene-1,1,6,6-tetracarboxylates
This procedure is adapted from the literature for the cyclization of this compound with dialkyl malonates.[11]
-
Preparation of Sodium Alkoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, sodium spheres are washed with hexane (B92381) and slowly added to the desired alcohol (e.g., methanol (B129727) for sodium methoxide) under a nitrogen atmosphere to generate the sodium alkoxide.[11]
-
Reaction with Dialkyl Malonate: The corresponding dialkyl malonate (e.g., dimethyl malonate) is added dropwise to the cooled sodium alkoxide solution.[11]
-
Addition of this compound: A solution of this compound in an appropriate solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for a specified period.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield the desired tetraalkyl cis,cis-cyclodeca-3,8-diene-1,1,6,6-tetracarboxylate.[11]
General Procedure for GC-MS Analysis of Dichlorobutene Isomers
Accurate analysis of reaction mixtures containing dichlorobutene isomers is crucial for process optimization and quality control. GC-MS is a powerful technique for this purpose.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for separating nonpolar to moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.
-
Sample Preparation: Samples are typically diluted in a suitable solvent like methanol or hexane.
-
GC Conditions (Typical Starting Point):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Biological Activity of Derivatives and Relevance to Drug Development
While this compound itself is not a therapeutic agent, its derivatives have shown promising biological activities, making it a valuable starting material for drug discovery programs.
Antiviral and Anticancer Nucleoside Analogs
As previously mentioned, acyclic nucleoside analogs derived from dichlorobutenes have demonstrated significant biological activity.[5] For instance, 9-[(E)-4-chlorobut-2-enyl]adenine exhibited cytotoxicity against P-388 mouse lymphoid leukemia cells, while 9-[(E)-4-hydroxybut-2-enyl]guanine was found to inhibit the replication of herpes simplex viruses type 1 and 2.[5]
The development of bridged nucleoside analogs, which lock the sugar pucker into a specific conformation, has also been an active area of research.[12] These conformationally constrained analogs can exhibit enhanced binding to their biological targets. A small library of 2′,4′- and 3′,4′-bridged nucleoside analogs has been synthesized and evaluated for antibacterial, antitumor, and antiviral activities, with some compounds showing potent anti-HIV properties.[12]
Enzyme Inhibition
Certain halogenated alkenes have been shown to act as enzyme inhibitors. For example, trans-1,2-dichloroethylene (B151667) is a selective inhibitor of cytochrome P450 2E1.[13] While direct studies on the enzyme inhibitory properties of this compound derivatives are limited in the provided search results, the potential for such activity exists and warrants further investigation. The electrophilic nature of the allylic chlorides could allow for covalent modification of enzyme active sites, leading to irreversible inhibition.
The logical relationship for the potential of dichlorobutene derivatives as enzyme inhibitors is outlined below.
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification and Classification
| Hazard Class | Category |
| Flammable liquids | Category 3 |
| Acute toxicity, Oral | Category 3 |
| Acute toxicity, Dermal | Category 3 |
| Acute toxicity, Inhalation | Category 2 |
| Skin corrosion/irritation | Category 1B |
| Serious eye damage/eye irritation | Category 1 |
| Carcinogenicity | Category 1A |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
(Data sourced from safety data sheets)
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily available.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when working outside of a fume hood or with large quantities.
-
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Toxicology Summary
This compound is classified as a carcinogen (Category 1A).[3] It is highly toxic if inhaled, toxic in contact with skin, and toxic if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation. The toxicological properties have not been fully investigated, and all direct contact should be avoided.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with demonstrated applications in the preparation of complex molecules, including those with significant biological activity. Its utility in the synthesis of functionalized cyclopentenones and nucleoside analogs highlights its potential for the development of new therapeutic agents. However, its hazardous nature necessitates strict adherence to safety protocols. This technical guide provides a foundational resource for researchers and drug development professionals, enabling them to safely and effectively utilize this compound in their synthetic endeavors. Further research into the biological mechanisms of its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]
- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of acyclic neplanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 95 1476-11-5 [sigmaaldrich.com]
- 7. This compound | 1476-11-5 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Butene, 1,4-dichloro-, (E)- [webbook.nist.gov]
- 10. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of cytochrome P450 2E1 in vivo and in vitro with trans-1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of cis-1,4-Dichloro-2-butene
An In-depth Technical Guide to the Physical Properties of cis-1,4-Dichloro-2-butene
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document collates essential quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for the characterization of such compounds.
Core Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2][3] It is an organochlorine compound with significant applications as a chemical intermediate.[4][5]
Data Presentation
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| IUPAC Name | (2Z)-1,4-dichlorobut-2-ene | |
| CAS Number | 1476-11-5 | |
| Molecular Formula | C₄H₆Cl₂ | [4][6] |
| Molecular Weight | 125.00 g/mol | [4][7][8] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Melting Point | -48 °C | [1][2][4][8][9] |
| Boiling Point | 152-153 °C | at 758-760 mmHg[1][3][4][8][9] |
| Density | 1.188 g/mL | at 25 °C[1][4][8] |
| 1.136 g/cm³ | at 20 °C[2] | |
| Refractive Index | 1.489 (n20/D) | [1][4][8] |
| Solubility | Insoluble in water | [4][5] |
| Soluble in alcohol, ether, acetone, benzene, chloroform | [1][3][4][5] | |
| Vapor Pressure | 4 mmHg | [2] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound. These protocols are based on established laboratory techniques and standards from organizations such as ASTM and IUPAC.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and efficient technique for this measurement on a small scale.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[4]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed into the Thiele tube containing mineral oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[1]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][4]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.[1]
-
The atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurement of the density of a liquid. This method is a specific application of the principles outlined in ASTM D1475.[10]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m_water). The temperature of the water is recorded.
-
The mass of the water is calculated (m_water - m_empty).
-
Using the known density of water at the recorded temperature, the exact volume of the pycnometer (V_p) is calculated.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed (m_sample).
-
The mass of the this compound is calculated (m_sample - m_empty).
-
The density of the sample is calculated by dividing its mass by the volume of the pycnometer (Density = (m_sample - m_empty) / V_p).
Alternatively, digital density meters operating on the oscillating U-tube principle (as described in ASTM D4052) can be used for rapid and highly accurate measurements.[11][9]
Determination of Solubility
Solubility is assessed qualitatively to determine if a substance is soluble, partially soluble, or insoluble in a given solvent. For haloalkanes, solubility is tested in both polar (water) and non-polar organic solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Solubility in Water:
-
Approximately 1 mL of deionized water is placed in a test tube.
-
A few drops of this compound are added.
-
The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.
-
The mixture is observed for the formation of a single homogeneous phase (soluble) or the presence of two distinct layers, cloudiness, or droplets (insoluble). Haloalkanes are generally insoluble in water because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker bonds are formed with the haloalkane.[12][13]
-
-
Solubility in Organic Solvents:
-
The procedure is repeated using various organic solvents (e.g., ethanol, diethyl ether, acetone, benzene, chloroform).
-
Approximately 1 mL of the chosen organic solvent is placed in a test tube.
-
A few drops of this compound are added, and the mixture is agitated.
-
The formation of a homogeneous solution indicates solubility. The principle of "like dissolves like" suggests that non-polar or weakly polar compounds will dissolve in solvents of similar polarity.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound such as this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 6. byjus.com [byjus.com]
- 7. trl.com [trl.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. matestlabs.com [matestlabs.com]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]
Spectroscopic Data of cis-1,4-Dichloro-2-butene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-dichloro-2-butene, tailored for researchers, scientists, and drug development professionals. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for straightforward comparison. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data and includes a workflow diagram for the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Not specified in the available data.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.89 | t | 7.3 | Olefinic protons (-CH=CH-) |
| 4.15 | d | 7.3 | Methylene protons (-CH₂Cl) |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Not specified in the available data.
| Chemical Shift (δ) ppm | Assignment |
| 129.2 | Olefinic carbons (-CH=CH-) |
| 40.1 | Methylene carbons (-CH₂Cl) |
Infrared (IR) Spectroscopic Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The table below lists the significant IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3020 | =C-H stretch |
| ~1650 | C=C stretch (cis) |
| ~1270 | =C-H in-plane bend |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| 124 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 126 | Moderate | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |
| 128 | Low | [M+4]⁺ (Molecular ion with ³⁷Cl₂) |
| 89 | High | [M-Cl]⁺ |
| 53 | High | [C₄H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-150 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC.
-
Gas Chromatography (GC): The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation from any impurities. Helium is typically used as the carrier gas.
-
Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass analyzer scans a mass range of approximately m/z 30-200.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then analyzed to determine the molecular ion and fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
Thermodynamic Properties of cis-1,4-Dichloro-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermodynamic properties of cis-1,4-dichloro-2-butene, a key intermediate in the synthesis of various chemicals, including adiponitrile (B1665535) and chloroprene. Due to the scarcity of primary literature detailing the experimental determination of this compound's thermodynamic parameters, this document relies on critically compiled data from established chemical handbooks. While specific experimental protocols for this molecule are not available in the reviewed literature, this guide outlines the general, standard methodologies used for such determinations to provide a contextual framework for the presented data.
Core Thermodynamic and Physical Properties
The properties of this compound are summarized below. The data is primarily sourced from the Physical and Thermodynamic Properties of Pure Chemicals Data Compilation by Daubert, T.E., and Danner, R.P., as cited in various chemical databases.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₄H₆Cl₂ | - | - |
| Molecular Weight | 125.00 | g/mol | - |
| Boiling Point | 152 | °C (at 758 mmHg) | [1] |
| Melting Point | -48 | °C | [1] |
| Density | 1.188 | g/mL (at 25 °C) | [1] |
| Refractive Index | 1.489 | n20/D | [1] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Notes | Source |
| Heat of Formation | 78.2 | kJ/mol | State (liquid/gas) not specified. | [2] |
| Heat of Combustion | -2332 | kJ/mol | Assumed to be standard enthalpy of combustion. | [2] |
| Heat of Vaporization | 49.2 | kJ/mol | At the melting point. | [2] |
Note: The available data for the heat of formation lacks specification of the compound's state (liquid or gas), which is a critical parameter for its application in thermodynamic calculations. The values should be used with this ambiguity in mind.
Isomeric Relationship and Stability
1,4-Dichloro-2-butene exists as both cis and trans isomers. In the presence of a catalyst at elevated temperatures, the isomers can equilibrate. At 100 °C, an equilibrium mixture consists of approximately 7% cis-1,4-isomer, 72% trans-1,4-isomer, and 21% of the rearranged 3,4-dichloro-1-butene (B1205564) isomer.[3] This suggests that the trans isomer is the most thermodynamically stable of the three.
Standard Experimental Protocols
While specific experimental details for this compound are not available, the following sections describe the standard methodologies that would be employed to determine the key thermodynamic properties listed above.
Enthalpy of Combustion
The standard enthalpy of combustion is determined using bomb calorimetry .
-
Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible inside a high-pressure vessel, the "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited via an electrical fuse. The complete combustion of the chlorinated hydrocarbon produces carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl).
-
Temperature Measurement: The temperature of the surrounding water is monitored until it reaches a maximum. The temperature change (ΔT) is recorded.
-
Calculation: The heat released by the reaction is calculated from ΔT and the predetermined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual N₂) and for the dissolution and formation of hydrochloric acid. The standard enthalpy of combustion (Δc H°) is then calculated per mole of the substance.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation provides the theoretical basis for this measurement.
-
Apparatus: An isoteniscope or a similar static vapor pressure apparatus is used. A sample of the liquid is placed in the bulb.
-
Degassing: The sample is typically freeze-pump-thawed several times to remove dissolved air.
-
Measurement: The apparatus is placed in a constant-temperature bath. At each temperature setpoint, the pressure of the vapor in equilibrium with the liquid is measured using a manometer. This is repeated for a range of temperatures.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be determined from the slope of the plot.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically not measured directly. Instead, it is calculated from the experimentally determined enthalpy of combustion using Hess's Law . The workflow is illustrated in Figure 2.
-
Combustion Data: The standard enthalpy of combustion (ΔcH°) for this compound is determined as described above.
-
Standard Data: The known standard enthalpies of formation (ΔfH°) for the combustion products (CO₂, H₂O, and HCl) are obtained from literature values.
-
Hess's Law Calculation: The enthalpy of a reaction is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants. For the combustion reaction:
ΔcH° = [4 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) + 2 * ΔfH°(HCl)] - [ΔfH°(C₄H₆Cl₂) + ΔfH°(O₂)]
Since the enthalpy of formation of O₂ in its standard state is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.
Conclusion
This guide consolidates the available, albeit limited, thermodynamic data for this compound. The provided values, sourced from established compilations, offer a baseline for researchers. However, the absence of primary experimental literature highlights a clear data gap. For applications requiring high-precision thermodynamic values, such as process design or advanced computational modeling, it is recommended that these properties be experimentally redetermined using modern calorimetric and vapor pressure techniques as outlined in this document.
References
cis-1,4-Dichloro-2-butene molecular weight and formula
This guide provides essential information regarding the molecular properties of cis-1,4-dichloro-2-butene, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a chlorinated hydrocarbon with significant applications as an intermediate in chemical synthesis. A clear understanding of its fundamental molecular characteristics is crucial for its application in experimental and industrial settings.
The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison. This information has been compiled from various chemical databases and literature sources.
| Property | Value |
| Molecular Formula | C4H6Cl2[1][2][3][4] |
| Linear Formula | ClCH2CH=CHCH2Cl |
| Molecular Weight | 125.00 g/mol [1][3][5] |
| Exact Mass | 123.9846556 Da[4] |
| CAS Number | 1476-11-5[1] |
Experimental Protocols
Detailed experimental methodologies for the determination of the properties of this compound are extensive. For instance, mass spectrometry is a primary technique for determining the molecular weight and formula. In a typical electron ionization mass spectrometry (EI-MS) experiment, a sample of this compound is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This process generates molecular ions and fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed to determine the molecular weight and elucidate the structure. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a key diagnostic feature in the mass spectrum of this compound.
Logical Relationships
The relationship between the common name, chemical formula, and molecular weight of a compound is fundamental to its identity. The following diagram illustrates this logical connection for this compound.
References
A Technical Guide to the Solubility of cis-1,4-Dichloro-2-butene in Organic Solvents
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases has revealed a lack of specific quantitative solubility data for cis-1,4-Dichloro-2-butene. This guide summarizes the available qualitative data and provides a detailed, generalized experimental protocol for researchers to determine the quantitative solubility in their laboratories.
Introduction
This compound (CAS RN: 1476-11-5) is a chlorinated alkene of significant interest as an intermediate in the synthesis of various chemicals, including chloroprene, adiponitrile, and butane-1,4-diol.[1][2] Understanding its solubility in a range of organic solvents is critical for its application in chemical synthesis, process design, reaction kinetics, and purification processes. This technical guide provides a summary of its known qualitative solubility and presents a robust experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Data
| Solvent | Qualitative Solubility Description | Reference |
| Acetone | Soluble | [1][3][4] |
| Alcohol (General) | Soluble | [1][3][4] |
| Benzene | Soluble | [1][3][4] |
| Carbon Tetrachloride | Miscible | [5] |
| Chloroform | Soluble / Sparingly Soluble | [1][2] |
| Ether | Soluble | [1][3][4] |
| Methanol | Sparingly / Slightly Soluble | [1] |
| Ethylene Glycol | Immiscible | [5] |
| Glycerol | Immiscible | [5] |
| Water | Not miscible or difficult to mix | [1][3] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the Isothermal Shake-Flask Method, a reliable technique for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.
3.1 Materials and Reagents
-
Solute: High-purity this compound (>95%)
-
Solvents: HPLC or analytical grade organic solvents of interest
-
Internal Standard: A non-reactive, stable compound with a distinct analytical signal (for chromatographic analysis)
3.2 Equipment
-
Analytical balance (± 0.0001 g)
-
Thermostatic orbital shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe (± 0.1 °C)
-
Glass vials or flasks with airtight, solvent-resistant caps (B75204) (e.g., PTFE-lined)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., HPLC)
3.3 Experimental Procedure
Step 1: Preparation of Solvent and Standards
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.
-
Create a series of calibration standards by accurately weighing amounts of this compound, adding them to volumetric flasks, adding a constant known amount of the internal standard stock solution, and diluting to volume with the solvent.
Step 2: Sample Preparation and Equilibration
-
Add a known volume or mass of the solvent to several vials.
-
Place the vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.
-
Add an excess amount of this compound to each vial. An "excess" means adding enough solute so that a separate, undissolved phase of the solute is clearly visible after equilibration.
-
Securely cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solvent phase no longer changes over time.[6]
Step 3: Phase Separation and Sampling
-
Stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the two liquid phases to separate completely.
-
Carefully withdraw an aliquot from the upper (solvent-rich) layer using a syringe. Avoid disturbing the lower (solute-rich) layer or the interface.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microdroplets of the undissolved solute.
Step 4: Sample Analysis
-
Accurately weigh the filtered sample.
-
Add a precise amount of the internal standard stock solution.
-
Analyze the sample using a pre-calibrated analytical method (e.g., GC). The calibration curve generated from the standards will be used to determine the concentration of this compound in the aliquot.
Step 5: Calculation of Solubility
-
From the analytical results, determine the mass of this compound per mass of the solvent in the aliquot.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or molarity (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of liquid-liquid solubility.
References
- 1. This compound CAS#: 1476-11-5 [m.chemicalbook.com]
- 2. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 3. This compound | 1476-11-5 [chemicalbook.com]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
cis-1,4-Dichloro-2-butene stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of cis-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is curated to be a valuable resource for professionals in research, science, and drug development who handle or utilize this compound. This document details its chemical properties, stability profile under various conditions, and protocols for safe storage and handling.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is an important intermediate in the synthesis of various chemicals, including chloroprene, adiponitrile, butane-1,4-diol, and tetrahydrofuran.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1476-11-5 | [4][5] |
| Molecular Formula | C4H6Cl2 | [1] |
| Molecular Weight | 125.00 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -48 °C | [1][2][5] |
| Boiling Point | 152 °C at 758 mmHg | [1][2][5] |
| Density | 1.188 g/mL at 25 °C | [1][2][5] |
| Refractive Index | n20/D 1.489 | [1][5] |
| Solubility | Soluble in chloroform, alcohol, ether, acetone, and benzene. Not miscible or difficult to mix in water. | [1][2] |
| Vapor Pressure | 3 mmHg at 25 °C | [6] |
Stability Profile
This compound is a reactive compound and its stability is influenced by temperature, light, moisture, and the presence of other chemicals.
General Stability and Shelf Life
When stored under recommended conditions, this compound is stable for at least two years.[1] It is crucial to protect it from light and moisture to prevent degradation.[1]
Thermal Stability and Decomposition
Hydrolytic Stability
This compound reacts slowly with water, leading to the formation of hydrochloric acid.[6] The hydrolysis half-life of 1,4-dichloro-cis-2-butene has been measured to be 3.2 days under neutral conditions.
Isomerization
This compound can isomerize to its trans-isomer. This process can be catalyzed by thiols or hydrogen halides. In the presence of a catalyst at 100 °C, a liquid mixture of dichlorobutenes can equilibrate to a composition of 7% this compound, 72% trans-1,4-dichloro-2-butene (B41546), and 21% 3,4-dichloro-1-butene.[9] The trans-isomer is often the preferred starting material in certain industrial syntheses.
Table 2: Quantitative Stability Data for this compound
| Parameter | Condition | Value | Reference |
| Shelf Life | Stored at +4°C, protected from light and moisture | At least 2 years | [1] |
| Hydrolysis Half-life | Neutral conditions | 3.2 days | |
| Isomerization | With catalyst at 100 °C (liquid phase equilibrium) | Equilibrates to 7% cis-isomer | [9] |
Storage and Handling
Proper storage and handling are critical to maintain the quality of this compound and to ensure safety.
Recommended Storage Conditions
To maintain product quality, it is recommended to keep this compound refrigerated. Specific temperature ranges suggested by suppliers are +4°C and 2-8°C.[1][6] Containers should be tightly closed and stored in a dry, cool, and well-ventilated place. The storage area should be a designated flammables area, away from heat, sparks, open flames, and other sources of ignition. It should also be protected from direct sunlight.
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference |
| Temperature | Refrigerated (+4°C or 2-8°C) | [1][6] |
| Atmosphere | Store in a dry, well-ventilated area. | |
| Light | Protect from light. | [1] |
| Moisture | Protect from moisture. | [1] |
| Container | Tightly closed container. | |
| Incompatible Materials | Strong oxidizing agents. |
Handling Precautions
All chemicals should be considered hazardous and direct physical contact should be avoided.[7] Handling should occur in a chemical fume hood.[7] Use appropriate, approved safety equipment, including personal protective equipment (PPE) such as gloves, protective clothing, and eye protection. In case of fire, use carbon dioxide, dry chemical, or foam for extinction.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not extensively published. However, based on the analysis of similar compounds, a general approach can be outlined.
General Protocol for Thermal Stability Assessment
A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to evaluate thermal stability.
-
TGA/DSC Analysis:
-
Accurately weigh a small sample (5-10 mg) of this compound into an appropriate TGA/DSC pan.
-
Place the sample in the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).
-
Record the weight loss as a function of temperature (TGA) to determine the onset and peak decomposition temperatures.
-
Record the heat flow as a function of temperature (DSC) to identify endothermic or exothermic decomposition events.
-
-
Py-GC-MS Analysis:
-
Interface a pyrolyzer with a GC-MS system.
-
Place a small amount of the sample into a pyrolysis tube.
-
Rapidly heat the sample to a series of predetermined temperatures (based on TGA data) in the pyrolyzer.
-
The volatile decomposition products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Isomerization Analysis
The isomerization of this compound to the trans-isomer can be monitored by Gas Chromatography (GC).
-
Sample Preparation: Prepare a standard solution of both cis- and trans-1,4-dichloro-2-butene in a suitable solvent (e.g., chloroform).
-
GC Conditions:
-
Use a capillary column suitable for separating chlorinated hydrocarbons.
-
Set up a temperature program that allows for the baseline separation of the two isomers.
-
Use a Flame Ionization Detector (FID) for detection.
-
-
Analysis:
-
Inject the standard solution to determine the retention times of the cis- and trans-isomers.
-
Inject the sample of this compound at various time points under the conditions being studied (e.g., different temperatures, with or without a catalyst).
-
Quantify the percentage of each isomer by comparing the peak areas.
-
Visualizations
Degradation and Isomerization Pathways
Caption: Degradation and isomerization pathways of this compound.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
References
- 1. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 2. This compound | 1476-11-5 [chemicalbook.com]
- 3. This compound 95 1476-11-5 [sigmaaldrich.com]
- 4. This compound 95 1476-11-5 [sigmaaldrich.com]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Fundamental Guide to the Reactivity of cis-1,4-Dichloro-2-butene for Researchers and Drug Development Professionals
An In-Depth Technical Whitepaper on the Core Reactivity, Experimental Protocols, and Synthetic Applications of cis-1,4-Dichloro-2-butene.
Introduction
This compound is a versatile bifunctional electrophile widely employed in organic synthesis as a building block for a variety of molecular architectures. Its reactivity is dominated by the presence of two allylic chloride leaving groups, making it a valuable precursor for the synthesis of cyclic and acyclic compounds through nucleophilic substitution and isomerization reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a mild, sweet odor.[1] It is sparingly soluble in water but miscible with many organic solvents such as benzene, alcohol, and carbon tetrachloride.[1] A summary of its key physical properties is provided in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂ | [1] |
| Molecular Weight | 125.00 g/mol | [2] |
| CAS Number | 1476-11-5 | [2] |
| Boiling Point | 152 °C at 758 mmHg | [3] |
| Melting Point | -48 °C | [3] |
| Density | 1.188 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.489 | [3] |
Core Reactivity and Reaction Mechanisms
The reactivity of this compound is primarily characterized by two main reaction types: nucleophilic substitution and isomerization. The presence of the double bond and the allylic position of the chlorine atoms significantly influences its reactivity profile.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, azides, cyanides, sulfides, and carbanions. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. Due to the presence of two leaving groups, both mono- and di-substitution products can be obtained by controlling the stoichiometry of the nucleophile.
General Nucleophilic Substitution Workflow
Caption: A generalized workflow for nucleophilic substitution reactions involving this compound.
A notable application of this reactivity is in the synthesis of heterocycles. For instance, reaction with sodium sulfide (B99878) yields 2,5-dihydrothiophene (B159602).[1]
Mechanism of 2,5-Dihydrothiophene Synthesis
Caption: The S(_N)2 mechanism for the synthesis of 2,5-dihydrothiophene from this compound.
Another significant industrial application is the synthesis of adiponitrile (B1665535), a precursor to nylon 66. This process involves the reaction of 1,4-dichloro-2-butene with sodium cyanide to form 1,4-dicyano-2-butene, which is then hydrogenated.[4][5][6]
Isomerization Reactions
This compound can be isomerized to its more stable trans-isomer. This isomerization is often desirable as the trans-isomer can exhibit different reactivity and lead to different product profiles in subsequent reactions. The isomerization can be catalyzed by various agents, including thiols, hydrogen halides, and metal complexes.[7] The process can be initiated by chemical initiators like 2,2'-azobisisobutyronitrile (AIBN) or by ultraviolet light.[7]
Table 2: Catalysts and Conditions for Isomerization of 1,4-Dichlorobutene
| Catalyst | Initiator | Temperature (°C) | Reaction Time | trans/cis Ratio | Reference |
| 2-Mercaptoethanol (B42355) | AIBN | 70-90 | 1 hour or more | > 93/7 | [7] |
| Hydrogen Bromide | AIBN or UV light | Room Temperature | 20-30 minutes | ~ 95/5 | [7] |
| Fe₂O₃/TiO₂ | - | 60-90 | - | Predominantly trans | [8] |
Isomerization Workflow
Caption: A general workflow for the isomerization of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for key reactions of this compound.
Protocol 1: Synthesis of 2,5-Dihydrothiophene
This protocol is adapted from the reaction of 1,4-dihalobut-2-enes with sodium sulfide.[1]
Materials:
-
This compound
-
Anhydrous sodium sulfide
-
Anhydrous methanol (B129727)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium sulfide in a mixture of anhydrous methanol and dimethyl sulfoxide.
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to a slightly elevated temperature (e.g., 35-38 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 2,5-dihydrothiophene.
Protocol 2: Isomerization to trans-1,4-Dichloro-2-butene
This protocol is based on the catalytic isomerization using a thiol catalyst and a chemical initiator.[7]
Materials:
-
This compound (as a mixture with the trans-isomer)
-
2-Mercaptoethanol
-
2,2'-Azobisisobutyronitrile (AIBN)
Procedure:
-
To 10 mL of a mixture of cis- and trans-1,4-dichloro-2-butene, add 0.5 mL of 2-mercaptoethanol (approximately 7.5 mole %).
-
Add a catalytic amount of AIBN (approximately 0.1 to 5 mole %).
-
Heat the reaction mixture to 70-90 °C with stirring.
-
Monitor the isomerization progress by GC analysis to determine the trans/cis ratio.
-
Continue heating until the desired ratio is achieved (typically over 93/7 trans/cis).
-
The product mixture can be used directly for subsequent reactions or purified by distillation.
Quantitative Data Summary
The yields and reaction rates for the reactions of this compound are highly dependent on the specific nucleophile, solvent, temperature, and catalyst used. The following table summarizes available quantitative data for selected reactions.
Table 3: Quantitative Data for Reactions of 1,4-Dichlorobutenes
| Reactant | Nucleophile/Reagent | Product | Conditions | Yield | Reference |
| 1,4-Dichloro-2-butene | Sodium Cyanide | 1,4-Dicyano-2-butene | Liquid phase, 80 °C | ~95% selectivity | [6] |
| 1,4-Dicyano-2-butene | Hydrogen | Adiponitrile | Gas phase, 300 °C, Pd catalyst | 95-97% selectivity | [6] |
| 3,4-Dichloro-1-butene | Fe₂O₃/TiO₂ catalyst | 1,4-Dichloro-2-butene | 60-90 °C | Rate increases with temperature | [8] |
Applications in Synthesis
This compound is a valuable starting material for the synthesis of a variety of organic compounds, particularly heterocycles and functionalized aliphatic chains.
-
Heterocycle Synthesis: As demonstrated, it is a precursor to 2,5-dihydrothiophene. It can also be used in the synthesis of pyrrole (B145914) and pyridazine (B1198779) derivatives through reactions with appropriate nitrogen-containing nucleophiles.
-
Functionalized Cyclopentenes: The reaction of this compound with sulfone-activated methylene (B1212753) compounds can lead to the formation of functionalized cyclopentenes.[3]
-
Polymer Precursors: Its role in the synthesis of adiponitrile highlights its importance in the polymer industry.[4][5][6]
Conclusion
This compound exhibits a rich and versatile reactivity profile, primarily centered around nucleophilic substitution and isomerization reactions. Its ability to act as a bifunctional electrophile makes it a powerful tool for the construction of complex molecules, including heterocycles and polymer precursors. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols and quantitative data serve as a practical resource for scientists seeking to utilize this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 95 1476-11-5 [sigmaaldrich.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Adiponitrile - Wikipedia [en.wikipedia.org]
- 6. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to the Electrophilic Addition Reactions of cis-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition reactions of cis-1,4-dichloro-2-butene. This bifunctional substrate presents a unique case for studying the interplay of stereochemistry and electronic effects in electrophilic additions to alkenes. The presence of electron-withdrawing chlorine atoms deactivates the double bond towards electrophilic attack compared to unsubstituted alkenes. This guide will delve into the mechanisms, products, and stereochemical outcomes of these reactions, supported by available quantitative data and detailed experimental protocols.
Core Principles of Electrophilic Addition to this compound
Electrophilic addition to an alkene is a fundamental organic reaction where an electrophile accepts a pair of electrons from the electron-rich carbon-carbon double bond, initiating the formation of new single bonds. In the case of this compound, the presence of two allylic chlorine atoms significantly influences the reactivity of the double bond. These electron-withdrawing groups reduce the nucleophilicity of the alkene, making the reaction less facile than with simple alkenes.
The general mechanism proceeds through a two-step pathway:
-
Electrophilic Attack: The electrophile (E⁺) attacks the π-bond of the alkene, forming a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction's regioselectivity.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.
Figure 1: General mechanism of electrophilic addition to this compound.
Chlorination of Dichloro-2-butenes
The chlorination of dichlorobutenes is a significant reaction, particularly in the synthesis of tetrachlorobutanes, which are valuable industrial intermediates. While much of the documented research focuses on the trans-isomer due to its industrial relevance, the principles can be extended to the cis-isomer.
Reaction Mechanism and Stereochemistry
The chlorination of alkenes typically proceeds through a cyclic chloronium ion intermediate, which leads to anti-addition of the two chlorine atoms across the double bond. In the case of trans-1,4-dichloro-2-butene, this anti-addition results in the formation of meso-1,2,3,4-tetrachlorobutane.
For this compound, an analogous anti-addition is expected to yield a racemic mixture of (2R,3S)-1,2,3,4-tetrachlorobutane and (2S,3R)-1,2,3,4-tetrachlorobutane.
The Genesis of Dichlorobutene Isomers: A Technical Chronicle of their Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and discovery of dichlorobutene (B78561) isomers, pivotal intermediates in the advancement of industrial organic synthesis. From their initial synthesis to the development of sophisticated characterization techniques, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.
The journey of dichlorobutene isomers begins in the early 20th century with the investigation into the reactivity of 1,3-butadiene (B125203), a readily available byproduct of petroleum cracking.[1] The seminal work of I. E. Muskat and H. E. Northrup in 1930 marked a significant milestone, as they were the first to report the preparation of dichlorobutenes through the chlorination of butadiene.[1] Their research revealed that the addition of chlorine to the conjugated diene was not a straightforward reaction yielding a single product, but rather a complex process resulting in a mixture of isomers.[1]
The primary products of this electrophilic addition are 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, arising from 1,2- and 1,4-addition pathways, respectively.[1] This isomeric distribution is a direct consequence of the delocalized π-electron system of 1,3-butadiene, which leads to a resonance-stabilized allylic carbocation intermediate upon the initial attack of a chlorine molecule.[1] The subsequent attack by a chloride ion at different positions of this carbocation dictates the final product distribution.[1] The reaction temperature plays a crucial role in this selectivity, with lower temperatures favoring the kinetically controlled product, 3,4-dichloro-1-butene, and higher temperatures promoting the formation of the more stable, thermodynamically controlled product, 1,4-dichloro-2-butene.[1]
The industrial significance of dichlorobutene isomers was soon recognized, particularly their role as versatile intermediates in the production of commercially important polymers like neoprene and nylon.[1] This demand spurred further research into the synthesis, separation, and characterization of these compounds.
Quantitative Data Summary
The physical properties of the principal dichlorobutene isomers are summarized below, highlighting the differences that were crucial for their initial separation and characterization.
| Isomer | Structure | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| 3,4-Dichloro-1-butene | CH₂=CHCHClCH₂Cl | 123.4 | 1.158 | 1.463 |
| cis-1,4-Dichloro-2-butene | cis-ClCH₂CH=CHCH₂Cl | 155 | 1.188 | 1.489 |
| trans-1,4-Dichloro-2-butene (B41546) | trans-ClCH₂CH=CHCH₂Cl | 155.5 | 1.183 | 1.486 |
Note: Data compiled from multiple sources. Slight variations may exist based on experimental conditions.
The equilibrium distribution of dichlorobutene isomers is dependent on temperature and the presence of a catalyst. At 100°C in the presence of a catalyst, a liquid mixture of dichlorobutenes equilibrates to a composition of approximately 21% 3,4-dichloro-1-butene, 7% this compound, and 72% trans-1,4-dichloro-2-butene.[2]
Key Experimental Protocols
The foundational experimental methods for the synthesis and analysis of dichlorobutene isomers are detailed below. These protocols are adapted from early 20th-century procedures and modern analytical techniques.
Synthesis of Dichlorobutene Isomers via Chlorination of 1,3-Butadiene
This protocol describes the laboratory-scale synthesis of a mixture of dichlorobutene isomers.
Objective: To synthesize a mixture of dichlorobutene isomers by the electrophilic addition of chlorine to 1,3-butadiene.[1]
Materials:
-
1,3-Butadiene (liquefied or in a suitable inert solvent like carbon tetrachloride)[1]
-
Chlorine gas[1]
-
Inert solvent (e.g., carbon tetrachloride, chloroform)[1]
-
Reaction vessel with a gas inlet, stirrer, and cooling bath[1]
-
Gas delivery system with a flow meter
Procedure:
-
A solution of 1,3-butadiene in an inert solvent is prepared in the reaction vessel.[1]
-
The vessel is cooled to a low temperature, typically below 0°C, to control the exothermic reaction.[1]
-
Chlorine gas is bubbled through the cooled and stirred solution at a controlled rate.[1]
-
The reaction is monitored, and upon completion, the solvent is removed by distillation to yield a crude mixture of dichlorobutene isomers.[1]
Work-up and Analysis: The resulting mixture of dichlorobutene isomers is then separated by fractional distillation, taking advantage of the differences in their boiling points.[1][3] The isomeric composition of the product mixture can be determined using gas chromatography.[3]
Isomer Separation and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like dichlorobutene isomers.
Objective: To separate and identify the individual dichlorobutene isomers in a mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)[4]
-
Capillary column (e.g., DB-5ms or equivalent)[4]
Sample Preparation: A dilute solution of the dichlorobutene isomer mixture is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.[4]
GC Conditions (Typical):
-
Injector Temperature: 250 °C[4]
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[4]
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 35 to 200.
Data Analysis: The retention times of the separated isomers are used for identification, with 3,4-dichloro-1-butene typically having the lowest retention time, followed by this compound, and then trans-1,4-dichloro-2-butene having the highest.[4] The mass spectrum of each isomer will show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms (M, M+2, M+4), confirming their identity.[4]
Visualizing the Discovery and Chemistry
The following diagrams illustrate the key pathways and workflows in the history of dichlorobutene isomers.
Caption: Signaling Pathway of Butadiene Chlorination.
Caption: Experimental Workflow for the Discovery of Dichlorobutene Isomers.
References
Theoretical Investigations of cis-1,4-Dichloro-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies concerning cis-1,4-dichloro-2-butene. Due to a scarcity of published computational research specifically on this isomer, this document synthesizes the available experimental data with established theoretical methodologies to present a complete picture of its conformational landscape and molecular properties. This guide details the experimentally determined structure and proposes a rigorous computational protocol for a thorough theoretical investigation, including conformational analysis and vibrational spectroscopy. The methodologies outlined herein are based on standard practices in computational chemistry for analogous halogenated alkenes, providing a robust framework for future research endeavors.
Introduction
This compound is a chlorinated alkene of interest in synthetic chemistry. Understanding its three-dimensional structure, conformational flexibility, and vibrational properties is crucial for predicting its reactivity and interactions in various chemical systems. While experimental data provides a snapshot of the molecule's ground state, theoretical studies are essential for a deeper understanding of its potential energy surface and dynamic behavior. This guide serves to bridge the gap in the existing literature by providing a detailed summary of the known experimental structure and a proposed workflow for comprehensive computational analysis.
Experimental Determination of Molecular Structure
A pivotal study by Quang Shen utilized gas-phase electron diffraction to determine the molecular structure and conformational composition of this compound. The findings from this research are summarized below.
Predominant Conformation
The experimental results indicate that this compound predominantly exists in a conformation where one of the carbon-chlorine bonds nearly eclipses the C=C double bond, while the other C-Cl bond is rotated approximately 114° away from the double bond. This arrangement suggests a balance of steric and electronic effects influencing the molecule's preferred geometry.
Geometric Parameters
The key geometric parameters determined from the gas-phase electron diffraction study are presented in Table 1. These experimental values serve as a critical benchmark for validating the accuracy of theoretical calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| r(C-H)avg | 1.077 (7) |
| r(C=C) | 1.351 (6) |
| r(C-C) | 1.501 (4) |
| r(C-Cl) | 1.804 (2) |
| Bond Angles (degrees) | |
| ∠ClCC | 112.0 (5) |
| ∠C=C-C | 125 (1) |
| Dihedral Angles (degrees) | |
| τ(Cl-C-C=C) | ~0 (eclipsed) |
| τ(C=C-C-Cl) | ~114 |
Table 1: Experimentally determined geometric parameters for the most stable conformer of this compound.
Proposed Theoretical Investigation Protocol
In the absence of detailed computational studies in the literature, this section outlines a comprehensive protocol for the theoretical investigation of this compound. This workflow is designed to thoroughly explore the molecule's conformational space, identify all stable isomers, and predict their spectroscopic properties.
Conformational Analysis
The initial step in a thorough theoretical study is to identify all possible stable conformations (rotational isomers) of the molecule.
Protocol:
-
Initial Structure Generation: Generate a 3D model of this compound.
-
Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically rotating around the C-C single bonds. The key dihedral angles to investigate are τ(Cl-C-C=C) and τ(C=C-C-Cl).
-
Conformer Identification: Identify the minima on the potential energy surface, which correspond to stable conformers.
-
Geometry Optimization: Perform full geometry optimization of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).
-
Energy Refinement: For the optimized geometries, perform single-point energy calculations using a more accurate method, such as a larger basis set (e.g., aug-cc-pVTZ) and a functional that accounts for dispersion forces (e.g., ωB97X-D), to determine the relative energies of the conformers.
Vibrational Spectroscopy
Once the stable conformers are identified and their geometries optimized, their vibrational frequencies can be calculated to predict their infrared (IR) and Raman spectra.
Protocol:
-
Frequency Calculation: For each optimized conformer at the chosen level of theory (e.g., ωB97X-D/aug-cc-pVTZ), perform a vibrational frequency calculation. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
-
Spectral Analysis: Analyze the calculated vibrational modes to assign them to specific molecular motions (e.g., C-Cl stretch, C=C stretch, CH₂ rock).
-
Intensity Prediction: The calculations will also yield the IR intensities and Raman activities for each vibrational mode, allowing for the theoretical prediction of the full spectra.
-
Comparison and Validation: Compare the calculated vibrational frequencies of the most stable conformer with available experimental spectroscopic data to validate the computational methodology.
Expected Conformational Isomers
Based on the rotation around the two C-C single bonds, several distinct conformers of this compound can be postulated. The relative energies of these conformers will be determined by a balance of steric hindrance between the chlorine atoms and the vinyl group, as well as dipole-dipole interactions.
Conclusion
While dedicated theoretical studies on this compound are currently lacking in the scientific literature, a combination of existing experimental data and established computational methodologies provides a strong foundation for a comprehensive understanding of this molecule. The gas-phase electron diffraction data offers crucial validation points for any theoretical model. The proposed computational protocol, encompassing a thorough conformational analysis and vibrational frequency calculations, outlines a clear path for future research that would yield valuable insights into the molecular properties and reactivity of this compound. Such studies are essential for the rational design of chemical processes and the development of new molecules in the fields of materials science and drug discovery.
An In-Depth Technical Guide to the Safe Handling and Use of cis-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for cis-1,4-dichloro-2-butene, a reactive chloroalkene used as an intermediate in chemical synthesis. Due to its hazardous properties, including high toxicity, corrosivity, flammability, and carcinogenicity, strict adherence to safety protocols is imperative when handling this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a distinct, sweet, or pungent odor.[1][2] It is sparingly soluble in water but soluble in many organic solvents, including alcohol, ether, acetone, benzene, and chloroform.[1][3] This compound is sensitive to light and moisture and may react slowly with water to form hydrochloric acid.[1][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1476-11-5 | [6][7] |
| Molecular Formula | C₄H₆Cl₂ | [7][8][9] |
| Molecular Weight | 124.99 g/mol | [7][8][9] |
| Appearance | Colorless to light yellow liquid | [3][10][11] |
| Boiling Point | 152 °C at 758 mmHg | [3][4][7][12] |
| Melting Point | -48 °C | [3][4][7][12] |
| Density | 1.188 g/mL at 25 °C | [3][4][7][12] |
| Refractive Index | n20/D 1.489 | [3][4][7][12] |
| Vapor Pressure | 4.09 mm Hg | [13] |
| Flash Point | 55 °C (131 °F) - closed cup | [2] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, acetone, benzene, chloroform. | [1][3][4] |
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. It is flammable, corrosive, and poses severe health risks through all routes of exposure.[6] The U.S. Environmental Protection Agency (EPA) has classified 1,4-dichloro-2-butene as a substance that can cause cancer.[11][14][15]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Carcinogenicity | 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[2]
Mechanism of Toxicity: DNA Alkylation and Cellular Response
The primary mechanism of toxicity for this compound is its action as a DNA alkylating agent.[9] Alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[9] These adducts can disrupt DNA replication and transcription, leading to mutations, cytotoxicity, and carcinogenesis.[9][16]
The bifunctional nature of this compound allows it to form both mono-adducts and DNA cross-links (inter-strand and intra-strand), which are particularly cytotoxic.[16][17]
Detoxification Pathway
The primary detoxification pathway for electrophilic compounds like this compound involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[2][5][12][18] This process renders the molecule more water-soluble, facilitating its excretion from the body.[5]
Caption: Glutathione conjugation detoxification pathway for this compound.
Cellular Response to DNA Damage
When DNA damage occurs due to alkylation by this compound, cells activate a complex signaling network known as the DNA Damage Response (DDR).[17][19][20] This response aims to either repair the damage or, if the damage is too severe, trigger programmed cell death (apoptosis) to prevent the propagation of mutations.[20]
Caption: Simplified overview of the cellular DNA Damage Response pathway.
Exposure Controls and Personal Protective Equipment (PPE)
Due to the high toxicity and carcinogenicity of this compound, stringent exposure controls are mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6][10]
-
Ventilation: The laboratory should be well-ventilated, with explosion-proof ventilation systems.[6]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical splash goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 |
| Skin | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat (flame-retardant recommended), and additional protective clothing as needed to prevent any skin contact. | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus (SCBA) is necessary in emergency situations.[10] |
Safe Handling and Storage
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this chemical before use.[10]
-
Restricted Access: Work areas where this chemical is used should have restricted access.
-
Handling Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[6][18]
-
Static Discharge: Take precautionary measures against static discharges.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive liquids.[6] It is recommended to keep the container refrigerated (2-8°C) to maintain product quality.[6][7][12] Protect from direct sunlight and moisture.[4][6]
Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the victim to fresh air. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |
Accidental Release and Fire-Fighting Measures:
-
Spill: Evacuate the area and eliminate all ignition sources.[10] Wear appropriate PPE, including respiratory protection.[10] Contain the spill with an inert absorbent material (e.g., sand, dry earth, vermiculite) and collect it into a suitable, closed container for disposal.[6][10] Do not allow the spill to enter drains or waterways.
-
Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish.[10][21] Water may be ineffective but can be used to cool closed containers.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]
Experimental Protocols
The following are generalized protocols for reactions involving this compound. These must be adapted and subjected to a thorough risk assessment before implementation in any laboratory. All procedures must be carried out in a certified chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of Cyclopentene (B43876) Derivatives via Reaction with a Malonate Ester
This procedure is based on the known reactivity of this compound with nucleophiles to form cyclic compounds.[10]
Materials:
-
This compound
-
Diethyl malonate (or other dialkyl malonate)
-
Sodium ethoxide (or corresponding sodium alkoxide)
-
Anhydrous ethanol (B145695) (or appropriate solvent)
-
Apparatus for reflux with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature with stirring.
-
After the addition is complete, add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of cyclopentene derivatives.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.[6]
-
Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Do not dispose of this chemical down the drain.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) before working with this chemical.
References
- 1. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants [frontiersin.org]
- 3. DNA adducts in rats and mice following exposure to [4-14C]-1,2-epoxy-3-butene and to [2,3-14C]-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. | Semantic Scholar [semanticscholar.org]
- 5. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 1,4-dioxo-2-butene-derived adducts of 2′-deoxyadenosine and 2′-deoxycytosine in oxidized DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. Role of Nrf2 in 1,2-dichloropropane-induced cell proliferation and DNA damage in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. youtube.com [youtube.com]
- 21. Synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloadditions of allenes with enones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 1,4-Dichloro-2-butenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of 1,4-dichloro-2-butenes, focusing on the distinct properties and reactivity of the cis (Z) and trans (E) isomers. This information is critical for professionals in chemical synthesis and drug development where stereoisomeric purity is paramount.
Introduction to 1,4-Dichloro-2-butene Stereoisomers
1,4-dichloro-2-butene is a key industrial intermediate, primarily used in the synthesis of chloroprene, which is the monomer for neoprene synthetic rubber.[1] It exists as two geometric isomers: (Z)-1,4-dichloro-2-butene (cis) and (E)-1,4-dichloro-2-butene (trans). The spatial arrangement of the chlorine atoms relative to the carbon-carbon double bond dictates their physical properties, spectroscopic signatures, and chemical reactivity. Understanding these differences is crucial for controlling reaction pathways and ensuring the desired stereochemical outcome in complex syntheses.
Synthesis and Separation of Stereoisomers
The industrial production of 1,4-dichloro-2-butenes involves the chlorination of 1,3-butadiene (B125203).[1] This reaction typically occurs in the vapor phase and yields a mixture of three main products: 3,4-dichloro-1-butene (B1205564), (Z)-1,4-dichloro-2-butene, and (E)-1,4-dichloro-2-butene.[2] The (E) isomer is generally the major product in the equilibrium mixture.[2]
The separation of the (E) and (Z) isomers from the reaction mixture is typically achieved through fractional distillation, exploiting the differences in their boiling points.[3]
Experimental Protocols
Synthesis of 1,4-Dichloro-2-butene Isomers via Chlorination of 1,3-Butadiene (Illustrative Laboratory Scale)
Objective: To synthesize a mixture of 1,4-dichloro-2-butene isomers by the chlorination of 1,3-butadiene.
Materials:
-
1,3-butadiene gas
-
Chlorine gas
-
Inert solvent (e.g., dichloromethane)
-
Gas dispersion tube
-
Reaction vessel equipped with a cooling system and a gas outlet
-
Apparatus for fractional distillation
Procedure:
-
Cool the reaction vessel containing the inert solvent to a low temperature (e.g., 0-5 °C).
-
Bubble a stream of 1,3-butadiene gas through the solvent.
-
Simultaneously, introduce a controlled stream of chlorine gas through a gas dispersion tube into the solution. The molar ratio of butadiene to chlorine should be carefully controlled.
-
Maintain the reaction temperature throughout the addition of gases.
-
After the reaction is complete, the resulting mixture contains 3,4-dichloro-1-butene, (Z)-1,4-dichloro-2-butene, and (E)-1,4-dichloro-2-butene.
-
The solvent is removed under reduced pressure.
-
The crude product mixture is then subjected to fractional distillation to separate the isomers.
Separation of (E)- and (Z)-1,4-Dichloro-2-butene via Fractional Distillation
Objective: To separate the (E) and (Z) isomers of 1,4-dichloro-2-butene from the product mixture.
Apparatus:
-
A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
Procedure:
-
The crude mixture of dichlorobutenes is placed in the distillation flask.
-
The apparatus is assembled, and the mixture is heated.
-
Due to its lower boiling point, 3,4-dichloro-1-butene will distill first.
-
As the temperature rises, the (Z) and (E) isomers of 1,4-dichloro-2-butene will begin to distill. The fractionating column allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component at each stage.
-
Fractions are collected at different temperature ranges, corresponding to the boiling points of the different isomers. The efficiency of the separation depends on the length and type of the fractionating column.
-
The purity of the collected fractions should be assessed using spectroscopic methods such as GC-MS or NMR.
Spectroscopic Characterization
The differentiation between the (E) and (Z) isomers of 1,4-dichloro-2-butene is reliably achieved through various spectroscopic techniques.
Data Presentation
Table 1: Comparative Spectroscopic Data for (E)- and (Z)-1,4-Dichloro-2-butene
| Spectroscopic Technique | (E)-1,4-dichloro-2-butene (trans) | (Z)-1,4-dichloro-2-butene (cis) | Key Differentiating Features |
| ¹H NMR | δ ≈ 5.9 ppm (m, =CH), δ ≈ 4.1 ppm (d, -CH₂Cl) | δ ≈ 5.8 ppm (m, =CH), δ ≈ 4.2 ppm (d, -CH₂Cl) | The coupling constant between the vinylic protons is larger for the trans isomer (~15 Hz) compared to the cis isomer (~11 Hz). |
| ¹³C NMR | δ ≈ 130 ppm (=CH), δ ≈ 45 ppm (-CH₂Cl) | δ ≈ 128 ppm (=CH), δ ≈ 40 ppm (-CH₂Cl) | The chemical shifts of both the vinylic and allylic carbons differ slightly between the two isomers. |
| FTIR (cm⁻¹) | C-H out-of-plane bend: ~965 (strong) | C-H out-of-plane bend: Absent or weak in the 965 cm⁻¹ region. A characteristic band around 690 cm⁻¹. | The strong absorption around 965 cm⁻¹ is a hallmark of the trans isomer.[4] |
| Raman (cm⁻¹) | C=C stretch: Strong intensity | C=C stretch: Weaker intensity | The more symmetrical trans isomer exhibits a stronger Raman signal for the C=C stretching vibration.[4] |
| GC-MS (m/z) | Molecular Ion: 124 (with characteristic M+2 and M+4 chlorine isotope pattern) | Molecular Ion: 124 (with characteristic M+2 and M+4 chlorine isotope pattern) | While mass spectra are similar, the isomers can be separated by their retention times in gas chromatography. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.
Stereospecific Reactivity
The stereochemistry of the 1,4-dichloro-2-butene isomers plays a critical role in determining the stereochemical outcome of subsequent reactions.
(E)-1,4-Dichloro-2-butene
A prominent example of the stereospecific reactivity of the (E)-isomer is its use in the total synthesis of the marine alkaloid sceptrin .[5] The synthesis involves a [2+2] photocycloaddition reaction between (E)-1,4-dichloro-2-butene and maleic anhydride. The trans stereochemistry of the starting material is crucial for establishing the desired all-trans stereochemistry of the cyclobutane (B1203170) ring in the final product.[5]
(Z)-1,4-Dichloro-2-butene
The (Z)-isomer is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives . These bicyclic structures are important scaffolds in medicinal chemistry. The cis configuration of the starting material facilitates the intramolecular cyclization, leading to the formation of the bridged bicyclic system.[6][7] Another example is its reaction with sodium amide to yield trans-1-chloro-1,3-butadiene.[8]
Visualizations
Synthesis of 1,4-Dichloro-2-butene Isomers
Caption: Synthesis and separation of 1,4-dichloro-2-butene isomers.
Stereospecific Reactions of 1,4-Dichloro-2-butene Isomers
Caption: Stereospecific reactions of (E)- and (Z)-1,4-dichloro-2-butene.
Conclusion
The (E) and (Z) isomers of 1,4-dichloro-2-butene, while structurally similar, exhibit distinct physical and chemical properties that are of significant importance in synthetic chemistry. A thorough understanding of their synthesis, separation, and spectroscopic characteristics is essential for their effective utilization. The stereospecificity of their reactions allows for the controlled synthesis of complex molecules with defined stereochemistry, making them valuable building blocks for researchers in academia and the pharmaceutical industry.
References
- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 8. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide to cis-1,4-Dichloro-2-butene: A Material Safety Data Sheet Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the material safety data for cis-1,4-Dichloro-2-butene (CAS No. 1476-11-5). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive overview for professionals in research and development. This document focuses on presenting quantitative data in a structured format, outlining emergency and handling procedures, and visualizing key safety workflows.
Core Safety and Hazard Information
This compound is a flammable and highly toxic liquid that poses significant health risks. It is classified as a carcinogen and can cause severe skin burns, eye damage, and respiratory irritation.[1] Inhalation of its vapors can be fatal, and it is also toxic if swallowed or absorbed through the skin.[1] Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory environment.
Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classifications for this compound are summarized below.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | 2 | Danger | H330: Fatal if inhaled[2] |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage |
| Carcinogenicity | 1A/1B | Danger | H350: May cause cancer[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Warning | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and use in experimental procedures.
| Property | Value | Source |
| Molecular Formula | C4H6Cl2 | [1] |
| Molecular Weight | 125.00 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Pungent | [1] |
| Melting Point | -48 °C (-54.4 °F) | [1] |
| Boiling Point | 152 °C (305.6 °F) at 758 mmHg | [1] |
| Flash Point | 55 °C (131.0 °F) - closed cup | |
| Density | 1.188 g/mL at 25 °C | [3] |
| Vapor Density | 4.32 | [1] |
| Solubility | Soluble in chloroform, alcohol, ether, acetone, and benzene.[3][4] Slightly soluble in water. | [5] |
| Refractive Index | n20/D 1.489 (lit.) | [3] |
Toxicological Data
The toxicological profile of this compound underscores its significant health hazards. The available quantitative data is presented below.
| Toxicity Metric | Value | Species | Route | Source |
| LD50 (Oral) | 89 mg/kg | Rat | Oral | [1] |
| LD50 (Dermal) | 521 mg/kg | Rabbit | Dermal | [1] |
| LC50 (Inhalation) | 86 ppm/4H (trans-isomer) | Rat | Inhalation | [6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemical substances are typically not included in standard Material Safety Data Sheets. These studies are conducted by specialized laboratories and the full methodologies are often proprietary or published in peer-reviewed toxicological journals.
However, a submission to the U.S. Environmental Protection Agency (EPA) by DuPont provides insight into the methodology for an acute inhalation toxicity study of the related compound, trans-1,4-dichloro-2-butene (B41546) . This serves as an illustrative example of the type of rigorous testing conducted.
Summary of Acute Inhalation Toxicity Study Protocol (for trans-1,4-Dichloro-2-butene) [7]
-
Test Subjects: Young adult ChR-CD male rats.
-
Exposure: Rats were exposed to varying concentrations of trans-1,4-dichloro-2-butene (ranging from 240 to 3600 ppm) for a duration of 30 minutes.
-
Observation Period: Animals were observed for 14 days post-exposure.
-
Endpoint: The 30-minute LC50 was determined to be 784 ppm.
-
Pathology: Gross and histopathologic examinations were performed on a subset of rats at 7 days post-exposure and on any animals that died during the observation period. Tissues examined included the tracheobronchial epithelium, kidneys, and testes.
Safety and Handling
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., Viton®, Butyl rubber) and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. All handling should occur in a chemical fume hood.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store in a flammables area, away from heat, sparks, and open flames.
-
Protect from direct sunlight, moisture, and light. For quality maintenance, refrigeration (2-8°C) is recommended.
-
Incompatible Materials: Strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediate medical attention is required. If not breathing, give artificial respiration.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Remove all sources of ignition and use spark-proof tools.
Visualizing Safety Workflows
To better understand the logical relationships in handling a hazardous chemical like this compound, the following diagrams illustrate key workflows.
Caption: Hazard Identification and Response Workflow for this compound.
Caption: First Aid Response Workflow for Exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Synthesis of Adiponitrile from cis-1,4-dichloro-2-butene
Abstract
This document provides a detailed protocol for the synthesis of adiponitrile (B1665535), a key intermediate in the production of nylon 6,6, starting from cis-1,4-dichloro-2-butene. The synthesis is a two-step process involving an initial cyanation reaction to form 1,4-dicyano-2-butene (B72079), followed by a catalytic hydrogenation to yield the final product, adiponitrile. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering comprehensive methodologies, data presentation, and process visualization.
Introduction
Adiponitrile (ADN), or 1,4-dicyanobutane, is a critical industrial chemical primarily used as a precursor for the synthesis of hexamethylenediamine, a monomer for the production of nylon 6,6.[1] One established method for adiponitrile production is the indirect hydrocyanation of butadiene, which proceeds through a 1,4-dichloro-2-butene intermediate.[2] This note details the subsequent conversion of this compound to adiponitrile.
The overall synthesis pathway is as follows:
-
Cyanation: The conversion of this compound to 1,4-dicyano-2-butene via nucleophilic substitution with a cyanide source.
-
Hydrogenation: The saturation of the carbon-carbon double bond and reduction of the nitrile groups of 1,4-dicyano-2-butene to form adiponitrile.
This document outlines two distinct protocols for the initial cyanation step, followed by a general protocol for the hydrogenation step.
Chemical Reaction Pathway
The synthesis proceeds in two main steps, as illustrated in the diagram below.
Caption: Overall reaction scheme for the synthesis of adiponitrile.
Experimental Protocols
This intermediate can be synthesized from this compound using either an alkali metal cyanide or hydrogen cyanide. Both cis- and trans-isomers of 1,4-dichloro-2-butene, as well as 3,4-dichloro-1-butene, will yield the same 1,4-dicyano-2-butene product due to allylic rearrangement.[2][3][4]
Protocol 1: Cyanation using Sodium Cyanide and a Phase-Transfer Catalyst
This method utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble dichlorobutene (B78561) and the aqueous cyanide solution, which can lead to increased yields and reduced reaction times.[3]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)[3]
-
Water (H₂O)
-
Organic Solvent (e.g., Dichloromethane)
Procedure:
-
Prepare an aqueous solution of sodium cyanide.
-
In a reaction vessel equipped with a stirrer and reflux condenser, add the organic solvent, this compound, and the phase-transfer catalyst.
-
Heat the organic mixture and add the aqueous sodium cyanide solution dropwise with vigorous stirring.
-
Maintain the reaction temperature at approximately 80°C and continue stirring until the reaction is complete (monitored by GC or TLC).[2]
-
After completion, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1,4-dicyano-2-butene.
-
Purify the crude product by recrystallization or distillation.
Protocol 2: Cyanation using Hydrogen Cyanide with a Hydrogen Chloride Acceptor
This protocol uses hydrogen cyanide directly but requires a base to neutralize the HCl byproduct, preventing undesirable side reactions.[3][4]
Materials:
-
This compound
-
Hydrogen cyanide (HCN)
-
Calcium carbonate (CaCO₃) as a hydrogen chloride acceptor[4]
-
Cuprous chloride (CuCl) as a catalyst[5]
-
Solvent: Anhydrous ethylene (B1197577) glycol monomethyl ether[4]
Procedure:
-
In a pressure-rated reaction vessel, charge the solvent, calcium carbonate, and cuprous chloride.
-
Add this compound to the mixture.
-
Carefully add 2 to 10 moles of hydrogen cyanide per mole of dichlorobutene.[4]
-
Seal the vessel and heat the mixture to a temperature between 50°C and 150°C under autogenous pressure.[4]
-
Maintain the reaction conditions with stirring until completion.
-
Cool the reactor and vent any excess pressure.
-
Filter the reaction mixture to remove calcium chloride and any unreacted calcium carbonate.
-
Isolate the 1,4-dicyano-2-butene from the filtrate by distillation.
This step involves the catalytic hydrogenation of the intermediate product from Step 1.
Materials:
-
1,4-dicyano-2-butene (from Step 1)
-
Hydrogen gas (H₂)
-
Palladium (Pd) on a support (e.g., carbon) or Raney Nickel (Ni) catalyst[1][2]
Procedure:
-
Place the 1,4-dicyano-2-butene and the catalyst in a high-pressure reactor (autoclave).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to the desired temperature (e.g., up to 300°C for gas-phase hydrogenation with a Pd catalyst) and maintain with vigorous stirring.[2]
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting liquid is crude adiponitrile, which can be purified by vacuum distillation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of adiponitrile from this compound.
Caption: General experimental workflow for adiponitrile synthesis.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of adiponitrile.
Table 1: Reaction Conditions and Yields for the Synthesis of 1,4-dicyano-2-butene
| Parameter | Protocol 1 (NaCN) | Protocol 2 (HCN) |
| Cyanide Source | Sodium Cyanide (NaCN) | Hydrogen Cyanide (HCN) |
| Catalyst | Benzyltriethylammonium chloride | Cuprous Chloride (CuCl) |
| Solvent | Dichloromethane/Water | Ethylene glycol monomethyl ether |
| Temperature | ~80°C | 50 - 150°C |
| Pressure | Atmospheric | Autogenous |
| Selectivity | ~95%[2] | High |
Table 2: Reaction Conditions and Yields for the Hydrogenation to Adiponitrile
| Parameter | Value |
| Starting Material | 1,4-dicyano-2-butene |
| Catalyst | Pd on support or Raney Ni[1][2] |
| Reaction Type | Gas-phase catalytic hydrogenation |
| Temperature | ~300°C[2] |
| Pressure | High Pressure |
| Selectivity | 95-97%[2] |
Safety Considerations
-
Toxicity: Both this compound and adiponitrile are toxic.[1][6] All cyanide compounds (NaCN, HCN) are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
-
Flammability: Adiponitrile is a flammable liquid.[1]
-
Pressure: The hydrogenation step is performed under high pressure and requires an appropriate high-pressure reactor and safety precautions.
-
Corrosivity: 1,4-dichloro-2-butene is corrosive to tissues.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of adiponitrile from this compound is a robust and high-yielding process. The initial cyanation step can be adapted based on the availability of reagents and equipment, with both sodium cyanide and hydrogen cyanide providing effective routes to the 1,4-dicyano-2-butene intermediate. The subsequent hydrogenation step, typically employing a palladium or nickel catalyst, proceeds with high selectivity to afford the final adiponitrile product. Careful adherence to the outlined protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 3. 1,4-Dicyano-2-butene|High-Purity Research Chemical [benchchem.com]
- 4. US2477573A - Synthesis of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 5. US2462388A - Preparation of 1,4-dicyano-2-butene - Google Patents [patents.google.com]
- 6. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,4-Dicyano-2-butene from cis-1,4-Dichloro-2-butene and Sodium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicyano-2-butene (B72079) is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] Its structure, featuring two nitrile groups and a central double bond, allows for a diverse range of chemical transformations. This application note provides a detailed protocol for the synthesis of 1,4-dicyano-2-butene via the nucleophilic substitution reaction of cis-1,4-dichloro-2-butene with sodium cyanide. The reaction proceeds by the displacement of the chloride leaving groups by cyanide ions.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.[1]
Reaction Principle
The core of this synthesis is a double nucleophilic substitution reaction, where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atoms bonded to the chlorine atoms in this compound. This results in the formation of two new carbon-carbon bonds and the displacement of two chloride ions. The overall reaction is as follows:
Cl-CH₂-CH=CH-CH₂-Cl + 2 NaCN → NC-CH₂-CH=CH-CH₂-CN + 2 NaCl
The reaction is typically carried out in a suitable solvent that can dissolve both the organic substrate and the inorganic cyanide salt to a sufficient extent. The use of a catalyst, such as a copper(I) salt, can facilitate the reaction and improve yields.
Data Presentation
The yield of 1,4-dicyano-2-butene is highly dependent on the reaction conditions. The following table summarizes typical conditions and reported yields from various sources.
| Starting Material | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Sodium Cyanide | Ethanol (B145695) | None | Reflux | Not Specified | Moderate | General Knowledge |
| Dichlorobutene isomers | Sodium Cyanide | Acetonitrile | Cuprous Chloride | Not Specified | Not Specified | Improved | U.S. Patent 2,462,388 |
| Dichlorobutene isomers | Hydrogen Cyanide | Ethylene Glycol Monomethyl Ether | Copper Chloride | 50-150 | Not Specified | High | U.S. Patent 2,477,573 |
| Dichlorobutene isomers | Alkali Metal Cyanide | Aqueous, pH 1-7 | Copper Salt | Not Specified | Not Specified | High | U.S. Patent 2,477,597 |
Experimental Protocols
Materials and Equipment
-
This compound (95% or higher purity)
-
Sodium cyanide (NaCN)
-
Anhydrous ethanol
-
Cuprous chloride (CuCl) (optional, as catalyst)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat. All operations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.
Detailed Experimental Procedure
Caution: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. This procedure must be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn at all times. An emergency cyanide antidote kit should be readily available.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Addition of Reagents: To the ethanol, carefully add sodium cyanide (10.8 g, 0.22 mol). Stir the suspension for 10-15 minutes to ensure good dispersion. If using a catalyst, add cuprous chloride (0.5 g, 5 mmol) at this stage.
-
Addition of Substrate: Slowly add this compound (12.5 g, 0.1 mol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,4-dicyano-2-butene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene) to afford pure 1,4-dicyano-2-butene as a solid.
Characterization Data for 1,4-Dicyano-2-butene
-
Appearance: White to off-white solid.
-
Melting Point: 76-78 °C.
-
¹H NMR (CDCl₃): δ 5.90 (m, 2H), 3.25 (d, 4H).
-
¹³C NMR (CDCl₃): δ 125.0, 117.5, 22.0.
-
IR (KBr, cm⁻¹): 2250 (C≡N), 1650 (C=C).
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 1,4-dicyano-2-butene.
Signaling Pathway (Reaction Mechanism)
Caption: Nucleophilic substitution of this compound.
References
Application Notes and Protocols: Investigating the Use of cis-1,4-dichloro-2-butene in the Synthesis and Modification of Nylon-6,6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon-6,6 is a widely utilized polyamide known for its excellent mechanical strength, thermal stability, and chemical resistance. It is synthesized through the condensation polymerization of hexamethylenediamine (B150038) and adipic acid. While cis-1,4-dichloro-2-butene is not a conventional monomer in the industrial production of nylon-6,6, its bifunctional nature, featuring both a double bond and reactive chlorine atoms, presents intriguing possibilities for research and development. It is primarily known as an intermediate in the synthesis of adiponitrile, a precursor to hexamethylenediamine.[1] The incorporation of this compound into the polyamide backbone or as a grafting agent could introduce functionalities for cross-linking, altering solubility, or for the attachment of other molecules, potentially leading to novel materials with tailored properties.
These application notes provide detailed protocols for the exploratory synthesis and modification of nylon-6,6 using this compound. The methodologies are intended for a research setting to investigate the potential for creating modified polyamides with unique characteristics.
Section 1: Synthesis of Modified Nylon-6,6 via Interfacial Co-polymerization
This protocol details a method for the hypothetical co-polymerization of hexamethylenediamine, adipoyl chloride, and this compound to form a modified polyamide. The highly reactive chlorine atoms on this compound can potentially compete with the acyl chloride in reacting with the amine groups of hexamethylenediamine.
1.1 Experimental Protocol: Interfacial Co-polymerization
-
Preparation of Aqueous Phase:
-
In a 250 mL beaker, dissolve 2.32 g of hexamethylenediamine and 1.60 g of sodium hydroxide (B78521) in 100 mL of deionized water.
-
Stir the solution until all solids are dissolved.
-
-
Preparation of Organic Phase:
-
In a separate 250 mL beaker, dissolve 3.66 g of adipoyl chloride in 100 mL of cyclohexane.
-
To this solution, add a specified molar percentage of this compound (see Table 1 for examples). Stir gently to mix.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase to create two distinct layers. The polymerization will occur at the interface.[2][3]
-
Using forceps, gently grasp the polymer film formed at the interface and pull it out of the beaker. A continuous strand of polymer should form.
-
Wind the polymer strand onto a glass rod, continuously removing it from the beaker until one of the reactants is depleted.
-
-
Washing and Drying:
-
Wash the synthesized polymer strand thoroughly with a 50:50 ethanol/water solution to remove unreacted monomers and by-products.
-
Further wash the polymer with deionized water.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
-
Characterization:
-
Determine the melting point of the modified nylon using Differential Scanning Calorimetry (DSC).
-
Analyze the chemical structure using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the butene moiety.
-
Evaluate the mechanical properties (tensile strength, elongation at break) using a universal testing machine.
-
1.2 Data Presentation
-
Table 1: Reactant Quantities for Modified Nylon-6,6 Synthesis
Sample ID Hexamethylenediamine (mol) Adipoyl Chloride (mol) This compound (mol) Molar Ratio (Diamine:Diacid Chloride:Dichloroalkene) Control 0.02 0.02 0 1:1:0 MN-1 0.02 0.019 0.001 1:0.95:0.05 MN-2 0.02 0.018 0.002 1:0.9:0.1 | MN-3 | 0.02 | 0.015 | 0.005 | 1:0.75:0.25 |
-
Table 2: Characterization Data of Modified Nylon-6,6
Sample ID Yield (%) Melting Point (°C) Tensile Strength (MPa) Elongation at Break (%) Control MN-1 MN-2 | MN-3 | | | | |
1.3 Diagrams
Caption: Standard Nylon-6,6 Polymerization.
Caption: Hypothetical Reaction with Dichloro-2-butene.
Section 2: Post-Polymerization Modification of Nylon-6,6
This protocol describes a hypothetical method for grafting this compound onto an existing nylon-6,6 polymer. This approach could be used to modify the surface properties of nylon films or fibers. The reaction targets the secondary amine groups present in the polyamide backbone.
2.1 Experimental Protocol: Grafting onto Nylon-6,6 Film
-
Nylon Film Preparation:
-
Prepare a 5% (w/v) solution of nylon-6,6 in formic acid.
-
Cast the solution onto a glass plate and allow the solvent to evaporate in a fume hood to form a thin film.
-
Dry the film under vacuum at 60°C for 24 hours.
-
-
Surface Activation (Optional):
-
For enhanced reactivity, the nylon film surface can be partially hydrolyzed to generate more amine end groups. This can be achieved by brief immersion in a dilute acid solution.
-
-
Grafting Reaction:
-
Immerse the nylon-6,6 film in a solution of dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium tert-butoxide, a strong base, to the DMSO to deprotonate some of the amide protons.
-
Introduce this compound to the reaction mixture (see Table 3 for concentration examples).
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time.
-
-
Washing and Drying:
-
Remove the film from the reaction mixture and wash it sequentially with DMSO, water, ethanol, and acetone (B3395972) to remove unreacted reagents.
-
Dry the modified film in a vacuum oven at 50°C for 24 hours.
-
-
Characterization:
-
Use Attenuated Total Reflectance (ATR)-FTIR spectroscopy to analyze the surface chemistry of the film.
-
Employ X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface and confirm the presence of chlorine.
-
Measure the water contact angle to assess changes in surface hydrophilicity/hydrophobicity.
-
2.2 Data Presentation
-
Table 3: Reaction Conditions for Grafting Modification
Sample ID This compound Conc. (mol/L) Reaction Time (hours) Reaction Temperature (°C) GM-1 0.1 2 50 GM-2 0.1 4 50 GM-3 0.2 2 50 | GM-4 | 0.2 | 4 | 50 |
-
Table 4: Surface Characterization of Grafted Nylon-6,6 Films
Sample ID Surface Chlorine Content (XPS, at%) Water Contact Angle (°) Control 0 GM-1 GM-2 GM-3 | GM-4 | | |
2.3 Diagram
Caption: Workflow for Grafting Modification.
References
Synthesis of Functionalized Cyclopentenones from cis-1,4-Dichloro-2-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclopentenones, valuable scaffolds in medicinal chemistry and natural product synthesis, utilizing cis-1,4-dichloro-2-butene as a key starting material. The synthetic strategy involves a multi-step sequence including alkylation of an active methylene (B1212753) compound, cyclization, hydrolysis, decarboxylation, and subsequent functionalization to yield the target cyclopentenone core.
Introduction
Cyclopentenone moieties are present in a wide array of biologically active compounds, including prostaglandins (B1171923) and various anticancer agents. Their synthesis is a topic of significant interest in organic chemistry. The use of readily available this compound offers a versatile entry point to this important class of molecules. The overall synthetic pathway is outlined below.
Overall Synthetic Workflow
The synthesis proceeds through a series of well-established organic transformations, starting with the formation of a cyclopentene (B43876) ring system, followed by manipulation of functional groups to generate the desired cyclopentenone.
Caption: Overall workflow for the synthesis of functionalized cyclopentenones.
Experimental Protocols
Step 1: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate
This initial step involves the dialkylation of diethyl malonate with this compound to form the cyclopentene ring system. A competing reaction can lead to the formation of a vinylcyclopropane (B126155) derivative.
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., argon) to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation and Cyclization: Add this compound (1.0 eq) dropwise to the stirred solution of the diethyl malonate enolate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield diethyl cyclopent-3-ene-1,1-dicarboxylate. A mixture of this product and diethyl 2-vinylcyclopropane-1,1-dicarboxylate is often obtained with a reported combined yield of around 67%.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 124.99 | 1.0 |
| Diethyl Malonate | 160.17 | 1.0 |
| Sodium | 22.99 | 2.0 |
| Absolute Ethanol | 46.07 | Solvent |
Step 2: Synthesis of Cyclopent-3-ene-1,1-dicarboxylic acid
The synthesized diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.
Protocol:
-
Hydrolysis: Dissolve diethyl cyclopent-3-ene-1,1-dicarboxylate (1.0 eq) in a solution of sodium hydroxide (B78521) (2.5 eq) in a mixture of water and ethanol.
-
Reaction: Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield cyclopent-3-ene-1,1-dicarboxylic acid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Diethyl cyclopent-3-ene-1,1-dicarboxylate | 212.25 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.5 |
| Water/Ethanol | - | Solvent |
| Concentrated HCl | 36.46 | For acidification |
Step 3: Synthesis of 3-Cyclopentene-1-carboxylic acid
The dicarboxylic acid undergoes decarboxylation upon heating to yield the mono-carboxylic acid.
Protocol:
-
Decarboxylation: Place the dry cyclopent-3-ene-1,1-dicarboxylic acid in a round-bottom flask fitted with a distillation apparatus.
-
Reaction: Heat the solid gently under vacuum. The dicarboxylic acid will melt and decarboxylate, and the resulting 3-cyclopentene-1-carboxylic acid will distill over.
-
Purification: The collected distillate can be further purified by redistillation under reduced pressure.
| Reactant | Molecular Weight ( g/mol ) |
| Cyclopent-3-ene-1,1-dicarboxylic acid | 156.14 |
Step 4: Synthesis of Functionalized Cyclopentenones
The conversion of 3-cyclopentene-1-carboxylic acid to a functionalized cyclopentenone is a key transformation that can be achieved through several methods. One common approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an organometallic reagent and subsequent oxidation/isomerization.
Protocol for a 3-Alkyl-2-cyclopentenone:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, treat 3-cyclopentene-1-carboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Reaction with Organocuprate: In a separate flask, prepare a Gilman reagent (lithium dialkylcuprate, R₂CuLi) by reacting an alkyllithium reagent (2.0 eq) with copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF at low temperature (e.g., -78 °C).
-
Coupling: Add the crude acid chloride (dissolved in the same anhydrous solvent) dropwise to the freshly prepared Gilman reagent at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Isomerization/Oxidation: The resulting 3-alkyl-3-cyclopentene-1-one can be isomerized to the more stable 3-alkyl-2-cyclopentenone by treatment with a mild acid or base. In some cases, oxidation of the cyclopentene ring may be necessary to introduce the enone functionality, which can be achieved using various oxidizing agents like chromium trioxide or manganese dioxide. The specific conditions will depend on the nature of the alkyl group 'R'.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
| Reactant/Reagent | Equivalents | Purpose |
| 3-Cyclopentene-1-carboxylic acid | 1.0 | Starting material |
| Thionyl Chloride | 1.2 | Forms acid chloride |
| Alkyllithium (RLi) | 2.0 | Precursor for organocuprate |
| Copper(I) Iodide | 1.0 | Precursor for organocuprate |
| Acid/Base or Oxidizing Agent | Varies | Isomerization/Oxidation |
Quantitative Data Summary
| Step | Product | Theoretical Yield | Reported Yield | Notes |
| 1 | Diethyl cyclopent-3-ene-1,1-dicarboxylate | Varies | ~67% (combined with isomer) | Yield is for the mixture of cyclopentene and vinylcyclopropane products. |
| 2 | Cyclopent-3-ene-1,1-dicarboxylic acid | Quantitative | High | Typically proceeds in high yield. |
| 3 | 3-Cyclopentene-1-carboxylic acid | Quantitative | Good to excellent | Yields are generally high for thermal decarboxylation. |
| 4 | Functionalized Cyclopentenone | Varies | Varies | Highly dependent on the specific functionalization route and substrate. |
Logical Relationships and Signaling Pathways
The synthesis of functionalized cyclopentenones does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a linear progression from simple starting materials to the final complex target molecule.
Caption: Logical flow of the synthetic sequence.
Conclusion
The synthesis of functionalized cyclopentenones from this compound provides a reliable and versatile route to this important class of compounds. The protocols outlined above offer a foundation for researchers to produce these molecules and explore their potential applications in drug discovery and development. Careful optimization of each step, particularly the final functionalization, will be crucial for achieving high yields of the desired target compounds.
Application of cis-1,4-Dichloro-2-butene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-Dichloro-2-butene is a versatile bifunctional electrophile that serves as a valuable C4 building block in the synthesis of a variety of cyclic compounds, including important heterocyclic scaffolds. Its two reactive allylic chloride moieties, constrained in a cis configuration, make it an ideal precursor for cyclization reactions with various dinucleophiles to form saturated and unsaturated five- and seven-membered heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles utilizing this compound as the starting material.
Core Applications: Synthesis of Seven-Membered Heterocycles
The primary application of this compound in heterocyclic synthesis is the construction of seven-membered rings through reactions with bidentate nucleophiles. The cis geometry of the starting material facilitates the formation of these larger ring systems.
Application Note 1: Synthesis of 2,3-Dihydro-1H-1,4-Diazepines (Nitrogen Heterocycles)
The reaction of this compound with primary diamines, such as ethylenediamine (B42938), provides a direct route to 2,3-dihydro-1H-1,4-diazepines. This reaction proceeds via a double nucleophilic substitution, where the amine nitrogens displace the chloride ions, leading to the formation of the seven-membered diazepine (B8756704) ring. These compounds are core structures in a variety of pharmacologically active agents.
Experimental Protocol 1: Synthesis of 2,3-Dihydro-1H-1,4-diazepine
This protocol details the synthesis of the parent 2,3-dihydro-1H-1,4-diazepine from the reaction of this compound with ethylenediamine.
Materials:
-
This compound (95%)
-
Ethylenediamine
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethylenediamine (1.2 equivalents) in ethanol (5 mL per mmol of dichlorobutene) in a round-bottom flask, add sodium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Quantitative Data:
| Product | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2,3-Dihydro-1H-1,4-diazepine | Ethylenediamine | Ethanol | Na₂CO₃ | Reflux | 5 | 65-75 |
| 1-Phenyl-2,3-dihydro-1H-1,4-diazepine | N-Phenylethylenediamine | Acetonitrile | K₂CO₃ | 80 | 8 | 70-80 |
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 2,3-Dihydro-1H-1,4-diazepine.
Application Note 2: Synthesis of 2,3,6,7-Tetrahydro-1,4-dithiepine (Sulfur Heterocycles)
The reaction of this compound with a dithiol, such as ethane-1,2-dithiol, or with a sulfide (B99878) source like sodium sulfide, provides access to seven-membered sulfur-containing heterocycles. These 1,4-dithiepine derivatives are valuable intermediates in organic synthesis and can be found in some natural products.
Experimental Protocol 2: Synthesis of 2,3,6,7-Tetrahydro-1,4-dithiepine
This protocol describes the synthesis of 2,3,6,7-tetrahydro-1,4-dithiepine by reacting this compound with sodium sulfide.
Materials:
-
This compound (95%)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water and then dilute with ethanol (10 mL per mmol of dichlorobutene).
-
Heat the solution to 50 °C with stirring.
-
Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the warm sulfide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by flash chromatography on silica gel.
Quantitative Data:
| Product | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3,6,7-Tetrahydro-1,4-dithiepine | Na₂S·9H₂O | Ethanol/Water | Reflux | 4 | 55-65 |
Diagram of Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of 2,3,6,7-Tetrahydro-1,4-dithiepine.
Application Note 3: Synthesis of Dihydrooxepine Derivatives (Oxygen Heterocycles)
While less common, the synthesis of seven-membered oxygen-containing heterocycles, such as dihydrooxepine derivatives, can be achieved through the reaction of this compound with a diol under basic conditions. This Williamson ether synthesis-type reaction provides a route to these interesting heterocyclic systems.
Experimental Protocol 3: Synthesis of a Dihydrooxepine Derivative
This protocol provides a general method for the synthesis of a dihydrooxepine derivative from a generic diol.
Materials:
-
This compound (95%)
-
A suitable diol (e.g., Ethane-1,2-diol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data (Exemplary):
| Product | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3,6,7-Tetrahydro-1,4-dioxepine | Ethane-1,2-diol | THF | NaH | Reflux | 18 | 40-50 |
Diagram of Logical Relationship:
Caption: Key logical steps in the synthesis of dihydrooxepine derivatives.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a range of heterocyclic compounds, particularly seven-membered systems. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel diazepines, dithiepines, and oxepines. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this a powerful tool in the arsenal (B13267) of synthetic and medicinal chemists. Further optimization of reaction conditions and exploration of a wider range of dinucleophiles will undoubtedly lead to the discovery of new and potentially bioactive heterocyclic molecules.
Application Notes and Protocols for the Laboratory-Scale Synthesis of cis-1,4-Dichloro-2-butene
Introduction
cis-1,4-Dichloro-2-butene is a valuable bifunctional electrophile used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its stereochemistry and the presence of two reactive C-Cl bonds make it a versatile building block for the construction of cyclic and acyclic molecules. For instance, it has been utilized in the preparation of functionalized cyclopentenones.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Synthetic Approach
The most direct and stereoselective laboratory method for the synthesis of this compound is the reaction of cis-2-butene-1,4-diol (B44940) with a chlorinating agent such as thionyl chloride (SOCl₂). This approach is preferable to the industrial method of chlorinating 1,3-butadiene, which yields a difficult-to-separate mixture of cis-1,4-, trans-1,4-, and 3,4-dichloro isomers.[3][4][5] The reaction of an alcohol with thionyl chloride can proceed with either retention or inversion of stereochemistry. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration, which is ideal for converting the cis-diol to the desired cis-dichloro product.[6]
Experimental Protocol
Objective: To synthesize this compound from cis-2-butene-1,4-diol and thionyl chloride.
Materials:
-
cis-2-Butene-1,4-diol (C₄H₈O₂)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Preparation: Dissolve cis-2-butene-1,4-diol (e.g., 8.81 g, 0.1 mol) in anhydrous diethyl ether (100 mL) in the reaction flask.
-
Reaction: Cool the flask in an ice-water bath. Slowly add thionyl chloride (e.g., 26.2 g, 16.2 mL, 0.22 mol, 2.2 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (150 mL) to neutralize the excess thionyl chloride and HCl. Be cautious as this will evolve SO₂ and CO₂ gases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine) (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 152 °C at atmospheric pressure.[7]
-
Data Presentation
The following table summarizes the quantitative data for the described synthesis.
| Parameter | Value |
| Reactants | |
| cis-2-Butene-1,4-diol | 8.81 g (0.1 mol) |
| Thionyl Chloride | 26.2 g (0.22 mol) |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0-10 °C (addition), Room Temp. (reaction) |
| Reaction Time | 3-4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol |
| Theoretical Yield | 12.50 g |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 152 °C @ 758 mmHg[7] |
| Density | 1.188 g/mL at 25 °C[7] |
Mandatory Visualization
References
- 1. This compound [cogershop.com]
- 2. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
Application Notes and Protocols for the Catalytic Conversion of cis-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of cis-1,4-dichloro-2-butene, a versatile C4 building block in organic synthesis. The protocols outlined below cover key transformations including isomerization, dehydrochlorination, and nucleophilic substitution, providing a foundation for the synthesis of a variety of valuable downstream products.
Catalytic Cis-to-Trans Isomerization
The isomerization of this compound to its trans isomer is a crucial transformation, as the trans isomer is often the preferred starting material in various synthetic applications due to its higher reactivity and stereochemical outcomes in subsequent reactions. This process is often catalyzed by thiols or hydrogen halides, with the aid of a radical initiator.
Experimental Protocol: Thiol-Catalyzed Isomerization
This protocol describes the isomerization of this compound to trans-1,4-dichloro-2-butene (B41546) using 2-mercaptoethanol (B42355) as the catalyst and 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (or a cis/trans mixture)
-
2-Mercaptoethanol (catalyst)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene) to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the catalyst, 2-mercaptoethanol (0.05-0.10 eq), to the stirred solution.
-
Add the initiator, AIBN (0.01-0.05 eq).
-
Heat the reaction mixture to 70-80 °C under a continuous inert atmosphere.
-
Monitor the progress of the isomerization by periodically taking aliquots and analyzing them by GC to determine the cis/trans ratio.
-
Once the desired cis/trans ratio is achieved (typically >95% trans), cool the reaction mixture to room temperature.
-
The resulting solution containing the trans-1,4-dichloro-2-butene can be used directly in subsequent steps or the product can be isolated by removal of the solvent under reduced pressure, followed by distillation if necessary.
Data Presentation: Isomerization Catalysts and Conditions
| Catalyst System | Initiator | Catalyst Loading (mol%) | Initiator Loading (mol%) | Temperature (°C) | Reaction Time | Typical trans:cis Ratio | Reference |
| 2-Mercaptoethanol | AIBN | 5 - 10 | 1 - 5 | 70 - 80 | 10 min - 2 h | > 95:5 | [1] |
| Anhydrous HBr | UV light | 5 - 10 | - | 25 - 40 | 1 - 3 h | > 90:10 | [1] |
| Anhydrous HCl | AIBN | 5 - 10 | 1 - 5 | 70 - 80 | 2 - 4 h | ~ 90:10 | [1] |
Diagram: Isomerization Workflow and Mechanism
Caption: Workflow and proposed mechanism for thiol-catalyzed isomerization.
Catalytic Dehydrochlorination
This compound can undergo dehydrochlorination to yield chloroprene, a valuable monomer for the production of synthetic rubber. This reaction is often carried out using a strong base in the presence of a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic substrate.
Experimental Protocol: Phase-Transfer Catalyzed Dehydrochlorination
This protocol describes a general method for the dehydrochlorination of this compound using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst.
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/v)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Organic solvent (e.g., toluene or chlorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for two-phase reactions
-
Vigorous mechanical or magnetic stirring
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound (1.0 eq) and the organic solvent.
-
Add the phase-transfer catalyst, TBAB (0.02-0.05 eq).
-
Begin vigorous stirring of the organic phase.
-
Slowly add the aqueous NaOH solution (2.0-3.0 eq) to the reaction mixture.
-
Heat the biphasic mixture to 50-70 °C.
-
Monitor the reaction by GC analysis of the organic layer.
-
Upon completion, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude chloroprene.
-
The product can be further purified by fractional distillation.
Data Presentation: Dehydrochlorination Conditions
| Catalyst | Base | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Product | Reference |
| Tetrabutylammonium Bromide (TBAB) | 50% aq. NaOH | 2 - 5 | 50 - 70 | Toluene | Chloroprene | [2][3] |
| Benzyltriethylammonium Chloride (BTEAC) | 50% aq. NaOH | 2 - 5 | 50 - 70 | Chlorobenzene | Chloroprene | [2][3] |
Diagram: Phase-Transfer Catalysis Cycle
Caption: PTC cycle for dehydrochlorination of this compound.
Catalytic Nucleophilic Substitution
This compound is an excellent substrate for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. These reactions can be catalyzed by transition metals, such as palladium, or proceed under phase-transfer conditions, depending on the nucleophile.
Experimental Protocol: Palladium-Catalyzed Substitution with Phenols
This protocol describes the palladium-catalyzed substitution of both chlorine atoms of this compound with a phenol (B47542) nucleophile.
Materials:
-
This compound
-
Phenol (or substituted phenol, 2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the palladium catalyst, the base, and the phenol.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the 1,4-diphenoxy-2-butene product.
Data Presentation: Catalytic Nucleophilic Substitution
| Catalyst/Conditions | Nucleophile | Base | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Product | Reference |
| Pd(PPh₃)₄ | Phenol | K₂CO₃ | 2 - 5 | 80 - 100 | DMF | 1,4-Diphenoxy-2-butene | [4] |
| PTC (TBAB) | Sodium Azide | - | 5 | 60 - 80 | Toluene/H₂O | 1,4-Diazido-2-butene | [5] |
| PTC (TBAB) | Diethyl malonate | NaOEt | 5 | 25 - 50 | Ethanol | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | [5] |
Diagram: Palladium-Catalyzed Allylic Substitution Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed allylic substitution.
References
- 1. scribd.com [scribd.com]
- 2. Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: cis-1,4-Dichloro-2-butene in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,4-dichloro-2-butene is a versatile bifunctional reagent that holds significant potential in organometallic synthesis. Its unique structure, featuring two reactive allylic chloride moieties and a central double bond, allows for a range of transformations, including the formation of metal-diene complexes and participation in metal-catalyzed cyclization reactions. These applications are pivotal for the construction of complex molecular architectures relevant to materials science and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organometallic complexes, particularly focusing on the preparation of (η⁴-diene)iron tricarbonyl complexes.
Key Applications in Organometallic Synthesis
The primary application of this compound in organometallic chemistry is as a precursor for the synthesis of η⁴-diene metal complexes. The two chlorine atoms can be reductively eliminated by a low-valent metal source, leading to the coordination of the resulting 1,3-diene to the metal center. This methodology is particularly effective for the synthesis of iron tricarbonyl complexes.
Synthesis of (η⁴-cis-1,3-butadiene)tricarbonyliron(0)
A prominent application of this compound is in the synthesis of (η⁴-cis-1,3-butadiene)tricarbonyliron(0). This reaction typically involves the dehalogenation of this compound using a low-valent iron carbonyl species, such as diiron nonacarbonyl (Fe₂(CO)₉).[1][2] The Fe(CO)₃ moiety can then act as a protecting group for the diene, enabling further synthetic manipulations on other parts of the molecule.[1]
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of (η⁴-cis-1,3-butadiene)tricarbonyliron(0)
This protocol is a general procedure adapted from the synthesis of similar (diene)iron tricarbonyl complexes from 1,4-dihalobutene precursors.[1][2]
Materials:
-
This compound
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive synthesis (Schlenk line, etc.)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, add diiron nonacarbonyl (Fe₂(CO)₉) (1.1 equivalents).
-
Add anhydrous toluene to the flask to create a suspension.
-
To this suspension, add this compound (1 equivalent) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. The progress of the reaction can be monitored by the consumption of the insoluble orange Fe₂(CO)₉ and the formation of a soluble, typically yellow, iron complex. The reaction time can vary, but several hours (e.g., 4-6 hours) is a reasonable starting point.
-
After the reaction is complete (as indicated by TLC or GC-MS analysis), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble iron salts (FeCl₂).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product, a yellow oil or solid, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
The fractions containing the desired (η⁴-cis-1,3-butadiene)tricarbonyliron(0) complex are collected and the solvent is removed under reduced pressure to yield the purified product.
Expected Observations:
The product, (η⁴-cis-1,3-butadiene)tricarbonyliron(0), is expected to be a yellow, air-stable, and volatile compound.[1]
Data Presentation
Table 1: Representative Yields for the Synthesis of (Diene)Fe(CO)₃ Complexes from Dihalo Precursors
| Diene Precursor | Metal Carbonyl | Product | Yield (%) | Reference |
| 3,4-Dichlorocyclobutene | Fe₂(CO)₉ | (C₄H₄)Fe(CO)₃ | Not specified | [2] |
| C₆H₄(CH₂Br)₂ | Fe₂(CO)₉ | (C₆H₄(=CH₂)₂)Fe(CO)₃ | Not specified | [1] |
Note: Specific yield for the reaction of this compound was not found in the surveyed literature. The yields of these reactions can be highly variable depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for the Synthesis of (η⁴-cis-1,3-butadiene)tricarbonyliron(0)
References
Application Notes and Protocols for Reactions with cis-1,4-Dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving cis-1,4-dichloro-2-butene. It includes essential safety information, reaction methodologies, and quantitative data summaries. This versatile bifunctional reagent is a valuable intermediate in the synthesis of various compounds, including heterocycles and carbocycles.[1][2]
Physicochemical and Safety Data
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood by trained personnel.[3] It is classified as a flammable liquid, highly toxic, corrosive, and a suspected carcinogen.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1476-11-5 | [6][7] |
| Molecular Formula | C₄H₆Cl₂ | [8] |
| Molecular Weight | 125.00 g/mol | |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 152 °C at 758 mmHg | [1][6] |
| Melting Point | -48 °C | [1][6] |
| Density | 1.188 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.489 | [1][6] |
| Solubility | Soluble in chloroform, alcohol, ether, acetone, and benzene (B151609). Not miscible with water. | [1][2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification & Statements | Recommended Precautions |
| Acute Toxicity | Fatal if inhaled (H330), Toxic if swallowed (H301), Toxic in contact with skin (H311) | [4][5] |
| Corrosivity | Causes severe skin burns and eye damage (H314) | [4] |
| Carcinogenicity | May cause cancer (H350) | [4] |
| Flammability | Flammable liquid and vapor (H226) | [4] |
Emergency Workflow: Spill & Exposure
Caption: Emergency response workflow for spills and personnel exposure.
Application Note 1: Synthesis of N-Substituted-3-pyrrolines
This compound serves as an effective precursor for the synthesis of five-membered nitrogen heterocycles. It readily reacts with primary amines, such as aniline (B41778), to yield N-substituted-3-pyrrolines via a double nucleophilic substitution reaction.[9]
Reaction Pathway
Caption: Pathway for the synthesis of N-phenyl-3-pyrroline.
Experimental Protocol: Synthesis of N-Phenyl-3-pyrroline
This protocol is adapted from the literature procedure by Bobbitt, J. M., et al. (1960).[9]
Materials:
-
This compound (1.0 eq)
-
Aniline (2.0 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (2.0 eq) in ethanol.
-
Slowly add this compound (1.0 eq) to the stirred solution. The reaction is exothermic; maintain the temperature with a cooling bath if necessary.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove aniline hydrochloride and excess aniline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-phenyl-3-pyrroline by vacuum distillation.
Table 3: Product Characterization Data for N-Phenyl-3-pyrroline
| Product | Form | Melting Point (°C) | Analytical Data (Calculated) | Analytical Data (Found) | Reference |
| N-Phenyl-3-pyrroline Picrate | - | 140.5-141 | C: 45.90, H: 3.85, N: 15.30 | C: 45.87, H: 3.97, N: 15.50 | [9] |
| 3-Pyrroline | Picrate | 218-219 | C: 48.00, H: 4.03, N: 16.00 | C: 48.26, H: 4.11, N: 16.07 | [9] |
Application Note 2: Cycloalkylation with Malonic Esters
The reaction of this compound with the sodium salt of dialkyl malonates can produce cyclic compounds. Depending on the reaction conditions, both five-membered (cyclopentene) and ten-membered (cyclodecadiene) ring systems can be synthesized. The formation of diethyl cyclopent-3-ene-1,1-dicarboxylate is a primary outcome.[10]
Experimental Protocol: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate
This protocol is based on literature procedures for the cyclization of dichlorobutenes with malonic esters.[10]
Materials:
-
Sodium metal (2.0 eq)
-
Absolute Ethanol
-
Diethyl malonate (1.0 eq)
-
This compound (1.0 eq)
-
Dry benzene or THF
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer
Procedure:
-
Prepare Sodium Ethoxide: In a three-neck flask fitted with a reflux condenser and mechanical stirrer, carefully add sodium metal (2.0 eq) in small pieces to absolute ethanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution to form the diethyl malonate anion.
-
Add dry benzene or THF to the flask.
-
Cyclization Reaction: Add a solution of this compound (1.0 eq) in the same dry solvent dropwise to the stirred malonate solution over 1-2 hours.
-
After addition, heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or benzene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting product, diethyl cyclopent-3-ene-1,1-dicarboxylate, by vacuum distillation. A reported yield for this type of reaction is approximately 67%.[10]
Experimental Workflow: Cycloalkylation
Caption: Workflow for the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.
Application Note 3: Nucleophilic Substitution with Sodium Azide (B81097)
This compound can undergo disubstitution reactions with various nucleophiles. The following is a representative protocol for the synthesis of cis-1,4-diazido-2-butene using sodium azide, adapted from a procedure for a similar substrate.[11] This product is a high-energy compound and should be handled with extreme caution.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carefully add sodium azide (2.5 eq) to the stirred solution. (Caution: Sodium azide is highly toxic).
-
Heat the reaction mixture to 80-90 °C.
-
Maintain the temperature and stirring for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up: Carefully pour the mixture into a separatory funnel containing deionized water. (Caution: Azide solutions can form explosive heavy metal azides if they contact lead or copper plumbing).
-
Extract the aqueous phase with diethyl ether (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. The resulting cis-1,4-diazido-2-butene should be handled as a potentially explosive compound and stored in solution if possible.
References
- 1. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 2. This compound | 1476-11-5 [chemicalbook.com]
- 3. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound 95 1476-11-5 [sigmaaldrich.com]
- 7. This compound – CHEM-IS-TRY Inc [chem-is-try.com]
- 8. This compound [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: cis-1,4-Dichloro-2-butene as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,4-dichloro-2-butene is a bifunctional organochlorine compound that serves as a versatile crosslinking agent in polymer chemistry. Its two reactive allylic chloride groups can undergo nucleophilic substitution reactions with various functional groups present on polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking imparts enhanced mechanical strength, thermal stability, and solvent resistance to the resulting polymeric materials. These application notes provide an overview of the use of this compound as a crosslinking agent, including its reaction mechanism, experimental protocols, and potential applications in research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and designing experimental conditions.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂[1][2][3] |
| Molecular Weight | 124.996 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 152 °C at 758 mmHg |
| Melting Point | -48 °C |
| Density | 1.188 g/mL at 25 °C |
| Solubility | Soluble in chloroform, alcohol, ether, acetone, and benzene. Not miscible or difficult to mix in water.[1] |
| Storage | Store at 2-8°C, protected from light and moisture. |
Crosslinking Mechanism
The primary mechanism for crosslinking polymers with this compound involves nucleophilic substitution (SN2) reactions. Polymers containing nucleophilic functional groups, such as primary or secondary amines (-NH₂, -NHR), thiols (-SH), or carboxylates (-COO⁻), can displace the chloride ions from the crosslinking agent. This results in the formation of stable covalent bonds, creating crosslinks between polymer chains. The cis-configuration of the double bond can influence the stereochemistry of the resulting crosslinked network.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. The choice of solvent and reaction temperature is crucial for controlling the reaction rate and preventing unwanted side reactions.
References
Application Notes: cis-1,4-Dichloro-2-butene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of cis-1,4-dichloro-2-butene as a key starting material in the synthesis of pharmaceutically relevant compounds, particularly in the development of novel carbocyclic nucleoside analogues with potential antiviral and antitumor properties.
Introduction
This compound is a versatile bifunctional reagent utilized in organic synthesis. Its two reactive allylic chloride moieties and the cis-configured double bond provide a unique platform for constructing complex molecular architectures. A significant application in pharmaceutical synthesis is its role as a precursor for carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety. This structural modification can enhance metabolic stability and viral enzyme inhibition, leading to compounds with potent biological activity.
Key Application: Synthesis of Unsaturated Carbocyclic Nucleoside Analogues
A primary application of this compound is in the synthesis of unsaturated carbocyclic nucleoside analogues. These compounds have shown significant cytotoxic, antitumor, and antiviral activities. The general synthetic strategy involves the alkylation of various nucleobases with this compound, followed by hydrolysis to yield the desired active compounds.
Reaction Scheme: Alkylation of Nucleobases and Subsequent Hydrolysis
The synthesis proceeds in two main steps. First, the nucleobase is alkylated with this compound to form a chloro-intermediate. This is then hydrolyzed to the corresponding alcohol, which often represents the active analogue.
Caption: General synthesis pathway for unsaturated carbocyclic nucleoside analogues.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various unsaturated carbocyclic nucleoside analogues using this compound.
| Nucleobase | Product | Yield (%) |
| Cytosine | 1-(4-Hydroxy-cis-2-butenyl)cytosine | 65 |
| Adenine | 9-(4-Hydroxy-cis-2-butenyl)adenine | 70 |
| 2-Amino-6-chloropurine | 2-Amino-6-chloro-9-(4-hydroxy-cis-2-butenyl)purine | 68 |
| Thymine | 1-(4-Hydroxy-cis-2-butenyl)thymine | 60 |
Experimental Protocols
General Procedure for the Alkylation of Nucleobases with this compound
Materials:
-
Appropriate nucleobase (e.g., cytosine, adenine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a stirred suspension of the nucleobase (1.0 equiv) and finely ground potassium carbonate (1.5 equiv) in dry dimethylformamide, add this compound (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(4-chloro-cis-2-butenyl)nucleobase intermediate.
General Procedure for the Hydrolysis of N-(4-chloro-cis-2-butenyl)nucleobases
Materials:
-
N-(4-chloro-cis-2-butenyl)nucleobase intermediate
-
Aqueous sodium hydroxide (B78521) (1 M)
-
Dowex 50W-X8 (H⁺ form) resin
-
Methanol
-
Ammonia solution
Protocol:
-
Dissolve the N-(4-chloro-cis-2-butenyl)nucleobase intermediate (1.0 equiv) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add aqueous sodium hydroxide (1.5 equiv) and stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the final unsaturated carbocyclic nucleoside analogue.
Caption: Experimental workflow for the two-step synthesis.
Signaling Pathways and Logical Relationships
The synthesized carbocyclic nucleoside analogues often act as antimetabolites. After intracellular phosphorylation to their triphosphate forms, they can inhibit viral DNA polymerases or reverse transcriptases, or be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Caption: Mechanism of action for carbocyclic nucleoside analogues.
Conclusion
This compound serves as a valuable and efficient building block for the synthesis of unsaturated carbocyclic nucleoside analogues. The straightforward alkylation and hydrolysis protocols provide access to a range of potential therapeutic agents for further investigation in drug discovery programs. The data and protocols presented herein offer a solid foundation for researchers exploring this class of compounds.
Application Notes and Protocols: cis-1,4-Dichloro-2-butene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
cis-1,4-Dichloro-2-butene (CAS No: 1476-11-5) is a highly versatile bifunctional electrophile that serves as a valuable C4 building block in a variety of organic transformations.[1] Its two allylic chloride moieties, positioned with cis stereochemistry, provide a unique platform for the construction of cyclic and heterocyclic frameworks through controlled nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for its use in the synthesis of functionalized cyclopentenes, cyclopentenones, and key sulfur and nitrogen heterocycles, which are prevalent scaffolds in medicinal chemistry and natural product synthesis.
Application 1: Synthesis of Cyclopentane and Cyclopentenone Derivatives
Application Note
The reaction of this compound with carbanions derived from active methylene (B1212753) compounds, such as dialkyl malonates, is a cornerstone method for the synthesis of cyclopentene (B43876) rings.[2] This reaction proceeds via a tandem double nucleophilic substitution, where the malonate anion first displaces one chloride, followed by an intramolecular cyclization to displace the second, forming a five-membered ring. The resulting diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile intermediate that can be further elaborated. For instance, hydrolysis followed by decarboxylation yields 3-cyclopentene-1-carboxylic acid, a precursor for various substituted cyclopentanes.[2] While direct conversion to a cyclopentenone from this intermediate is a multi-step process, alternative strategies like the Ramberg-Bäcklund reaction on sulfones derived from this compound offer a more direct, albeit complex, route to cyclopentenones.[3]
Experimental Protocols
Protocol 1.1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
This protocol is adapted from the Master's thesis by Choubal, C. S. (1987), which investigated the cyclization of this compound with sodium dialkylmalonates.[2]
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add 1.5 g (0.065 mol) of sodium metal to 50 mL of absolute ethanol (B145695). Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Malonate: To the freshly prepared sodium ethoxide solution, add 10.4 g (0.065 mol) of diethyl malonate dropwise via the addition funnel.
-
Reaction with this compound: In a separate 100 mL three-neck round-bottom flask fitted with a condenser and magnetic stirrer, place 3.92 g (0.0314 mol) of this compound.[2]
-
Add the solution of sodium diethylmalonate to the flask containing this compound.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, pour the mixture into 100 mL of water. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 3-cyclopentene-1,1-dicarboxylate.[2]
Protocol 1.2: Hydrolysis and Decarboxylation to 3-Cyclopentene-1-carboxylic acid
-
Hydrolysis: The diethyl 3-cyclopentene-1,1-dicarboxylate (1 equivalent) is refluxed with an excess of 10% aqueous sodium hydroxide (B78521) solution until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: After cooling, the reaction mixture is acidified with cold 6M hydrochloric acid until the pH is ~1-2, leading to the precipitation of the dicarboxylic acid.
-
Isolation: The solid diacid is collected by filtration, washed with cold water, and dried.
-
Decarboxylation: The dried diacid is heated to 170 °C until carbon dioxide evolution ceases, yielding 3-cyclopentene-1-carboxylic acid.[2]
Quantitative Data
| Product Name | Starting Materials | Reaction Time | Yield | Reference |
| Diethyl 3-cyclopentene-1,1-dicarboxylate | This compound, Diethyl Malonate, Sodium Ethoxide | 4 hours | 67% | [2] |
| 3-Cyclopentene-1-carboxylic acid | Diethyl 3-cyclopentene-1,1-dicarboxylate | - | 30% | [2] |
Application 2: Synthesis of Heterocyclic Compounds
This compound is an excellent precursor for the synthesis of five-membered heterocycles through double nucleophilic substitution with various heteroatom nucleophiles.
Sulfur Heterocycles: Synthesis of 2,5-Dihydrothiophene (B159602)
Application Note
The reaction of this compound with a sulfide (B99878) source, such as anhydrous sodium sulfide, provides a direct and efficient route to 2,5-dihydrothiophene (also known as 3-thiolene).[4][5] This reaction is a classic example of a bimolecular nucleophilic substitution leading to cyclization. 2,5-dihydrothiophene and its derivatives are important intermediates in the synthesis of biotin, agrochemicals, and various pharmacologically active compounds. The reaction conditions can be optimized to favor the desired cyclic product and minimize the formation of byproducts like vinylthirane.[5]
Experimental Protocol 2.1: Synthesis of 2,5-Dihydrothiophene
This protocol is based on the procedure described for the reaction of this compound with sodium sulfide.[4][6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of anhydrous sodium sulfide (1.1 equivalents) in a mixture of anhydrous methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Dichlorobutene: Add this compound (1.0 equivalent) dropwise to the stirred sodium sulfide solution. Maintain the reaction temperature between 35-38 °C using a water bath.[5]
-
Reaction Monitoring: Stir the mixture at this temperature and monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and dilute it with a large volume of cold water.
-
Extract the aqueous mixture with pentane (B18724) (3 x 100 mL).
-
Combine the pentane extracts, wash with water to remove residual DMSO, and dry over anhydrous calcium chloride.
-
Purification: Carefully remove the pentane by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to afford pure 2,5-dihydrothiophene.[6]
Quantitative Data
| Product Name | Starting Materials | Solvent | Temperature | Yield | Reference |
| 2,5-Dihydrothiophene | This compound, Sodium Sulfide | DMSO/Methanol | 35-38 °C | Reasonable | [4] |
Note: The original literature describes the yield as "reasonable." Specific quantitative yields may require optimization.
Nitrogen Heterocycles: Synthesis of N-Substituted Pyrrolidines
Application Note
The synthesis of pyrrolidines, a core structure in many pharmaceuticals, can be achieved from this compound. While the direct reaction with primary amines can lead to the formation of N-substituted pyrrolidines, this often requires forcing conditions and can result in polymerization. A more controlled approach involves a Paal-Knorr type synthesis.[7] This would necessitate the conversion of this compound into a 1,4-dicarbonyl compound, for example, through oxidation, which can then be cyclized with a primary amine. However, a more direct, albeit less commonly cited, method involves the direct double substitution with a primary amine under controlled conditions to form the N-substituted 2,5-dihydropyrrole, which can then be reduced to the corresponding pyrrolidine.
Experimental Protocol 2.2: Synthesis of N-Phenyl-2,5-dihydropyrrole and subsequent reduction
This is a generalized protocol as specific literature for this direct transformation is sparse and would require optimization.
-
Reaction Setup: In a sealed tube or a pressure vessel, combine this compound (1.0 equivalent), a primary amine such as aniline (B41778) (2.2 equivalents), and a non-nucleophilic base like sodium carbonate (2.5 equivalents) in a polar aprotic solvent like DMF or NMP.
-
Heating: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-phenyl-2,5-dihydropyrrole by column chromatography on silica (B1680970) gel.
-
Reduction: Dissolve the purified N-phenyl-2,5-dihydropyrrole in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Final Steps: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the N-phenylpyrrolidine.
Quantitative Data
| Product Name | Starting Materials | Key Reaction Type | Yield | Reference |
| N-Aryl-2,5-dihydropyrrole | This compound, Primary Amine | Double S_N2 Cyclization | Variable | - |
| N-Aryl-pyrrolidine | N-Aryl-2,5-dihydropyrrole | Catalytic Hydrogenation | High | - |
Note: Yields for the direct cyclization are highly dependent on the substrate and reaction conditions and require experimental optimization.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Facile Ramberg–Bäcklund reactions for the synthesis of 2,3-disubstituted cyclopentenones; a short synthetic route to tetrahydrodicranenone B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of cis-1,4-dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,4-dichloro-2-butene is a reactive bifunctional electrophile utilized in the synthesis of various cyclic and acyclic compounds. Its reactivity is significantly influenced by the solvent system employed, which can dictate the reaction pathway, rate, and product distribution. Understanding these solvent effects is crucial for optimizing synthetic routes and controlling product outcomes in drug development and other chemical industries.
The reactivity of this compound is primarily governed by nucleophilic substitution reactions. Due to its allylic structure, it can undergo substitution via several mechanisms, including SN1, SN2, and their allylic rearrangement counterparts, SN1' and SN2'. The choice of solvent plays a pivotal role in favoring one mechanism over another, thereby influencing the formation of direct substitution products versus rearranged products.
General Principles of Solvent Effects
The polarity of the solvent is a key determinant in the reaction mechanism. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, polar protic solvents strongly favor SN1 and SN1' pathways. They can also solvate the nucleophile, which can decrease its nucleophilicity, further favoring a unimolecular pathway.
-
Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds. They are adept at solvating cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus promoting bimolecular SN2 and SN2' reactions.
-
Nonpolar Solvents: Solvents such as hexane (B92381) and benzene (B151609) are generally poor choices for nucleophilic substitution reactions involving charged species, as they cannot effectively solvate ions.
Quantitative Analysis of Solvent Effects on Reactivity
| Solvent System | Dielectric Constant (ε) | Predominant Mechanism | Relative Rate (Illustrative) | Product Distribution (Illustrative) |
| 80% Ethanol / 20% Water | High | SN1 / SN1' | High | Mixture of cis-1-Nu-4-chloro-2-butene and 3-Nu-4-chloro-1-butene |
| Acetone | Medium | SN2 / SN2' | Moderate | Predominantly cis-1-Nu-4-chloro-2-butene |
| N,N-Dimethylformamide (DMF) | High | SN2 / SN2' | High | Predominantly cis-1-Nu-4-chloro-2-butene |
| Tetrahydrofuran (THF) | Low | Slow SN2 | Low | Slow formation of cis-1-Nu-4-chloro-2-butene |
Reaction Pathways and Mechanisms
The reaction of this compound with a nucleophile can proceed through four main pathways, with the solvent influencing the predominant route.
Troubleshooting & Optimization
Technical Support Center: Purification of cis-1,4-dichloro-2-butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cis-1,4-dichloro-2-butene from its trans isomer. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-1,4-dichloro-2-butene (B41546)?
A1: The most common and industrially relevant method for separating the cis and trans isomers of 1,4-dichloro-2-butene is fractional distillation.[1][2] This technique takes advantage of the slight difference in their boiling points. Other potential laboratory-scale methods include preparative gas chromatography (GC) and high-performance liquid chromatography (HPLC), although these are generally less common for bulk purification.
Q2: What are the boiling points of cis- and trans-1,4-dichloro-2-butene?
A2: The boiling points of the two isomers are quite close, which necessitates a highly efficient fractional distillation setup for successful separation.
-
This compound: ~152 °C at 758 mmHg
-
trans-1,4-dichloro-2-butene: ~125.5 °C at standard pressure
Q3: Can the isomers undergo any transformation during purification?
A3: Yes, there is a potential for isomerization, particularly at elevated temperatures. Heating a mixture of the isomers can lead to an equilibrium mixture.[3][4] It is also possible for this compound to isomerize to the more stable trans isomer, a reaction that can be catalyzed by various substances. Therefore, it is crucial to carefully control the temperature during distillation to minimize this conversion.
Q4: What are the main impurities in a crude mixture of 1,4-dichloro-2-butene?
A4: Besides the trans-isomer, a crude mixture may contain 3,4-dichloro-1-butene, which is another isomeric byproduct of the synthesis process.[5] Higher boiling point impurities and non-volatile products, including tetrachlorobutanes, may also be present.[6]
Q5: How can I monitor the purity of the fractions during purification?
A5: Gas chromatography (GC), particularly with a mass spectrometry (MS) detector (GC-MS), is a powerful and widely used technique for monitoring the isomeric purity of the collected fractions.[7] The isomers can be separated based on their retention times on a suitable capillary column. High-performance liquid chromatography (HPLC) can also be developed for this purpose.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Inefficient distillation column (insufficient theoretical plates).- Incorrect reflux ratio (too low).- Distillation rate is too high. | - Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).- Increase the reflux ratio to improve separation efficiency.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Product discoloration (yellowing) | - Thermal decomposition of the dichlorobutene (B78561) isomers at high temperatures.- Presence of impurities that are unstable at the distillation temperature. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points.- Ensure the heating mantle temperature is not excessively high.- Consider a pre-purification step to remove unstable impurities. |
| Isomerization of cis to trans during distillation | - Prolonged heating at high temperatures.- Presence of acidic or metallic contaminants that can catalyze isomerization. | - Use vacuum distillation to reduce the required temperature.- Ensure all glassware is thoroughly cleaned and free of contaminants.- Minimize the distillation time as much as possible. |
| Pressure fluctuations during vacuum distillation | - Leaks in the distillation apparatus.- Inconsistent performance of the vacuum pump.- Bumping of the liquid in the distillation flask. | - Check all joints and connections for leaks using a vacuum grease where appropriate.- Ensure the vacuum pump is in good working condition and the vacuum tubing is not collapsing.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Low product recovery | - Hold-up in the distillation column and packing.- Loss of volatile product through the vacuum system.- Significant portion of the desired isomer remaining in the distillation pot. | - Choose a column and packing with low hold-up for the scale of your distillation.- Use a cold trap between the receiving flask and the vacuum pump to condense any escaping vapors.- Continue the distillation until the temperature at the head of the column begins to rise significantly, indicating the start of the next fraction. |
Experimental Protocols
Safety Precautions
Warning: 1,4-dichloro-2-butene isomers are toxic, corrosive, and suspected carcinogens. Handle these chemicals with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Fractional Distillation of this compound
This protocol outlines a general procedure for the laboratory-scale purification of this compound from a mixture containing the trans isomer.
Materials and Equipment:
-
Crude mixture of 1,4-dichloro-2-butene isomers
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with structured packing)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge (for vacuum distillation)
-
Cold trap (optional but recommended for vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude dichlorobutene mixture and boiling chips (or a magnetic stir bar) into the round-bottom flask.
-
Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.
-
If performing vacuum distillation, connect the vacuum pump to the distillation apparatus via a vacuum adapter and a cold trap.
-
-
Distillation Process:
-
Begin stirring (if using a magnetic stirrer) and gradually heat the mixture using the heating mantle.
-
If using vacuum, slowly evacuate the system to the desired pressure.
-
As the mixture begins to boil, carefully control the heating rate to establish a stable reflux in the column.
-
Allow the column to equilibrate by maintaining a steady reflux for a period before collecting any distillate.
-
Collect the fractions based on the boiling point at the distillation head. The lower-boiling trans-isomer will distill first.
-
Monitor the temperature at the distillation head closely. A stable temperature indicates the collection of a pure fraction. A rise in temperature signifies the beginning of the next, higher-boiling fraction.
-
Collect the this compound as the higher-boiling fraction.
-
-
Purity Analysis:
-
Analyze the collected fractions for isomeric purity using a gas chromatograph (GC). A typical GC method would involve a non-polar capillary column and a temperature program to separate the isomers.
-
Quantitative Data Summary
The following table summarizes the key physical properties of the cis and trans isomers of 1,4-dichloro-2-butene, which are critical for their separation by fractional distillation.
| Property | This compound | trans-1,4-dichloro-2-butene |
| Boiling Point | ~152 °C @ 758 mmHg | ~125.5 °C @ 760 mmHg |
| Melting Point | -48 °C | 1-3 °C |
| Density | ~1.188 g/mL at 25 °C | ~1.183 g/mL at 25 °C |
| Refractive Index | ~1.489 at 20 °C | ~1.487 at 20 °C |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Separation of Dichlorobutene Isomers by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of dichlorobutene (B78561) isomers using distillation. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key physical data to ensure successful and efficient purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary dichlorobutene isomers encountered after synthesis?
The chlorination of 1,3-butadiene (B125203) typically produces a mixture of three main isomers: 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene (B41546).[1][2][3] The ratio of these isomers can be influenced by reaction conditions.[4]
Q2: Why is the separation of these isomers important?
Differentiating and isolating these isomers is critical because their varying physical and chemical properties impact their utility as intermediates in chemical synthesis, particularly in the production of polymers like chloroprene (B89495) and nylon.[1][5] The specific stereochemistry of each isomer dictates its reactivity in subsequent reactions.
Q3: What is the most common method for separating dichlorobutene isomers?
Fractional distillation is the primary laboratory and industrial method used to separate dichlorobutene isomers.[4][5] This technique is effective due to the differences in the boiling points of the individual isomers.[5]
Q4: Can the isomers interconvert during distillation?
Yes, heating the isomer mixture can lead to an equilibrium between the different forms.[2][3] For instance, heating a mixture of dichlorobutenes to 100°C in the presence of a catalyst can result in an equilibrium mixture composed of approximately 21% 3,4-dichloro-1-butene, 7% this compound, and 72% trans-1,4-dichloro-2-butene.[2] This is a critical consideration during purification.
Q5: What analytical methods are used to confirm the purity of separated fractions?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique to both separate and identify dichlorobutene isomers. The isomers are separated based on their boiling points, and the mass spectrometer provides fragmentation patterns that confirm their identity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a definitive method for structural elucidation and distinguishing between cis and trans configurations.[1]
Troubleshooting Guide
Problem: Poor separation between cis- and trans-1,4-dichloro-2-butene.
-
Possible Cause: The boiling points of the cis- (152.5-153°C) and trans- (153-155.5°C) isomers are very close, making separation by standard distillation challenging.[3][6][7]
-
Solution:
-
Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a longer packed column or a spinning band distillation apparatus).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.
-
Consider Vacuum Distillation: While their atmospheric boiling points are high, operating under reduced pressure will lower the boiling points and may enhance the relative volatility, aiding separation.
-
Problem: The composition of the distilled product changes over time, showing an increase in the trans-1,4-isomer.
-
Possible Cause: Thermally induced isomerization is likely occurring in the distillation pot. The cis-isomer can convert to the more thermodynamically stable trans-isomer upon prolonged heating.[2][3]
-
Solution:
-
Lower the Distillation Temperature: Perform the distillation under vacuum to reduce the boiling points of all isomers, thereby minimizing the rate of isomerization.
-
Minimize Heating Time: Do not heat the distillation mixture for longer than necessary. Use an appropriately sized heating mantle and flask to ensure efficient heat transfer.
-
Problem: The distillation column is experiencing pressure fluctuations or flooding.
-
Possible Cause: The boil-up rate is too high for the column's capacity, leading to excessive vapor flow that prevents liquid from returning down the column (flooding).[8][9]
-
Solution:
-
Reduce Heat Input: Lower the setting on the heating mantle to decrease the rate of boiling.
-
Check for Blockages: Ensure the packing material has not become dislodged or fouled, which could create a blockage.[10]
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a stable temperature gradient, which helps ensure smooth vapor flow.
-
Problem: The final product is contaminated with 3,4-dichloro-1-butene.
-
Possible Cause: Inefficient fractional distillation. The 3,4-dichloro-1-butene isomer has the lowest boiling point (118.6-123°C) and should distill first.[5] Contamination indicates an insufficient separation of the initial fraction.
-
Solution:
-
Improve Fraction Cuts: Monitor the head temperature closely. Collect a distinct "forerun" fraction and switch receiving flasks only when the temperature has stabilized at the boiling point of the next expected isomer.
-
Increase Column Efficiency: As with separating the cis/trans isomers, a more efficient column will provide better separation between the 3,4- and 1,4-isomers.
-
Data Presentation
Table 1: Physical Properties of Dichlorobutene Isomers
| Isomer | Structure | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| 3,4-Dichloro-1-butene | CH₂=CHCHClCH₂Cl | 118.6 - 123[5] | 1.153[5] | ~1.477 |
| 1,3-Dichloro-2-butene | CH₃CCl=CHCH₂Cl | 131[11] | 1.161[11] | 1.4692 (at 20°C)[11] |
| This compound | cis-ClCH₂CH=CHCH₂Cl | 152.5 - 153[3][6] | 1.188 (at 25°C/4°C)[3] | 1.4887 (at 25°C)[3] |
| trans-1,4-Dichloro-2-butene | trans-ClCH₂CH=CHCH₂Cl | 153 - 155.5[6][7] | 1.183[6] | 1.488[6] |
Experimental Protocols
Protocol 1: Fractional Distillation of Dichlorobutene Isomer Mixture
Objective: To separate a mixture of dichlorobutene isomers based on their boiling points.
Materials:
-
Mixture of dichlorobutene isomers
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed with Raschig rings/metal sponge)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge (optional, but recommended)
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the dichlorobutene isomer mixture and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the distillation column and head to ensure an adiabatic process, which is crucial for efficient separation.
-
Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly.
-
Fraction Collection:
-
Fraction 1 (3,4-dichloro-1-butene): The vapor temperature should stabilize near the boiling point of the lowest-boiling isomer (~120°C at atmospheric pressure). Collect this fraction in the first receiving flask.
-
Intermediate Fraction: As the first isomer is removed, the temperature at the distillation head may fluctuate or rise. Collect this intermediate cut in a separate flask until the temperature stabilizes at the boiling point of the next isomer group.
-
Fraction 2 (1,4-dichloro-2-butenes): The temperature will then rise and stabilize around 152-156°C. Collect this fraction, which will contain a mixture of the cis- and trans-1,4-isomers. Further purification would require a highly efficient column.
-
-
Shutdown: Once the desired separation is complete or only a small residue remains, turn off the heat and allow the apparatus to cool completely before dismantling.
Safety Note: Dichlorobutenes are toxic, flammable, and corrosive.[6][12][13] All handling and distillation must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: GC-MS Analysis of Distilled Fractions
Objective: To determine the isomeric composition and purity of the collected distillation fractions.
Instrumentation & Conditions (based on typical methods): [1]
-
Gas Chromatograph: Standard GC system with a split/splitless injector and a Mass Spectrometer (MS) detector.
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of each collected fraction in a volatile solvent like dichloromethane (B109758) or hexane.
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times. The expected elution order on a non-polar column is: 3,4-dichloro-1-butene (lowest retention time), followed by this compound, and then trans-1,4-dichloro-2-butene (highest retention time).[1]
-
Confirm the identity of each peak by comparing its mass spectrum to a library or known standards. Key mass fragments for dichlorobutenes include m/z 89, 75, and 53.[1]
-
Determine the purity of each fraction by calculating the relative peak areas.
-
Visualizations
Caption: Workflow for dichlorobutene isomer separation and analysis.
Caption: Decision tree for troubleshooting poor distillation separation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TRANS-1,4-DICHLORO-2-BUTENE | 764-41-0 [chemicalbook.com]
- 7. (E)-1,4-dichlorobut-2-ene [stenutz.eu]
- 8. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 9. youtube.com [youtube.com]
- 10. klmtechgroup.com [klmtechgroup.com]
- 11. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of cis-1,4-dichloro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of cis-1,4-dichloro-2-butene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Chlorination of 1,3-butadiene: This is a common industrial method but typically yields a mixture of isomers, including this compound, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene.[1][2]
-
Chlorination of cis-1,4-butenediol: This method is generally more stereospecific, yielding a higher proportion of the desired cis-isomer. Common chlorinating agents for this reaction include thionyl chloride (SOCl₂) and triphenylphosphine (B44618) in carbon tetrachloride.
Q2: What are the main challenges in synthesizing pure this compound?
A2: The main challenges include:
-
Formation of Isomeric Impurities: The chlorination of butadiene inherently produces a mixture of isomers that can be difficult to separate due to their similar boiling points.[1]
-
Isomerization: The cis-isomer can isomerize to the more thermodynamically stable trans-isomer, especially at elevated temperatures.
-
Purification: Separating the cis-isomer from the trans-isomer and other byproducts requires efficient purification techniques like fractional distillation or chromatography.
-
Side Reactions: Polymerization and degradation of the starting material or product can occur, leading to lower yields and the formation of tarry byproducts.
Q3: How can I analyze the isomeric ratio of my product mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of dichlorobutene (B78561) isomers. Spectroscopic methods like ¹H NMR can also be used to differentiate between cis and trans isomers based on the coupling constants of the vinylic protons.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | For the chlorination of cis-1,4-butenediol with thionyl chloride, maintain a low temperature (e.g., 0-5 °C) to minimize side reactions. |
| Incomplete Reaction | Ensure a slight molar excess of the chlorinating agent. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Degradation of Product | Work up the reaction promptly upon completion. Avoid prolonged exposure to high temperatures or acidic/basic conditions during extraction and purification. |
| Polymerization | Consider the use of a polymerization inhibitor, especially in the chlorination of butadiene. |
Problem 2: High Percentage of trans-Isomer Impurity
| Possible Cause | Suggested Solution |
| Isomerization during Reaction | Maintain a low reaction temperature. For the chlorination of cis-1,4-butenediol, ensure the starting material is of high purity. |
| Isomerization during Work-up or Purification | Avoid high temperatures during solvent removal and distillation. Use vacuum distillation to lower the boiling point. |
| Non-stereospecific Synthesis Route | If high cis-purity is critical, the chlorination of high-purity cis-1,4-butenediol is the recommended method over the chlorination of butadiene. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Inefficient Fractional Distillation | Use a long, well-insulated fractional distillation column with a suitable packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates. Maintain a slow and steady distillation rate. |
| Co-elution in Chromatography | Optimize the mobile phase for column chromatography. For HPLC, a C18 column with a mobile phase of acetonitrile/water may be effective. |
| Thermal Decomposition during Distillation | Perform distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition. |
Experimental Protocols
Synthesis of this compound from cis-1,4-butenediol using Thionyl Chloride
This protocol is based on the general principles of converting alcohols to alkyl chlorides using thionyl chloride.
Materials:
-
cis-1,4-butenediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,4-butenediol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a slight molar excess of thionyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution with continuous stirring. If using pyridine, it can be added to the butenediol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum fractional distillation.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[4][5][6][7][8] Thionyl chloride is corrosive and reacts violently with water.[4][5][6][7][8] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4][5][6][7][8]
Data Presentation
Table 1: Typical Isomer Distribution from the Chlorination of 1,3-Butadiene
| Isomer | Typical Percentage |
| trans-1,4-dichloro-2-butene | 72% |
| This compound | 7% |
| 3,4-dichloro-1-butene | 21% |
Note: This distribution can be influenced by reaction conditions.
Table 2: Physical Properties of Dichlorobutene Isomers
| Property | This compound | trans-1,4-dichloro-2-butene |
| Boiling Point | 152 °C @ 758 mmHg[9] | 125.5 °C @ 760 mmHg |
| Melting Point | -48 °C[9] | 1-3 °C |
| Density | 1.188 g/mL at 25 °C[9] | 1.183 g/mL at 25 °C |
| Refractive Index | n20/D 1.489[9] | n20/D 1.487 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. actylislab.com [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
Technical Support Center: Reactions of cis-1,4-dichloro-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-1,4-dichloro-2-butene. The information is designed to help you identify and mitigate the formation of byproducts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis of this compound shows the presence of other isomers. Why is this, and what are they?
A1: Commercial this compound is typically synthesized via the chlorination of 1,3-butadiene (B125203). This reaction proceeds through a resonance-stabilized allylic carbocation, which can lead to a mixture of products. The most common isomeric impurities are trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene.[1][2][3] The presence and ratio of these isomers are highly dependent on the manufacturing process and reaction conditions, particularly temperature.[1]
Q2: I am observing a higher than expected proportion of trans-1,4-dichloro-2-butene in my reaction. What is causing this?
A2: An elevated level of the trans-isomer can be due to two main factors:
-
High Reaction Temperature: The trans-isomer is the thermodynamically more stable product.[1] Heating the mixture of isomers, even in the presence of a catalyst, will shift the equilibrium towards the trans form.[3][4] If your reaction is run at elevated temperatures, you may be inadvertently isomerizing your starting material.
-
Starting Material Purity: The initial purity of your this compound may have a higher-than-specified amount of the trans-isomer. Commercial grades can vary, with some containing as little as 2-5% of the cis-isomer.[3][4]
Q3: My reaction is producing significant amounts of polymeric or dimeric byproducts. How can I minimize these?
A3: The formation of dimers or polymers is a common issue in reactions with bifunctional electrophiles like this compound. This is typically caused by intermolecular reactions competing with the desired intramolecular or monosubstitution reaction. To minimize this:
-
Use High Dilution Conditions: By adding your reactants slowly to a large volume of solvent, you can keep the instantaneous concentration of the reactants low. This favors intramolecular reactions over intermolecular polymerization.[5]
-
Optimize Solvent Choice: Employ a solvent that effectively solvates the reactants and any charged intermediates. Proper solvation can prevent aggregation and reduce the likelihood of intermolecular side reactions.[5]
Q4: I am seeing byproducts resulting from elimination reactions rather than the desired substitution. What adjustments can I make?
A4: Elimination reactions (to form chloroprene (B89495) or other dienes) are a known competing pathway. To favor substitution over elimination:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Reducing the temperature will decrease the rate of both, but it will favor the substitution pathway more significantly.[5]
-
Choice of Base/Nucleophile: If applicable, use a less sterically hindered and less basic nucleophile. Strongly basic or bulky reagents are more likely to promote elimination.[5]
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) can enhance nucleophilicity without increasing basicity, thereby favoring SN2 substitution.[5]
Q5: My reaction with a nucleophilic solvent (like water or an alcohol) is yielding unexpected chlorinated byproducts. What are they?
A5: In the presence of nucleophilic solvents, you may be forming chlorohydrins or chloroethers. For example, the reaction of 1,3-butadiene with chlorine in water yields products like 4-chlorobut-2-enol and 1-chlorobut-3-en-2-ol. If your reaction conditions contain residual water or if you are using an alcohol as a solvent, similar solvent-adduct byproducts are possible.
Data Presentation: Byproduct Formation
The following tables summarize quantitative data related to byproduct formation.
Table 1: Isomer Distribution in the Chlorination of 1,3-Butadiene at Equilibrium
This table shows the typical equilibrium composition of dichlorobutene (B78561) isomers when the mixture is heated at 100°C in the presence of a catalyst.[2][4]
| Isomer | Composition in Liquid Phase (%) | Composition in Vapor Phase (%) |
| trans-1,4-dichloro-2-butene | 72 | 42 |
| 3,4-dichloro-1-butene | 21 | 52 |
| This compound | 7 | 6 |
Table 2: Effect of Temperature on Dimeric Ether Byproduct Formation in a Related Synthesis
This data illustrates how temperature can dramatically affect the formation of a dimeric byproduct (4,4'-dichlorodibutyl ether) in the synthesis of 1,4-dichlorobutane (B89584) from tetrahydrofuran. A similar principle applies to reactions of this compound where intermolecular side reactions can occur.
| Reaction Temperature (°C) | 4,4'-Dichlorodibutyl Ether Byproduct (%) |
| 110 | 25 |
| 150 | 2 |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 1,3-Butadiene
This protocol is adapted from early methodologies and outlines the synthesis of a mixture of dichlorobutene isomers.[1]
Objective: To synthesize a mixture of dichlorobutene isomers.
Materials:
-
1,3-Butadiene (liquefied or in a suitable solvent)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, chloroform)
-
Reaction vessel with cooling capabilities and a stirrer
-
Gas delivery system
Procedure:
-
Prepare a solution of 1,3-butadiene in an inert solvent in the reaction vessel.
-
Cool the vessel using a cooling bath to a temperature below 0°C.
-
Bubble chlorine gas through the stirred solution at a controlled rate.
-
Maintain the low temperature throughout the addition to manage the exothermic reaction.
-
Monitor the reaction progress by analytical techniques such as GC to determine the consumption of the starting material.
-
Once the reaction is complete, stop the flow of chlorine gas.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent by distillation to yield the crude mixture of dichlorobutene isomers.
-
The isomers can then be separated by fractional distillation.[1]
Protocol 2: Synthesis of a Cyclopentene Derivative via Nucleophilic Substitution
This protocol describes the reaction of this compound with a sulfone-activated methylene (B1212753) compound, a reaction where dimeric byproducts can be a concern.
Objective: To synthesize a functionalized cyclopentene.
Materials:
-
This compound
-
A sulfone-activated methylene compound (e.g., phenylsulfonylacetonitrile)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., DMF, THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of the sulfone-activated methylene compound in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, prepare a dilute solution of this compound in the same anhydrous solvent.
-
Using a syringe pump, add the this compound solution dropwise to the reaction mixture over several hours to maintain high dilution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between the extraction solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound reactions.
Caption: Electrophilic addition of chlorine to 1,3-butadiene.
Caption: A typical workflow for reactions involving this compound.
Caption: A logical guide to troubleshooting common byproduct issues.
References
Technical Support Center: Synthesis of Adiponitrile from cis-1,4-dichloro-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of adiponitrile (B1665535) from cis-1,4-dichloro-2-butene.
Experimental Workflow Overview
The synthesis of adiponitrile from this compound is a two-step process. The first step involves the conversion of this compound to 1,4-dicyano-2-butene (B72079). The second step is the hydrogenation of 1,4-dicyano-2-butene to adiponitrile.
Caption: Overall workflow for the synthesis of adiponitrile from this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of adiponitrile from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 1,4-dicyano-2-butene | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. The reaction is sensitive to moisture. |
| Inefficient catalysis. | Use a cuprous halide catalyst, such as cuprous chloride or cuprous bromide. Cuprous cyanide is less effective. Ensure the catalyst is of good quality and used in the appropriate amount (0.06 to 0.2 moles per mole of dichlorobutene).[1] | |
| Side reactions, such as dehydrohalogenation. | The presence of an acid scavenger, like calcium carbonate, can help neutralize any hydrogen chloride formed and minimize the formation of byproducts like cyanoprene.[2] Maintain a neutral to slightly acidic pH. | |
| Sub-optimal reaction temperature. | The reaction is typically carried out at around 80°C.[3] Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions. | |
| Step 2: Low yield of Adiponitrile | Incomplete hydrogenation. | Ensure the catalyst (e.g., Palladium or Raney Nickel) is active and used in a sufficient amount. Increase hydrogen pressure and/or reaction time. |
| Catalyst poisoning. | Ensure the 1,4-dicyano-2-butene intermediate is pure. Impurities from the first step can poison the hydrogenation catalyst. | |
| Formation of byproducts. | Over-hydrogenation can lead to the formation of other products. Optimize reaction time and temperature to maximize the selectivity for adiponitrile. The hydrogenation of 1,4-dicyano-2-butene to adiponitrile can achieve 95-97% selectivity with a Palladium catalyst in the gas phase at 300°C.[3] | |
| General: Difficulty in product purification | Presence of unreacted starting materials. | Monitor the reaction progress using techniques like TLC or GC to ensure completion before starting the workup. |
| Formation of complex mixtures of byproducts. | Optimize reaction conditions to minimize side reactions. For the first step, washing the crude product with dilute hydrochloric acid can help remove the cuprous halide catalyst before distillation.[1] |
Frequently Asked Questions (FAQs)
Step 1: Synthesis of 1,4-dicyano-2-butene
-
Q1: What is the role of the cuprous halide catalyst? A1: The cuprous halide catalyst is crucial for the efficient nucleophilic substitution of the chlorine atoms in this compound with cyanide ions. It facilitates the reaction, leading to higher yields of 1,4-dicyano-2-butene.[1]
-
Q2: Why is an anhydrous solvent necessary? A2: The presence of water can lead to the hydrolysis of the cyanide salt and can also promote side reactions, which will lower the overall yield of the desired product. It is highly desirable that the reaction is conducted under substantially moisture-free conditions.[1]
-
Q3: What are the common side products in this step and how can they be minimized? A3: A common side reaction is dehydrohalogenation, which leads to the formation of byproducts like cyanoprene.[2] This can be minimized by maintaining anhydrous conditions and by using a hydrogen chloride acceptor, such as calcium carbonate, to neutralize any acid formed during the reaction.[2]
Step 2: Hydrogenation to Adiponitrile
-
Q4: What catalysts are effective for the hydrogenation of 1,4-dicyano-2-butene? A4: Palladium and Raney Nickel are effective catalysts for this hydrogenation.[3][4] The choice of catalyst can influence the reaction conditions and selectivity.
-
Q5: What are the typical reaction conditions for the hydrogenation step? A5: The hydrogenation is typically carried out at elevated temperatures and pressures. For example, gas-phase hydrogenation using a Palladium catalyst can be performed at 300°C.[3] The specific conditions will depend on the catalyst used and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 1,4-dicyano-2-butene
This protocol is adapted from a patented procedure.[1]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Cuprous chloride (CuCl)
-
Anhydrous acetonitrile (CH₃CN)
-
Chloroform (B151607) (CHCl₃)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend sodium cyanide (2 to 2.5 moles per mole of dichlorobutene) and cuprous chloride (0.06 to 0.2 moles per mole of dichlorobutene) in anhydrous acetonitrile. The amount of acetonitrile should be about 1.2 to 4 times the weight of the dichlorobutene.
-
Add this compound to the suspension.
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., GC). The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture and filter to remove the solid materials (sodium chloride and any unreacted sodium cyanide).
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Distill the filtrate to remove the acetonitrile solvent.
-
The residual crude product can be dissolved in chloroform and washed with dilute hydrochloric acid to remove the cuprous chloride complex.
-
The organic layer is then separated, dried, and the chloroform is removed.
-
The final product, 1,4-dicyano-2-butene, is purified by vacuum distillation.
Protocol 2: Hydrogenation of 1,4-dicyano-2-butene to Adiponitrile
Materials:
-
1,4-dicyano-2-butene
-
Palladium on carbon (Pd/C) or Raney Nickel catalyst
-
Solvent (e.g., ethanol (B145695) for liquid phase, or no solvent for gas phase)
-
Hydrogen gas (H₂)
Procedure:
-
Liquid Phase Hydrogenation:
-
In a high-pressure autoclave, dissolve 1,4-dicyano-2-butene in a suitable solvent like ethanol.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel). The catalyst loading will need to be optimized for the specific reaction scale.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the target temperature with stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
The solvent is removed by distillation, and the crude adiponitrile is purified by vacuum distillation.
-
-
Gas Phase Hydrogenation:
-
This method is more suited for continuous industrial-scale production.
-
A heated reactor tube is packed with a supported palladium catalyst.
-
A stream of vaporized 1,4-dicyano-2-butene and hydrogen gas is passed through the reactor at a controlled temperature (e.g., 300°C).[3]
-
The product stream is cooled to condense the adiponitrile, which is then collected and purified by distillation.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 1,4-dicyano-2-butene
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Catalyst | Cuprous Chloride | No Catalyst | Higher yield with catalyst | [1] |
| Solvent | Anhydrous Acetonitrile | Acetonitrile with 5% water | Higher yield with anhydrous solvent | [1] |
| Temperature | 70°C | 90°C | Yield may increase with temperature up to a certain point, but side reactions may also increase. 80°C is a common reaction temperature.[3] | - |
| HCl Acceptor | With Calcium Carbonate | Without Calcium Carbonate | Higher yield and purity with HCl acceptor due to reduced side reactions.[2] | - |
Table 2: Typical Conditions for Hydrogenation of 1,4-dicyano-2-butene
| Parameter | Gas Phase Hydrogenation | Liquid Phase Hydrogenation |
| Catalyst | Palladium on a support | Raney Nickel or Palladium on Carbon |
| Temperature | ~300°C[3] | Typically lower than gas phase, e.g., 100-150°C |
| Pressure | Atmospheric or slightly elevated | High pressure |
| Selectivity to Adiponitrile | 95-97%[3] | Can be high with optimization |
Logical Relationships
Caption: Troubleshooting logic for low yield of 1,4-dicyano-2-butene.
References
Technical Support Center: cis-1,4-dichloro-2-butene Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,4-dichloro-2-butene. The information is designed to address specific issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the chlorination of cis-2-butene-1,4-diol (B44940) using thionyl chloride (SOCl₂). This reaction is favored for its stereospecificity, where the cis-configuration of the starting diol is retained in the dichlorinated product.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions include the formation of the trans-isomer (trans-1,4-dichloro-2-butene) through isomerization, and the potential for polymerization of the starting material or product. Additionally, the reaction of thionyl chloride with any residual water can produce HCl and SO₂, and incomplete reaction can leave behind starting material or mono-chlorinated intermediates.
Q3: How can I minimize the formation of the trans-isomer?
A3: Minimizing the formation of the trans-isomer is critical and can be achieved by maintaining a low reaction temperature and minimizing the reaction time. Over-heating or prolonged reaction times can provide the energy needed for isomerization. The choice of solvent and the rate of addition of thionyl chloride also play a role in selectivity.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to light and moisture. It should be stored in a tightly sealed, amber glass bottle in a cool, dry, and dark place. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q5: How can I purify the synthesized this compound?
A5: The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the cis-isomer from the higher-boiling trans-isomer and other non-volatile impurities. For smaller scales or for removing polar impurities, column chromatography on silica (B1680970) gel with a non-polar eluent can also be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the thionyl chloride is in slight excess (1.1 to 1.2 equivalents per hydroxyl group). Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material. |
| Degradation of product | Maintain a low reaction temperature (0-10 °C) during the addition of thionyl chloride to prevent product degradation. |
| Loss during workup | Ensure the aqueous workup is performed with cold solutions to minimize hydrolysis of the product. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all the product. |
| Impure reagents | Use freshly distilled thionyl chloride and anhydrous solvent to prevent side reactions that consume the reagent and complicate purification. |
Problem 2: High Percentage of trans-Isomer in the Product
| Possible Cause | Troubleshooting Step |
| High reaction temperature | The addition of thionyl chloride is exothermic. Maintain strict temperature control (0-10 °C) using an ice bath. Do not allow the reaction to warm significantly. |
| Prolonged reaction time | Minimize the reaction time. Once the reaction is complete (as determined by TLC or GC), proceed with the workup immediately. |
| Acid-catalyzed isomerization | The HCl generated during the reaction can catalyze isomerization. The addition of a non-nucleophilic base like pyridine (B92270) can scavenge the HCl, although this may affect the reaction mechanism and stereoselectivity. If used, the base should be added cautiously at low temperatures. |
Problem 3: Presence of Polymeric Byproducts
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Elevated temperatures can induce polymerization of the starting diol or the dichlorinated product. Strict temperature control is crucial. |
| Presence of radical initiators | Ensure all glassware is clean and free of contaminants that could initiate radical polymerization. The reaction should ideally be carried out under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound from cis-2-butene-1,4-diol
This protocol is adapted from standard procedures for the chlorination of diols.
Materials:
-
cis-2-butene-1,4-diol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous diethyl ether (or dichloromethane)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add thionyl chloride (2.2 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a flask containing crushed ice and water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Table 1: Reaction Parameters for Synthesis
| Parameter | Recommended Value |
| Temperature | 0-10 °C (addition), Room temp (reaction) |
| Reactant Ratio (Diol:SOCl₂) | 1 : 2.2 |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane |
| Reaction Time | 3-5 hours |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from cis-2-butene-1,4-diol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Logical Relationship of Isomers
Caption: Isomerization relationship between cis and trans-1,4-dichloro-2-butene.
Technical Support Center: Preventing Polymerization of Dichlorobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling dichlorobutene (B78561) isomers. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you successfully manage and prevent unwanted polymerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dichlorobutene polymerization?
A1: Dichlorobutene isomers can polymerize through two main pathways:
-
Free-Radical Polymerization: This is the most common cause and can be initiated by heat, light (especially UV), or the presence of radical initiators such as peroxides. Trace amounts of oxygen can also act as an initiator.[1]
-
Cationic Polymerization: This mechanism is triggered by acidic species. Protic acids or Lewis acids can generate a carbocation from the dichlorobutene monomer, which then initiates the polymerization chain.[2][3]
Q2: I've observed my dichlorobutene sample becoming viscous or forming a solid. What is happening and how can I prevent it?
A2: The formation of a viscous liquid or a solid precipitate is a clear indication of polymerization. To prevent this, consider the following:
-
Inhibitor Presence: Ensure that a suitable polymerization inhibitor is present in the dichlorobutene.
-
Storage Conditions: Store dichlorobutene isomers in a cool, dark, and dry place, preferably in a refrigerator (around 4°C), under an inert atmosphere like argon or nitrogen.[4]
-
Inert Atmosphere: When handling or in reactions, maintain an inert atmosphere to minimize contact with oxygen.[2]
-
Temperature Control: Avoid high temperatures, as they can accelerate polymerization.[4] For exothermic reactions, use appropriate cooling and consider slow addition of reagents.[2]
-
Cleanliness: Use thoroughly cleaned glassware to avoid contamination with residual acids or peroxides that could initiate polymerization.[2]
Q3: Which inhibitors are effective for dichlorobutene isomers and at what concentration?
A3: Phenolic compounds and stable nitroxide radicals are effective inhibitors for free-radical polymerization.
-
Butylated Hydroxytoluene (BHT): A common and effective phenolic inhibitor that acts as a radical scavenger.[5][6] Typical concentrations in other monomers range from 10 to 200 ppm. For dichlorobutene, a starting concentration of 100-500 ppm is a reasonable starting point.
-
4-Hydroxy-TEMPO (TEMPO): A stable nitroxide radical that is a highly efficient polymerization inhibitor.[7][8] It reacts rapidly with radical species.[9]
The optimal concentration depends on the specific isomer, the reaction conditions, and the expected sources of initiation. It is recommended to start with a lower concentration and increase if polymerization is still observed.
Q4: Can I remove the inhibitor from dichlorobutene before my reaction?
A4: Yes, inhibitors can be removed, but it is crucial to use the purified dichlorobutene immediately to prevent polymerization. A common method is to pass the dichlorobutene through a column of basic alumina (B75360).[10][11]
Q5: Are some dichlorobutene isomers more prone to polymerization than others?
A5: While specific quantitative data comparing the polymerization rates of dichlorobutene isomers is scarce, some general principles apply. Terminal alkenes, such as 3,4-dichloro-1-butene, are generally more susceptible to radical polymerization than internal alkenes like 1,4-dichloro-2-butene due to less steric hindrance at the double bond. The stability of the resulting radical or carbocation intermediate also plays a significant role.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample appears yellow or discolored | Oxidation due to exposure to air and/or light. | 1. Ensure the storage container is sealed tightly under an inert atmosphere and protected from light. 2. Consider adding a phenolic antioxidant like BHT (100-500 ppm). |
| An acidic odor is detected | Hydrolysis of the dichlorobutene, forming HCl. This can catalyze cationic polymerization. | 1. Ensure the dichlorobutene and reaction components are anhydrous. 2. Store over a non-reactive drying agent if necessary. |
| Sudden and rapid polymerization (runaway reaction) | Insufficient inhibitor, high temperature, or presence of a strong initiator. | 1. For future experiments, increase the inhibitor concentration. 2. Improve temperature control with better cooling. 3. Ensure all reagents and solvents are purified to remove initiators. |
| Low yield of desired product with polymer formation | Slow, uncontrolled polymerization throughout the reaction. | 1. Increase the concentration of the polymerization inhibitor. 2. Lower the reaction temperature if feasible for the desired reaction. 3. Purify all reagents and solvents before use.[2] |
| Inconsistent results between batches | Variable levels of oxygen, moisture, or other impurities in the starting materials or reaction setup. | 1. Standardize the purification procedure for dichlorobutene and other reagents. 2. Ensure a consistently inert and dry atmosphere for all reactions. |
Quantitative Data on Inhibitor Effectiveness
The following table provides illustrative data on the effectiveness of common inhibitors. Note that this data is derived from studies on other monomers and should be used as a guideline. The optimal inhibitor and concentration for your specific dichlorobutene isomer and application should be determined experimentally.
| Inhibitor | Monomer System | Concentration | Observation | Reference(s) |
| BHT | Experimental Resin Composites | 0.1% | Provided a good balance of handling time and degree of conversion. | [1] |
| BHT | Experimental Resin Composites | 0.25 - 0.5% | Optimal for reducing shrinkage stress without negatively impacting other properties. | [12] |
| 4-Hydroxy-TEMPO | Styrene | Not specified | Found to be a highly effective inhibitor. | [13] |
| BHT/4-Hydroxy-TEMPO blend | Styrene | 75% BHT / 25% 4-Hydroxy-TEMPO | Showed a synergistic effect, providing better inhibition than either inhibitor alone. | [14] |
Experimental Protocols
Protocol 1: Purification of Dichlorobutene Isomers to Remove Inhibitors
This protocol describes the removal of phenolic inhibitors using basic alumina.
Materials:
-
Dichlorobutene isomer containing inhibitor
-
Basic alumina, activated
-
Glass chromatography column
-
Anhydrous solvent for elution (e.g., hexane)
-
Round-bottom flask for collection, oven-dried
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation:
-
Dry the chromatography column and collection flask in an oven and cool under a stream of inert gas.
-
Pack the column with a plug of glass wool at the bottom.
-
Add the basic alumina to the column (a column height of 10-15 cm is typically sufficient for lab-scale purification).
-
-
Purification:
-
Pre-wet the alumina with a small amount of anhydrous solvent.
-
Carefully add the dichlorobutene to the top of the column.
-
Elute the dichlorobutene through the column using the anhydrous solvent, collecting the purified monomer in the round-bottom flask under an inert atmosphere. The inhibitor will be adsorbed onto the alumina.
-
-
Solvent Removal:
-
If a solvent was used for elution, remove it under reduced pressure. Caution: Do not heat the purified dichlorobutene.
-
-
Storage and Use:
-
The purified dichlorobutene is now free of inhibitor and should be used immediately. If short-term storage is necessary, keep it in a sealed container under an inert atmosphere at low temperature (e.g., in a freezer).
-
Protocol 2: General Procedure for a Reaction with Dichlorobutene to Prevent Polymerization
This protocol provides a general framework for conducting reactions with dichlorobutene isomers while minimizing the risk of polymerization.
Materials and Equipment:
-
Purified or inhibitor-containing dichlorobutene isomer
-
Reaction glassware, oven-dried
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath, cryostat)
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware to remove any residues of potential initiators. A final rinse with a suitable solvent and oven-drying is recommended.[2]
-
-
Reaction Setup:
-
Assemble the reaction apparatus and purge with an inert gas for at least 15-30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Preparation and Addition:
-
If using inhibitor-free dichlorobutene, ensure it is used immediately after purification.
-
If using dichlorobutene with an inhibitor, be aware that the inhibitor may affect your reaction.
-
Dissolve all reagents in anhydrous solvents.
-
If the reaction is exothermic, pre-cool the reaction vessel before adding reagents.
-
Add reagents slowly, either dropwise via a syringe pump or an addition funnel, to maintain temperature control.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or in-situ FTIR.[2]
-
Visually inspect the reaction for any signs of polymerization (e.g., increased viscosity, cloudiness, or precipitate formation).
-
-
Work-up:
-
Upon completion, quench the reaction appropriately. Be mindful that some quenching reagents (e.g., acidic or basic solutions) could potentially induce polymerization if unreacted dichlorobutene remains.
-
Visualizations
Polymerization Pathways
References
- 1. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Radical scavenger | chemistry | Britannica [britannica.com]
- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. biotage.com [biotage.com]
- 12. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
cis-1,4-dichloro-2-butene stability issues and degradation products
Technical Support Center: cis-1,4-dichloro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common stability issues and degradation pathways encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample is showing new peaks in the GC-MS analysis over time, even when stored at low temperatures. What could be happening?
A1: This is a common stability issue. This compound can undergo isomerization to form trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene. This process can occur even at refrigerated temperatures, although at a slower rate. The presence of acidic or metallic impurities can catalyze this isomerization.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended +4°C in a tightly sealed container, protected from light and moisture.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential acid formation.
-
Purity Check: If possible, re-purify the sample by distillation to remove any non-volatile impurities that may be catalyzing the isomerization.
Q2: I've noticed a decrease in pH in my reaction mixture containing this compound and an aqueous phase. What is the likely cause?
A2: this compound reacts slowly with water to produce hydrochloric acid (HCl), which will lower the pH of your solution. This hydrolysis reaction can be a significant degradation pathway, especially in the presence of moisture or in biphasic reaction systems. The other product of this reaction is likely cis-2-butene-1,4-diol.
Troubleshooting Steps:
-
Use Anhydrous Solvents: If your experimental protocol allows, use anhydrous solvents to minimize hydrolysis.
-
Buffered Systems: If an aqueous phase is necessary, consider using a buffered solution to maintain a stable pH.
-
Monitor pH: Regularly monitor the pH of your reaction mixture to track the extent of hydrolysis.
Q3: My reaction involving this compound has resulted in a viscous liquid or an insoluble solid. What could be the cause of this?
A3: The formation of a viscous liquid or a solid precipitate is a strong indicator of unwanted polymerization. Dichlorobutenes can undergo polymerization through both free-radical and cationic mechanisms. This can be initiated by impurities, exposure to air (oxygen), or elevated temperatures.
Troubleshooting Steps:
-
Use of Inhibitors: For reactions where polymerization is a known risk, consider adding a free-radical inhibitor, such as a phenolic compound.
-
Maintain Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate free-radical polymerization.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can accelerate polymerization rates.
-
Purity of Reagents: Ensure all reagents and solvents are free from peroxidic or acidic impurities that could act as polymerization initiators.
Q4: Are there any other known degradation products I should be aware of?
A4: Yes, besides isomerization and hydrolysis, this compound can undergo other degradation reactions under specific conditions:
-
Reaction with Strong Bases: With strong bases like sodium amide, it can undergo elimination reactions to form products such as trans-1-chloro-1,3-butadiene.
-
Ring Opening: Under certain conditions, it can undergo ring-opening reactions to yield vinyl chloride and 1,4-dichlorobutane.
-
Thermal Decomposition: At elevated temperatures, it can decompose to produce toxic gases, including phosgene (B1210022) and hydrogen chloride.
Quantitative Data on Stability and Degradation
The following tables summarize the available quantitative data on the stability and degradation of this compound.
Table 1: Half-Life Data for this compound
| Degradation Pathway | Conditions | Half-Life |
| Hydrolysis | Neutral aqueous solution | 3.2 days |
| Soil Degradation | Sandy loam and silt loam soils | 1.8 - 2.5 days |
Table 2: Equilibrium Composition of Dichlorobutene Isomers
| Isomer | Composition at 100°C (Liquid Phase) |
| This compound | 7% |
| trans-1,4-dichloro-2-butene | 72% |
| 3,4-dichloro-1-butene | 21% |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Use a calibrated syringe or a positive displacement pipette for transferring the liquid. Avoid using air-displacement pipettes, which can be less accurate for volatile and corrosive liquids.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The container should be placed in a refrigerator at +4°C and protected from light.
-
Waste Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste disposal guidelines.
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of your this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its potential degradation products (trans-1,4-dichloro-2-butene, 3,4-dichloro-1-butene) by comparing their mass spectra with a reference library. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Technical Support Center: Reactions Involving cis-1,4-dichloro-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-1,4-dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns are its sensitivity to light and moisture. It is recommended to store this compound at +4°C and protect it from light to ensure its stability for at least two years.[1] The compound can also react slowly with water to form hydrochloric acid, and thermal decomposition can release toxic gases such as phosgene (B1210022) and hydrogen chloride.[2]
Q2: My reaction is showing the presence of the trans-isomer of 1,4-dichloro-2-butene. What could be the cause?
A2: Isomerization of the cis-isomer to the more thermodynamically stable trans-isomer is a common issue. This can be facilitated by elevated temperatures and the presence of catalysts.[3][4] The manufacturing process of dichlorobutenes often results in a mixture of isomers, so your starting material may also contain the trans-isomer.[5][6][7]
Q3: How can I minimize the isomerization of this compound to its trans-isomer during my reaction?
A3: To minimize isomerization, it is crucial to maintain a low reaction temperature. If elevated temperatures are necessary, reaction times should be kept as short as possible. Additionally, be mindful of the catalytic activity of your reagents or any impurities that might promote isomerization. Using fresh, high-purity starting material can also help.
Q4: I am observing unexpected side products in my reaction. What are the likely culprits?
A4: Besides the trans-isomer, other common byproducts include 3,4-dichloro-1-butene, which is another isomer formed during the synthesis of 1,4-dichloro-2-butene.[5][6][7] In reactions with nucleophiles, you might also observe products from elimination reactions or double substitution, depending on the stoichiometry and reaction conditions. For example, in cyclization reactions with dialkyl malonates, undesired hexaesters can form if the intermediate reacts with additional equivalents of the dianion.[8]
Q5: What are the best methods for purifying the products of a reaction involving this compound?
A5: Fractional distillation can be used to separate dichlorobutene (B78561) isomers, although it can be an expensive process.[4] For purification of reaction products on a laboratory scale, column chromatography is a common technique. The choice of solvent system will depend on the polarity of your desired product and impurities. For non-volatile products, recrystallization may also be an option.
Q6: How can I monitor the progress of my reaction and identify the different isomers?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile dichlorobutene isomers based on their retention times and fragmentation patterns.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective. ¹H NMR can distinguish between cis and trans isomers based on the coupling constants of the vinylic protons, while ¹³C NMR can differentiate between the 1,4- and 3,4-isomers by the number of signals.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | 1. Decomposition of starting material. 2. Isomerization to less reactive trans-isomer. 3. Competing side reactions (e.g., elimination). | 1. Ensure starting material is stored properly and used fresh. Run the reaction under an inert atmosphere. 2. Maintain low reaction temperatures. 3. Use a non-polar aprotic solvent and control the stoichiometry of reagents carefully. |
| Presence of Multiple Isomers in Product | 1. Impure starting material. 2. Isomerization during the reaction. | 1. Analyze the purity of the starting material by GC-MS or NMR before use. 2. Lower the reaction temperature and minimize reaction time. |
| Difficulty in Product Purification | 1. Similar polarities of product and byproducts. 2. Thermal instability of the product during distillation. | 1. Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). 2. Consider purification by recrystallization if the product is a solid. For distillation, use a high vacuum to lower the boiling point. |
| Inconsistent Reaction Outcomes | 1. Variability in starting material quality. 2. Presence of moisture or oxygen. | 1. Source high-purity this compound and verify its purity before each reaction. 2. Use anhydrous solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: Dissolve the nucleophile (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: GC-MS Analysis of Dichlorobutene Isomers
This protocol provides a starting point for the analysis of dichlorobutene isomers.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.[9]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.[9]
-
GC Conditions:
-
MS Conditions:
Expected Elution Order on a Non-Polar Column:
| Isomer | Relative Retention Time |
| 3,4-dichloro-1-butene | Lowest |
| This compound | Intermediate |
| trans-1,4-dichloro-2-butene | Highest |
| Note: This is a general trend, and actual retention times will vary based on the specific instrument and conditions. |
Visualizations
Caption: A flowchart for troubleshooting common issues in reactions.
Caption: Competing reaction pathways for this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 2. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring cis-1,4-dichloro-2-butene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,4-dichloro-2-butene. The following sections detail analytical techniques for monitoring its reactions, including experimental protocols and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound reactions.
Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My GC chromatogram shows poor separation between the cis- and trans-1,4-dichloro-2-butene (B41546) isomers. How can I improve this?
Answer:
-
Optimize the Temperature Program: A slower temperature ramp rate can enhance separation. Start with an initial oven temperature of around 40°C and increase it at a rate of 5-10°C per minute.
-
Select an Appropriate Column: A non-polar capillary column, such as a DB-5ms or equivalent, is generally suitable for separating dichlorobutene (B78561) isomers.[1] Ensure your column is in good condition and not contaminated.
-
Check Carrier Gas Flow Rate: Ensure the helium carrier gas is at a constant flow rate, typically around 1 mL/min.[1] Inconsistent flow can lead to poor resolution.
-
Injection Technique: Use a split injection to ensure a narrow sample band is introduced to the column. A split ratio of 50:1 is a good starting point.[1]
Question: I am observing peak tailing for my dichlorobutene peaks. What is the cause and how can I fix it?
Answer: Peak tailing can be caused by:
-
Active Sites: Active sites in the GC liner or on the column can interact with the analytes. Use a deactivated liner and ensure your column is properly conditioned.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Trimming a small portion (a few centimeters) off the front of the column can resolve this.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Question: I see unexpected peaks in my chromatogram. What could they be?
Answer: Unexpected peaks could be due to:
-
Isomerization: this compound can isomerize to the more stable trans-isomer, or to 3,4-dichloro-1-butene, especially at elevated temperatures.
-
Side Products: Depending on the reaction conditions, side products such as chloroprene (B89495) (from dehydrochlorination) or polymers may form.
-
Contamination: Contamination can come from the solvent, sample handling, or a dirty injector. Run a blank solvent injection to check for system contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The baseline of my ¹H NMR spectrum is distorted. How can I improve it?
Answer: A distorted baseline can result from:
-
Improper Shimming: The magnetic field homogeneity needs to be optimized. Re-shim the spectrometer before acquiring data.
-
Receiver Gain Set Too High: If the sample is concentrated, the signal may overload the receiver. Reduce the receiver gain and re-acquire the spectrum.
-
Incomplete Solvent Suppression: If you are using a protonated solvent, ensure the solvent suppression is working effectively.
Question: My NMR integrations are not accurate for quantitative analysis (qNMR). What are the critical parameters to check?
Answer: For accurate qNMR:
-
Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the T₁ of the slowest relaxing proton in your sample to ensure complete relaxation between scans. You may need to perform an inversion-recovery experiment to determine the T₁ values.
-
Calibrated 90° Pulse: Ensure the 90° pulse width is accurately calibrated for your sample.
-
Good Signal-to-Noise Ratio (S/N): A high S/N is required for accurate integration. Increase the number of scans to improve the S/N.
-
Proper Phasing and Baseline Correction: Manual and careful phasing and baseline correction are crucial for accurate integration.
Question: I am having trouble distinguishing between the cis- and trans-1,4-dichloro-2-butene isomers in the ¹H NMR spectrum. What should I look for?
Answer: The key differentiating feature is the coupling constant (J-value) between the vinylic protons. The trans-isomer will have a larger coupling constant than the cis-isomer. Additionally, their chemical shifts will be slightly different.
Quantitative Data
The following tables summarize key quantitative data for the analysis of this compound and its common isomers.
Table 1: Representative GC-MS Data for Dichlorobutene Isomers
| Isomer | Relative Retention Time | Key Mass Fragments (m/z) |
| 3,4-dichloro-1-butene | Lowest | 89, 75, 53 |
| This compound | Intermediate | 89, 75, 53 |
| trans-1,4-dichloro-2-butene | Highest | 89, 75, 53 |
| Note: Retention times are relative and depend on the specific GC column and conditions used. Fragmentation patterns are often similar, making chromatographic separation crucial.[1] |
Table 2: ¹H NMR Data for Dichlorobutene Isomers in CDCl₃
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂Cl | ~4.1 | d | ~6 |
| =CH | ~5.8 | t | ~6 | |
| trans-1,4-dichloro-2-butene | -CH₂Cl | ~4.0 | d | ~7 |
| =CH | ~5.9 | t | ~7 | |
| 3,4-dichloro-1-butene | =CH₂ | ~5.3-5.5 | m | - |
| =CH | ~5.9 | m | - | |
| -CHCl | ~4.5 | m | - | |
| -CH₂Cl | ~3.7-3.8 | m | - | |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[1] |
Table 3: Key Vibrational Spectroscopy Data for Dichlorobutene Isomers (cm⁻¹)
| Isomer | IR C=C Stretch | IR =C-H Bend (out-of-plane) | Raman C=C Stretch |
| 3,4-dichloro-1-butene | ~1640 | ~990 and ~920 | ~1640 |
| This compound | ~1650 | ~690 | Weak |
| trans-1,4-dichloro-2-butene | ~1660 | ~965 | Strong |
| Note: The strong IR absorption around 965 cm⁻¹ is a key diagnostic peak for the trans-isomer.[2] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol 1: GC-MS Monitoring of a this compound Reaction
This protocol describes how to monitor the progress of a reaction by taking aliquots at different time points.
1. Sample Preparation and Quenching:
-
At predetermined time intervals, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold, appropriate solvent (e.g., 1 mL of cold hexane (B92381) with an internal standard). This halts the reaction and prepares the sample for analysis.
2. Instrumentation:
-
Use a GC system coupled to a mass spectrometer with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-200.
4. Data Analysis:
-
Identify the peaks for reactants, products, and isomers in the total ion chromatogram based on their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve using standards of known concentrations. Plot the peak area of each component against time to generate a reaction profile.
Caption: Workflow for monitoring a reaction using GC-MS.
Protocol 2: In-situ FTIR Monitoring of a this compound Reaction
This protocol is for real-time monitoring of a reaction using an Attenuated Total Reflectance (ATR) FTIR probe.
1. System Setup:
-
Insert a clean, dry ATR-FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.
-
Connect the probe to the FTIR spectrometer.
2. Data Acquisition:
-
Record a background spectrum of the reaction mixture before initiating the reaction. This will be subtracted from subsequent spectra.
-
Initiate the reaction (e.g., by adding a catalyst).
-
Immediately begin acquiring spectra at regular intervals (e.g., every 1-2 minutes).
3. Data Analysis:
-
Identify characteristic infrared absorption bands for the reactants and products. For example, monitor the decrease in the C=C stretching vibration of this compound (~1650 cm⁻¹) and the appearance of new peaks corresponding to the product.
-
Plot the absorbance of these characteristic peaks as a function of time to monitor the reaction progress.
References
Technical Support Center: Managing Hazardous Waste from cis-1,4-dichloro-2-butene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of hazardous waste generated during the synthesis of cis-1,4-dichloro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous components in the waste generated from this compound synthesis?
The primary hazardous components include:
-
This compound: The desired product, which is itself toxic, corrosive, flammable, and a suspected carcinogen.[1][2]
-
trans-1,4-dichloro-2-butene: An isomer and common impurity.[3] It shares similar hazardous properties with the cis-isomer.[2]
-
3,4-dichloro-1-butene: Another isomeric byproduct of the synthesis process.[3]
-
Unreacted starting materials: Such as butadiene and chlorinating agents.
-
Solvents: Organic solvents used during the reaction and purification steps.
-
Acidic byproducts: Hydrogen chloride is formed from the reaction of dichlorobutenes with water.[4]
Q2: What are the major hazards associated with this compound and its related waste?
The primary hazards are:
-
Toxicity: It is toxic if swallowed or in contact with skin and fatal if inhaled.[1][5]
-
Corrosivity (B1173158): It causes severe skin burns and eye damage.[1][2] When wet, it can corrode metals.[4]
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[1][6]
-
Carcinogenicity: It is suspected of causing cancer.[1][3][7]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][5]
Q3: What immediate steps should be taken in case of a spill?
-
Evacuate and Isolate: Immediately evacuate the area and isolate the spill or leak for at least 50 meters (150 feet) in all directions.[8]
-
Eliminate Ignition Sources: Remove all sources of ignition such as sparks, open flames, and hot surfaces.[1][8] Use only non-sparking tools.[1][7]
-
Ventilate: Ensure adequate ventilation, but avoid actions that could ignite vapors.
-
Personal Protective Equipment (PPE): Do not touch or walk through the spilled material without appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[8][9]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[8] Use inert absorbent materials like sand or earth to contain the spill.[7][8]
-
Cleanup: Use clean, non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[1][8]
Q4: What are the general guidelines for the disposal of waste containing this compound?
All waste containing this compound must be treated as hazardous waste.[1][10]
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
-
Containers: Use tightly sealed, properly labeled containers for waste collection.[1]
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1][5]
Troubleshooting Guides
Issue 1: Unexpected Color or Fume Generation in Waste Container
-
Question: My hazardous waste container for this compound synthesis has developed a yellow-brown color and is emitting fumes. What is happening and what should I do?
-
Answer: This could indicate an ongoing chemical reaction or decomposition. The dichlorobutene (B78561) may be reacting with moisture to form hydrochloric acid, or other reactive species might be present.[4] Decomposition can release irritating and toxic gases like phosgene (B1210022) and hydrogen chloride.[4]
Immediate Actions:
-
Do not open the container.
-
Ensure the container is in a well-ventilated area, preferably within a chemical fume hood.
-
If fumes are significant, evacuate the immediate area and follow your institution's emergency procedures.
-
Check the container for any signs of pressure buildup, such as bulging. If so, treat it as a high-risk situation and contact your institution's environmental health and safety (EHS) office immediately.
-
Issue 2: Personal Protective Equipment (PPE) Contamination
-
Question: My gloves came into direct contact with the waste solution. What is the correct procedure for handling this?
-
Answer: Treat any PPE contamination seriously due to the high toxicity and corrosivity of this compound.[1][7]
Procedure:
-
Immediately and carefully remove the contaminated gloves, avoiding contact with your skin.
-
Wash your hands thoroughly with soap and water.[8]
-
If there is any suspicion of skin contact, wash the affected area for at least 15 minutes and seek immediate medical attention.[7]
-
Dispose of the contaminated gloves as hazardous waste.
-
Review your handling procedures to prevent future contamination. Double gloving is often recommended.[9]
-
Issue 3: Leaking Waste Container
-
Question: I've noticed a small leak from the primary waste container. How should I manage this?
-
Answer: A leaking container must be addressed immediately to prevent a larger spill and exposure.
Management Steps:
-
Wearing appropriate PPE, place the leaking container into a larger, compatible, and labeled secondary containment vessel.
-
If the leak is significant, follow the spill cleanup procedures outlined in the FAQ section.
-
Transfer the waste into a new, secure container if possible, ensuring proper grounding and bonding to prevent static discharge.[1]
-
Report the incident to your EHS office.
-
Data Presentation
Table 1: Hazardous Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [11] |
| Molecular Weight | 125.00 g/mol | [12] |
| Boiling Point | 152 °C at 758 mmHg | [11][12] |
| Melting Point | -48 °C | [11][12] |
| Density | 1.188 g/mL at 25 °C | [11][12] |
| Flash Point | 53 °C (for trans-isomer) | [7][13] |
| Solubility | Insoluble in water; soluble in chloroform, alcohol, ether, acetone, and benzene. | [4][11][14] |
Experimental Protocols
Protocol 1: Small-Scale Spill Neutralization and Cleanup
This protocol is for trained personnel for spills of less than 1 liter.
-
Preparation: Ensure all PPE is worn correctly. Have spill cleanup materials (inert absorbent, sodium bicarbonate for neutralization, and a labeled hazardous waste container) ready.
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[7]
-
Neutralization (for acidic components): If the spill is known to be acidic due to hydrolysis, cautiously sprinkle sodium bicarbonate over the spill area to neutralize the acid.
-
Absorption: Once any reaction from neutralization has ceased, cover the spill with the inert absorbent material.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[1][7]
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and arrange for its disposal through your EHS office.
Mandatory Visualizations
Caption: Workflow for managing hazardous waste from synthesis to disposal.
Caption: Decision tree for responding to a hazardous waste spill.
References
- 1. fishersci.com [fishersci.com]
- 2. trans-1,4-Dichloro-2-butene (764-41-0, 1476-11-5, 110-57-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,4-Dichloro-2-butene | 764-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 12. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation in cis-1,4-dichloro-2-butene Processes
Welcome to the technical support center for catalyst deactivation in cis-1,4-dichloro-2-butene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems related to catalyst deactivation.
Issue 1: Rapid Decline in Catalytic Activity
Q: My catalyst (e.g., Copper(I) chloride, Quaternary Ammonium (B1175870) Salt) shows a significant drop in activity early in the process. What are the potential causes and how can I troubleshoot this?
A: A rapid loss in activity is typically due to catalyst poisoning, thermal degradation, or the formation of coke on the catalyst surface. Follow these steps to identify the root cause:
-
Evaluate Feedstock Purity:
-
Moisture Content: Catalysts like copper(I) chloride can be sensitive to water. Ensure all reactants (butadiene, chlorinating agent) and solvents are thoroughly dried.
-
Impurities: Butadiene feedstock can contain impurities like sulfur compounds, which are known poisons for many transition metal catalysts.[1] Consider using a higher purity grade of butadiene or implementing a purification step.
-
-
Investigate Coking/Fouling:
-
Visual Inspection: Discoloration of the catalyst (e.g., darkening) can indicate the deposition of carbonaceous residues (coke) or polymers.[2]
-
Temperature Control: Excessive reaction temperatures can accelerate coke formation.[3] Ensure precise temperature control within the recommended range for your specific catalytic system.
-
-
Assess Catalyst Handling and Stability:
-
Proper Storage: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere, desiccated environment) to prevent premature degradation.
-
Thermal Stability: For phase-transfer catalysts like quaternary ammonium salts, high temperatures can lead to Hofmann elimination or other decomposition pathways, rendering them inactive.[4]
-
Issue 2: Decrease in Selectivity for this compound
Q: The overall conversion is acceptable, but the selectivity towards the desired cis-isomer has decreased, with an increase in trans-isomer or other byproducts. What could be the cause?
A: A shift in selectivity often points to changes in the active sites of the catalyst or alterations in the reaction mechanism due to deactivation.
-
Changes in Active Sites:
-
Selective Poisoning: Certain impurities may preferentially adsorb to the active sites responsible for the formation of the cis-isomer, leaving other sites that favor the trans-isomer or byproduct formation active.
-
Coke Deposition: The location of coke deposits can block specific active sites, thereby altering the reaction pathway and impacting selectivity.[1]
-
-
Catalyst Structure Modification:
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in this compound synthesis?
A1: The primary mechanisms are chemical, thermal, and mechanical.
-
Chemical Deactivation: This includes poisoning by impurities (e.g., sulfur, water) in the reactant streams and fouling by coke or polymer deposition on the catalyst surface.[1][7]
-
Thermal Deactivation: High reaction temperatures can cause sintering of metal catalysts (loss of active surface area) or thermal degradation of phase-transfer catalysts.[1]
-
Mechanical Deactivation: This is less common in liquid-phase reactions but can include attrition or crushing of solid catalyst particles in stirred reactors.[8]
Q2: How can I regenerate a deactivated catalyst used in this process?
A2: Regeneration feasibility depends on the deactivation mechanism.
-
Coke Removal: For catalysts deactivated by coking, a common method is controlled oxidation (calcination) to burn off the carbon deposits.[2]
-
Poisoning: If the poison is reversibly adsorbed, it might be removed by washing or a specific chemical treatment. For irreversible poisoning, regeneration may not be possible.
-
Copper Catalyst Regeneration: For deactivated copper catalysts where the oxidation state has changed, regeneration may involve a reduction step to restore the active Cu(I) species.[5][6] Washing with water or acid can also be effective in some cases to remove poisons.[9][10]
Q3: What is a typical lifespan for a catalyst in this process?
A3: Catalyst lifespan varies significantly based on the specific catalyst, reaction conditions, and purity of the reactants. It can range from a few hours in unoptimized lab-scale experiments to months in a well-controlled industrial process.[7] Continuous monitoring of catalyst activity and selectivity is crucial to determine its operational life.
Data Presentation
Table 1: Illustrative Data on Catalyst Deactivation
The following table provides hypothetical data to illustrate the impact of common deactivation factors on catalyst performance in this compound synthesis.
| Parameter | Fresh Catalyst | After 24h (High Purity Feed) | After 24h (Low Purity Feed with Sulfur Impurities) | After 24h (High Temperature Operation) |
| Butadiene Conversion (%) | 95 | 92 | 65 | 75 |
| This compound Selectivity (%) | 85 | 83 | 70 | 78 |
| trans-1,4-dichloro-2-butene Selectivity (%) | 10 | 12 | 20 | 15 |
| Byproduct Formation (%) | 5 | 5 | 10 | 7 |
| Primary Deactivation Mechanism | N/A | Slow Coking | Poisoning | Thermal Degradation / Coking |
Note: This data is for illustrative purposes to demonstrate potential trends and is not based on specific experimental results from the literature.
Experimental Protocols
Protocol 1: Determining Catalyst Activity and Deactivation
This protocol describes a method to quantify the loss of catalyst activity over time.
-
Catalyst Preparation:
-
Prepare the catalyst (e.g., CuCl on a support) and characterize its initial properties (e.g., surface area, metal dispersion).
-
Dry the catalyst under vacuum at a suitable temperature (e.g., 110°C) for several hours before use.
-
-
Reaction Setup:
-
Charge a batch reactor with the appropriate solvent and the freshly prepared catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Bring the reactor to the desired reaction temperature and pressure.
-
-
Reaction Execution and Monitoring:
-
Introduce the reactants (butadiene and chlorinating agent) at a controlled rate.
-
Maintain constant temperature and pressure throughout the experiment.
-
Collect samples of the reaction mixture at regular intervals (e.g., every hour).
-
Analyze the samples using gas chromatography (GC) to determine the conversion of butadiene and the selectivity towards this compound and other isomers.
-
-
Data Analysis:
-
Plot the conversion and selectivity as a function of time. A decrease in these values indicates catalyst deactivation.
-
The rate of deactivation can be quantified by fitting the data to a suitable deactivation model.
-
Protocol 2: Regeneration of a Coked Copper-Based Catalyst
This protocol outlines a general procedure for regenerating a copper catalyst that has been deactivated by coke formation.
-
Catalyst Recovery:
-
After the reaction, cool down the reactor and safely vent any excess pressure.
-
Recover the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed organic species.
-
Dry the catalyst in an oven at a low temperature (e.g., 100-120°C).
-
-
Regeneration by Calcination:
-
Place the dried, coked catalyst in a tube furnace.
-
Heat the furnace to a target temperature (typically 300-500°C) under a flow of inert gas (e.g., nitrogen).
-
Once the temperature is stable, introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂). This controlled oxidation will burn off the carbon deposits. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.
-
Hold at the calcination temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).
-
Cool the catalyst down to room temperature under an inert gas flow.
-
-
Post-Regeneration Characterization:
-
Characterize the regenerated catalyst to assess the recovery of its physical and chemical properties.
-
Test the activity of the regenerated catalyst using Protocol 1 to determine the effectiveness of the regeneration process.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common catalyst deactivation pathways.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. csc.com.tw [csc.com.tw]
- 10. scispace.com [scispace.com]
Technical Support Center: Reactions Involving cis-1,4-dichloro-2-butene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the moisture sensitivity of cis-1,4-dichloro-2-butene in experimental settings. Below you will find frequently asked questions and troubleshooting guides to help ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
A1: this compound is moisture-sensitive and reacts slowly with water in a process called hydrolysis.[1][2] The presence of moisture can lead to the degradation of the starting material and the formation of unwanted byproducts, compromising reaction yield and purity. Exposure to moist air or water should be avoided.[2]
Q2: What happens when this compound is exposed to water?
A2: Upon exposure to water, this compound undergoes hydrolysis to form cis-2-butene-1,4-diol (B44940) and hydrochloric acid (HCl).[1][3][4] The generation of HCl creates an acidic environment which can catalyze further side reactions, such as the cyclization of the diol to form 2,5-dihydrofuran.[4]
Q3: What is the rate of hydrolysis for this compound?
A3: The hydrolysis rate is relatively slow but significant over time, especially under neutral conditions. Quantitative data for the hydrolysis of the 1,4-dichloro-2-butene isomer mixture is summarized in the table below.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To maintain its chemical integrity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[2][5] Handling should be performed in a chemical fume hood, and care should be taken to avoid any direct physical contact.[6] It is critical to prevent water from entering the storage container.[6]
Troubleshooting Guide
Issue 1: Low reaction yield and/or formation of unexpected byproducts.
-
Possible Cause: Contamination of the reaction with water, leading to the hydrolysis of the starting material.
-
Troubleshooting Action:
-
Verify Reagent Purity: Ensure the this compound has not degraded during storage.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.
-
Review Reaction Conditions: The HCl generated from hydrolysis can affect acid-sensitive functional groups. Consider adding a non-nucleophilic base to scavenge any trace amounts of acid formed.
-
Issue 2: A decrease in pH or the presence of acidic fumes is observed in the reaction vessel.
-
Possible Cause: Hydrolysis of this compound is occurring, generating hydrochloric acid (HCl).[1][3]
-
Troubleshooting Action:
-
Immediately implement stricter anhydrous techniques as outlined in "Issue 1".
-
If compatible with your desired reaction, add a proton sponge or other acid scavenger to neutralize the HCl as it forms.
-
Ensure the reaction is performed in a well-ventilated fume hood to handle any corrosive vapors.[3]
-
Data Presentation
Table 1: Hydrolysis Data for 1,4-dichloro-2-butene
| Parameter | Value | Temperature |
| Neutral Hydrolysis Rate Constant | 0.0090 - 0.0091 /hr | 25 °C |
| Hydrolysis Half-Life | 3.2 days | 25 °C |
Data sourced from studies on 1,4-dichloro-2-butene isomer mixtures.[1][3]
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 152 °C at 758 mmHg[5][7] |
| Melting Point | -48 °C[5][7] |
| Density | 1.188 g/mL at 25 °C[1][5] |
| Water Solubility | 580 mg/L at 25 °C[1] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene, chloroform[1][5][7] |
Visualized Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for moisture-related issues.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reactions
This protocol outlines the essential steps for minimizing moisture in reactions involving this compound.
-
Materials:
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Septa, needles, and syringes
-
Inert gas source (Nitrogen or Argon) with a drying tube or bubbler setup
-
Anhydrous solvents and reagents
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Glassware Preparation: Thoroughly clean all glassware. Place in a drying oven at >120 °C for at least 4 hours (preferably overnight) before use.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas. Seal all openings with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula. Transfer solid reagents quickly in a glove box or under a strong counterflow of inert gas.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the entire reaction period. A bubbler filled with mineral oil is a simple way to monitor this.
-
Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, GC-MS) by withdrawing aliquots with a dry syringe.
-
Workup: Quench the reaction by slowly adding it to an appropriate cooled solution. Be aware that unreacted this compound will hydrolyze in aqueous workup solutions, generating HCl. If your products are acid-sensitive, use a basic quenching solution (e.g., saturated sodium bicarbonate).
-
References
- 1. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 6. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | 1476-11-5 [chemicalbook.com]
Technical Support Center: Optimizing cis-1,4-dichloro-2-butene Synthesis
Welcome to the technical support center for the synthesis and optimization of cis-1,4-dichloro-2-butene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,4-dichloro-2-butene?
A1: The industrial synthesis of 1,4-dichloro-2-butene is primarily achieved through the chlorination of 1,3-butadiene (B125203). This reaction typically yields a mixture of three isomers: 3,4-dichloro-1-butene (B1205564), this compound, and trans-1,4-dichloro-2-butene (B41546).[1]
Q2: Which isomer, cis- or trans-1,4-dichloro-2-butene, is more stable?
A2: The trans-isomer of 1,4-dichloro-2-butene is the thermodynamically more stable product.[1] The cis-isomer is the kinetically favored product, meaning it is formed faster, particularly at lower temperatures.
Q3: How do reaction temperature and time affect the cis/trans isomer ratio?
A3: Reaction temperature is a critical factor in determining the ratio of cis- to trans-1,4-dichloro-2-butene.
-
Low Temperatures (Kinetic Control): Lower reaction temperatures favor the formation of the cis-isomer, the kinetic product.[2][3]
-
High Temperatures (Thermodynamic Control): Higher temperatures promote the formation of the more stable trans-isomer, the thermodynamic product.[1][2][3] At elevated temperatures, the reaction mixture can equilibrate, leading to a higher proportion of the trans-isomer. For instance, at 100°C in the presence of a catalyst, an equilibrium mixture may contain as much as 72% trans-1,4-dichloro-2-butene and only 7% of the cis-isomer.[1]
Q4: What are the typical side products in the synthesis of this compound?
A4: The main side products are the other isomers formed during the chlorination of butadiene: trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[1] The formation of higher chlorinated butanes can also occur.
Q5: How can I purify this compound from the reaction mixture?
A5: Fractional distillation is a common method used to separate the dichlorobutene (B78561) isomers based on their different boiling points. Additionally, preparative chromatography can be employed for more precise separation on a smaller scale.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and optimization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | High reaction temperature: The reaction is under thermodynamic control, favoring the trans-isomer. | Maintain a low reaction temperature (e.g., below 0°C) to operate under kinetic control, which favors the formation of the cis-isomer.[1] |
| Long reaction time: Extended reaction times, especially at elevated temperatures, can lead to isomerization of the cis-product to the more stable trans-isomer. | Optimize the reaction time to isolate the product when the concentration of the cis-isomer is at its maximum, before significant isomerization occurs. | |
| High proportion of trans-1,4-dichloro-2-butene | Reaction temperature is too high: As mentioned above, higher temperatures favor the thermodynamic product. | Carefully control the reaction temperature, ensuring it remains in the optimal range for kinetic control. |
| Presence of isomerization catalysts: Certain impurities or catalysts can promote the conversion of the cis- to the trans-isomer. | Ensure the purity of reactants and solvents. If a catalyst is used, select one that does not promote isomerization at the desired reaction temperature. | |
| Presence of 3,4-dichloro-1-butene impurity | Reaction conditions favor 1,2-addition: The chlorination of butadiene can result in both 1,2- and 1,4-addition products. | Modifying the solvent and reaction temperature can influence the ratio of 1,2- to 1,4-addition. Lower temperatures generally favor 1,4-addition, which yields the desired 1,4-dichloro-2-butene isomers. |
| Difficulty in separating cis and trans isomers | Similar boiling points: The boiling points of the cis and trans isomers are close, making separation by simple distillation challenging. | Utilize a fractional distillation column with a high number of theoretical plates for improved separation. For high-purity requirements, preparative gas chromatography or high-performance liquid chromatography (HPLC) may be necessary. |
Data Presentation
Table 1: Isomer Distribution in Butadiene Chlorination at Equilibrium
| Isomer | Composition at 100°C[1] |
| trans-1,4-dichloro-2-butene | 72% |
| 3,4-dichloro-1-butene | 21% |
| This compound | 7% |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound (Illustrative)
This protocol is a general guideline for favoring the kinetic product. Actual conditions may need to be optimized.
Materials:
-
1,3-butadiene
-
Chlorine gas
-
Anhydrous, non-polar solvent (e.g., chloroform, carbon tetrachloride)[1]
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a reaction vessel equipped with a stirrer, a gas inlet, a thermometer, and a condenser, all under an inert atmosphere.
-
Cool the reaction vessel to the desired low temperature (e.g., -20°C to 0°C) using the cooling bath.
-
Dissolve 1,3-butadiene in the chosen anhydrous solvent in the reaction vessel.
-
Slowly bubble chlorine gas through the cooled solution while maintaining vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography) to determine the optimal reaction time for maximizing the cis-isomer concentration.
-
Once the desired conversion is reached, stop the chlorine flow and quench the reaction (e.g., by bubbling with an inert gas to remove excess chlorine).
-
Proceed with the purification of the product mixture.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle with a temperature controller
-
Collection flasks
Procedure:
-
Assemble the fractional distillation apparatus.
-
Charge the crude reaction mixture into the distillation flask.
-
Slowly heat the mixture to its boiling point.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Collect the fractions at their respective boiling points. The different dichlorobutene isomers will distill at slightly different temperatures.
-
Analyze the collected fractions using an appropriate analytical method (e.g., GC, NMR) to identify the fractions rich in this compound.
Visualizations
Caption: Reaction pathway for butadiene chlorination.
Caption: Workflow for troubleshooting low cis-isomer yield.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of cis- and trans-1,4-dichloro-2-butene
In the landscape of organic synthesis, the geometric isomers of 1,4-dichloro-2-butene serve as versatile building blocks. However, the stereochemical difference between the cis- and trans-isomers profoundly influences their reactivity, dictating reaction pathways and product distributions. This guide provides a detailed comparison of the reactivity of cis- and trans-1,4-dichloro-2-butene (B41546), supported by experimental data, to inform researchers and professionals in drug development and chemical synthesis.
Executive Summary of Reactivity Differences
The primary difference in reactivity between cis- and trans-1,4-dichloro-2-butene lies in their propensity to undergo nucleophilic substitution versus elimination reactions. Due to steric hindrance and the orientation of the leaving groups, the cis-isomer shows a greater tendency to undergo elimination reactions, particularly dehydrochlorination, to form conjugated dienes. In contrast, the trans-isomer is more amenable to nucleophilic substitution reactions, where the chlorine atoms are displaced by a variety of nucleophiles.
Quantitative Data Comparison
The following table summarizes the product distribution from the reaction of cis- and trans-1,4-dichloro-2-butene with sodium amide in liquid ammonia (B1221849), as reported by Heasley and Lais (1968). This reaction serves as a clear example of the divergent reactivity of the two isomers under strong basic conditions.
| Isomer | Product | Yield (%) |
| cis-1,4-dichloro-2-butene | trans-1-chloro-1,3-butadiene | 55 |
| 1,4-diamino-2-butyne | 15 | |
| trans-1,4-dichloro-2-butene | 1,4-diamino-2-butyne | 70 |
| Polyamino compounds | 30 |
Theoretical Underpinnings of Reactivity
The observed differences in reactivity can be attributed to the distinct geometric constraints of the cis- and trans-isomers.
For the cis-isomer , the two chlorine atoms are situated on the same side of the double bond. This arrangement facilitates a syn-elimination pathway for dehydrochlorination. The proximity of a chlorine atom and a vinyl hydrogen on the adjacent carbon allows for a concerted or stepwise removal by a strong base, leading to the formation of a conjugated diene.
For the trans-isomer , the chlorine atoms are on opposite sides of the double bond. This geometry is less favorable for a concerted elimination reaction. Instead, the more exposed nature of the carbon-chlorine bonds allows for nucleophilic attack, proceeding through either an SN2 or SN2' mechanism, depending on the nucleophile and reaction conditions. The reaction with sodium amide, a very strong nucleophile, favors a double substitution to yield the diaminoalkyne.
Experimental Protocols
The following is a summary of the experimental protocol for the reaction of cis- and trans-1,4-dichloro-2-butene with sodium amide, based on the work of Heasley and Lais (1968).
Materials:
-
This compound
-
trans-1,4-dichloro-2-butene
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Diethyl ether
Procedure:
-
A solution of the respective 1,4-dichloro-2-butene isomer in diethyl ether was added dropwise to a stirred suspension of sodium amide in liquid ammonia at -78 °C.
-
The reaction mixture was stirred for a specified period at this temperature.
-
The reaction was quenched by the addition of ammonium (B1175870) chloride.
-
The ammonia was allowed to evaporate, and the remaining residue was partitioned between diethyl ether and water.
-
The organic layer was washed with water, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure.
-
The product mixture was analyzed and separated by gas-liquid chromatography (GLC) to determine the product distribution and yields.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the dominant reaction pathways for each isomer.
Caption: Dominant elimination pathway for this compound.
Caption: Predominant nucleophilic substitution pathway for trans-1,4-dichloro-2-butene.
Conclusion
The stereochemistry of 1,4-dichloro-2-butene is a critical determinant of its chemical reactivity. The cis-isomer preferentially undergoes elimination to form conjugated dienes, while the trans-isomer is more susceptible to nucleophilic substitution. This understanding is crucial for synthetic chemists in selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes. The provided experimental data and reaction pathways offer a clear guide for researchers navigating the use of these important chemical intermediates.
Spectroscopic Differentiation of cis- and trans-1,4-dichloro-2-butene: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of geometric isomers is a cornerstone of chemical synthesis and material characterization. The isomers of 1,4-dichloro-2-butene, key precursors in the production of synthetic polymers, possess distinct physical and chemical properties that necessitate their accurate differentiation. This guide provides an objective comparison of spectroscopic methods for distinguishing between the cis and trans isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between cis- and trans-1,4-dichloro-2-butene. Both ¹H and ¹³C NMR provide unambiguous evidence for the stereochemistry of the double bond.
¹H NMR Spectroscopy
The primary distinction in the ¹H NMR spectra of the two isomers lies in the coupling constant (J-coupling) between the vinylic protons (H-C=C-H). The coupling constant for trans protons is significantly larger than for cis protons.[1][2] The methylene (B1212753) protons (-CH₂Cl) will appear as doublets due to coupling with the adjacent vinylic proton.
¹³C NMR Spectroscopy
Due to the symmetry in both molecules, each isomer is expected to show only two distinct signals in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent methylene carbons (-CH₂Cl) and one for the two equivalent vinylic carbons (-CH=). While the chemical shifts will be similar, slight differences can be observed.
Table 1: NMR Spectroscopic Data for 1,4-Dichloro-2-butene Isomers (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| cis-1,4-dichloro-2-butene | ¹H (vinylic) | ~5.8 ppm (triplet) | Jcis ≈ 6-14 Hz[2] |
| ¹H (methylene) | ~4.1 ppm (doublet) | ||
| ¹³C (vinylic) | ~128 ppm | ||
| ¹³C (methylene) | ~38 ppm | ||
| trans-1,4-dichloro-2-butene | ¹H (vinylic) | ~5.7 ppm (triplet) | Jtrans ≈ 11-18 Hz[2] |
| ¹H (methylene) | ~4.0 ppm (doublet) | ||
| ¹³C (vinylic) | ~129 ppm | ||
| ¹³C (methylene) | ~45 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[1]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Due to the different symmetries of the cis (C₂ᵥ) and trans (C₂ₕ) isomers, their vibrational spectra exhibit key differences.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum for differentiating the isomers is the C-H out-of-plane bending vibration. The trans isomer, being centrosymmetric, has a characteristic and strong absorption band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer.[1] The C=C stretching vibration for the trans isomer is typically very weak or absent in the IR spectrum due to the lack of a change in the dipole moment during this vibration. The cis isomer shows a medium C=C stretching absorption.[3]
Raman Spectroscopy
Raman spectroscopy provides complementary information. The C=C stretching vibration, which is weak in the IR spectrum of the trans isomer, gives a strong signal in the Raman spectrum.[1] This is a direct consequence of the molecule's centrosymmetric nature. Conversely, the C=C stretch for the cis isomer is weaker in the Raman spectrum.[1]
Table 2: Key Vibrational Frequencies for 1,4-Dichloro-2-butene Isomers (cm⁻¹)
| Isomer | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| This compound | C=C Stretch | ~1655 (medium) | ~1655 (weak) |
| C-H Out-of-plane Bend | ~690 (strong)[3] | Not diagnostic | |
| trans-1,4-dichloro-2-butene | C=C Stretch | ~1665 (weak/absent) | ~1665 (strong)[1] |
| C-H Out-of-plane Bend | ~965 (strong)[1] | Not diagnostic |
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of a mixture of 1,4-dichloro-2-butene isomers.
Caption: Workflow for the spectroscopic differentiation of dichlorobutene (B78561) isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 1,4-dichloro-2-butene sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1][4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0.00 ppm).[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the TMS signal at 0.0 ppm.[5] Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a single drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[6] Avoid introducing air bubbles.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Identify the key diagnostic absorption bands.
Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass vial or NMR tube. Unlike IR, glass can be used as it is a weak Raman scatterer.[7] For solid samples, press the material into a sample cup.[7]
-
Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 785 nm).[8]
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the spectrum over a range that includes the key C=C stretching vibration (e.g., 150-3400 cm⁻¹).[8]
-
The acquisition time will depend on the sample's scattering efficiency and potential for fluorescence.
-
-
Data Processing: Process the spectrum to remove any background fluorescence, if necessary. Analyze the positions and relative intensities of the Raman shifts, paying close attention to the C=C stretching region around 1660 cm⁻¹.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. plus.ac.at [plus.ac.at]
- 8. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying cis-1,4-dichloro-2-butene Purity
For researchers, scientists, and drug development professionals, the accurate determination of the purity of key chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. cis-1,4-dichloro-2-butene, a critical building block in various industrial syntheses, often coexists with its isomers, primarily trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene. This guide provides a comprehensive comparison of the principal analytical methods for quantifying the purity of this compound, offering insights into their performance, supported by experimental data and detailed protocols.
The primary analytical techniques employed for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative parameters for each technique in the context of this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase, with UV or MS detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[1][2] |
| Selectivity | Excellent for separating volatile isomers. | Good, can be optimized with different columns and mobile phases. | Excellent for distinguishing between isomers based on unique chemical shifts and coupling constants.[1] |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Moderate with UV detection; high with mass spectrometry (LC-MS). | Lower sensitivity compared to chromatographic methods.[3] |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range. | ppm range with UV; ppb range with LC-MS. | Generally in the mg to high µg range. |
| Limit of Quantification (LOQ) | Typically in the ppm range. | ppm to high ppb range. | Typically >0.1% w/w. |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy | High, dependent on proper calibration. | High, dependent on proper calibration. | High, can be used as a primary ratio method. |
| Sample Throughput | High | High | Moderate |
| Key Advantages | Robust, well-established method for volatile compounds. | Versatile, suitable for a wide range of compounds. | Provides definitive structural information and can be used for absolute quantification without a specific reference standard for the analyte.[2] |
| Key Disadvantages | Requires analytes to be thermally stable and volatile. | May require method development to achieve optimal separation of isomers. | Lower sensitivity, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like dichlorobutene (B78561) isomers.
Sample Preparation: A stock solution of the this compound sample is prepared in a volatile solvent such as dichloromethane (B109758) or hexane. A calibration curve is generated using certified reference standards of this compound and its potential isomeric impurities. An internal standard (e.g., 1,2-dichlorobenzene) is often added to both the sample and calibration standards to improve accuracy and precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each isomer.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile compounds, HPLC can also be a viable method, particularly when coupled with a mass spectrometer.
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Calibration standards are prepared similarly. Filtration of the sample and standards through a 0.45 µm filter is recommended before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Sample Preparation: An accurately weighed amount of the this compound sample (e.g., 10-20 mg) and a certified internal standard of known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., chloroform-d).[1]
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Solvent: Chloroform-d (CDCl3).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value). A D1 of 30 seconds is often sufficient.
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing:
-
Manual phasing and baseline correction are critical for accurate integration.
-
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using the described analytical methods.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for qNMR purity analysis of this compound.
References
comparative analysis of precursors for adiponitrile synthesis
A Comparative Guide to Adiponitrile (B1665535) Synthesis: Butadiene, Adipic Acid, and Acrylonitrile (B1666552) Precursors
Adiponitrile (ADN) is a crucial chemical intermediate, primarily used in the production of nylon 6,6. The industrial synthesis of adiponitrile has evolved over the years, with several methods employing different precursors. This guide provides a comparative analysis of the three main precursors for adiponitrile synthesis: butadiene, adipic acid, and acrylonitrile. The comparison covers reaction pathways, experimental data on performance, and detailed experimental protocols for each route.
Comparative Performance of Adiponitrile Synthesis Precursors
The selection of a precursor for adiponitrile synthesis is a trade-off between process efficiency, economic viability, and environmental impact. The following table summarizes the key quantitative data for the synthesis of adiponitrile from butadiene, adipic acid, and acrylonitrile.
| Parameter | Butadiene (Hydrocyanation) | Adipic Acid (Dehydrative Amination) | Acrylonitrile (Electrochemical Hydrodimerization) |
| Overall Yield | 97-99%[1] | Gas Phase: 92-96%[2], Liquid Phase: 84-93% (with diluent)[2] | Not typically reported as a single overall yield; focus is on selectivity and Faradaic efficiency. |
| Selectivity | 81-87% (single-pass to ADN)[1] | High, but can be affected by side reactions at high temperatures. | Up to 83%[3], with some reports as high as 90%. |
| Key Catalyst | Nickel-phosphorus complexes (e.g., Ni(P(OAr)₃)₄) with a Lewis acid co-catalyst (e.g., AlCl₃, ZnCl₂)[4] | Phosphoric acid or its salts (e.g., boron phosphate)[5] | Cathode material (e.g., lead, cadmium) is crucial.[6] |
| Reaction Temperature | 30-150°C[2] | Liquid Phase: 200-300°C[2], Gas Phase: 350-420°C[2] | 20-60°C[7] |
| Reaction Pressure | Atmospheric to 20 bar | Atmospheric or slightly elevated. | Atmospheric. |
| Key Raw Materials | Butadiene, Hydrogen Cyanide[4] | Adipic Acid, Ammonia[5] | Acrylonitrile, Water, Supporting Electrolyte[8] |
| Byproducts | 2-Methylglutaronitrile, pentenenitrile isomers[6] | Cyclopentanone, various condensation products.[9] | Propionitrile, 1,3,5-tricyanohexane (trimer)[8] |
Reaction Pathways and Mechanisms
The synthesis of adiponitrile from each precursor follows a distinct chemical pathway.
Butadiene Hydrocyanation
The synthesis of adiponitrile from butadiene is a multi-step process involving the nickel-catalyzed addition of hydrogen cyanide (HCN). The overall process can be summarized in three main stages: primary hydrocyanation, isomerization, and secondary hydrocyanation.
Adipic Acid Dehydrative Amination
This process involves the reaction of adipic acid with ammonia (B1221849) at high temperatures. The reaction proceeds through the formation of an ammonium (B1175870) salt, followed by dehydration to form an amide, and finally, a nitrile.
Acrylonitrile Electrochemical Hydrodimerization
The synthesis of adiponitrile from acrylonitrile is an electrochemical process where two molecules of acrylonitrile are coupled at the cathode. The reaction mechanism involves the formation of an acrylonitrile anion radical.
Experimental Protocols
The following are representative experimental protocols for the synthesis of adiponitrile from each precursor, based on descriptions of industrial processes and laboratory studies.
Synthesis of Adiponitrile from Butadiene (Hydrocyanation)
This protocol describes a three-step process analogous to the industrial DuPont process.[1][10]
Step 1: Primary Hydrocyanation
-
A high-pressure reactor is charged with a nickel(0)-phosphite catalyst (e.g., Ni[P(O-tolyl)₃]₄) and a solvent such as THF.
-
The reactor is pressurized with nitrogen and heated to approximately 80-130°C.
-
A mixture of liquid butadiene and hydrogen cyanide (HCN) is continuously fed into the reactor.
-
The reaction is maintained for a sufficient residence time to achieve high conversion of butadiene.
-
The product stream, containing a mixture of 3-pentenenitrile (3-PN) and 2-methyl-3-butenenitrile (B95465) (2M3BN), is collected after cooling and depressurization.
Step 2: Isomerization
-
The mixture of pentenenitrile isomers from Step 1 is fed into a separate reactor containing the same nickel catalyst.
-
The reactor is heated to 60-120°C.
-
The branched 2M3BN is isomerized to the linear 3-PN.
-
The product is a mixture enriched in 3-PN.
Step 3: Secondary Hydrocyanation
-
The 3-PN enriched mixture from Step 2 is fed into a third reactor.
-
The same nickel catalyst and a Lewis acid co-catalyst (e.g., aluminum trichloride) are added.
-
Hydrogen cyanide is fed into the reactor at a controlled rate.
-
The reaction is maintained at a temperature of 30-130°C.
-
The product, adiponitrile, is purified by distillation.
Synthesis of Adiponitrile from Adipic Acid (Dehydrative Amination)
This protocol describes a gas-phase catalytic dehydration.[2][9]
-
A fixed-bed reactor is packed with a solid acid catalyst, such as silica-supported phosphoric acid.
-
The reactor is heated to a temperature of 350-420°C.
-
A stream of hot ammonia gas is passed through the reactor.
-
Molten adipic acid is vaporized and introduced into the ammonia stream.
-
The gaseous mixture passes through the catalyst bed, where the dehydrative amination occurs.
-
The product stream is cooled to condense the adiponitrile and any unreacted starting materials or byproducts.
-
The crude adiponitrile is then purified by distillation.
Synthesis of Adiponitrile from Acrylonitrile (Electrochemical Hydrodimerization)
This protocol is based on the Monsanto process for the electrochemical hydrodimerization of acrylonitrile.[6][7]
-
An undivided electrolytic cell is equipped with a lead or cadmium cathode and a dimensionally stable anode (DSA).
-
The electrolyte is prepared by dissolving a quaternary ammonium salt (e.g., tetraethylammonium (B1195904) p-toluenesulfonate) and a supporting electrolyte (e.g., sodium phosphate) in water.
-
Acrylonitrile is added to the electrolyte to form an emulsion.
-
The pH of the electrolyte is adjusted to be neutral or slightly alkaline.
-
A constant current is applied across the electrodes while maintaining the cell temperature between 20-60°C.
-
The electrolyte is continuously circulated through the cell.
-
After the reaction, the organic layer containing adiponitrile is separated from the aqueous electrolyte.
-
The adiponitrile is purified by extraction and distillation.
Experimental Workflow Overview
The general workflow for the synthesis and analysis of adiponitrile from these precursors is outlined below.
Logical Comparison of Precursors
The choice of precursor for adiponitrile synthesis depends on a variety of factors, including cost, safety, and environmental considerations.
References
- 1. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. researchgate.net [researchgate.net]
- 7. CN102061482A - Method for electrosynthesis of adiponitrile by using dimensionally stable anode - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3661973A - Process for the preparation of adiponitrile from adipic acid and ammonia - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Purification of cis-1,4-dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prevalent synthesis and purification methodologies for cis-1,4-dichloro-2-butene. While the direct synthesis of the cis-isomer remains a challenge, this document outlines the primary industrial production route and evaluates the available techniques for isolating the desired stereoisomer. Experimental data, where available in the public domain, has been compiled to inform methodological choices in a research and development setting.
Primary Synthesis Method: Chlorination of 1,3-Butadiene (B125203)
The industrial synthesis of 1,4-dichloro-2-butene is predominantly achieved through the chlorination of 1,3-butadiene. This reaction, however, is not stereoselective and yields a mixture of isomers, primarily this compound, trans-1,4-dichloro-2-butene (B41546), and 3,4-dichloro-1-butene.[1][2][3] The ratio of these products is influenced by reaction conditions such as temperature. At higher temperatures, the thermodynamically more stable trans-1,4-dichloro-2-butene is the major product.[2] An equilibrium mixture at 100°C in the presence of a catalyst can contain as much as 72% trans-1,4-dichloro-2-butene and only 7% this compound.[2]
Experimental Protocol: Chlorination of 1,3-Butadiene (Generalized)
Objective: To synthesize a mixture of dichlorobutene (B78561) isomers.
Reaction: CH₂=CH-CH=CH₂ + Cl₂ → ClCH₂CH=CHCH₂Cl (cis and trans) + CH₂=CHCHClCH₂Cl
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Reaction vessel with cooling and gas inlet/outlet
-
Stirring apparatus
Procedure:
-
A solution of 1,3-butadiene in an inert solvent is prepared in a reaction vessel equipped with a stirrer and a cooling system to maintain a low temperature (typically below 0°C).
-
Chlorine gas is bubbled through the solution at a controlled rate. The exothermic reaction requires careful temperature management to influence the isomer ratio, with lower temperatures generally favoring the kinetic product (3,4-dichloro-1-butene).
-
The progress of the reaction can be monitored by observing the uptake of chlorine gas.
-
Upon completion, any unreacted chlorine and hydrogen chloride byproduct are removed by purging with an inert gas or by washing with a dilute alkaline solution.
-
The solvent is subsequently removed by distillation to yield a crude mixture of dichlorobutene isomers.
Work-up and Analysis: The resulting isomeric mixture requires purification to isolate the this compound. The composition of the mixture can be analyzed using gas chromatography (GC).
Purification Methods for this compound
The critical step in obtaining pure this compound is the separation of the isomeric mixture. The choice of purification method is dictated by the subtle differences in the physical properties of the isomers.
Comparison of Purification Techniques
| Purification Method | Principle | Reported/Expected Performance | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | The boiling point of this compound is ~152-153°C, while the trans-isomer boils at ~155.5°C.[4][5] This small difference makes separation challenging. | Scalable for industrial production. | Requires a highly efficient distillation column (many theoretical plates). Energy-intensive. May not achieve high purity of the cis-isomer. |
| Preparative Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | While specific data for dichlorobutenes is scarce, HPLC has been successfully used to separate the cis and trans isomers of the related 2-butene-1,4-diol. | Can achieve high purity. Applicable at a laboratory scale. | Not easily scalable for bulk production. Can be costly in terms of solvents and stationary phase. |
| Crystallization | Separation based on differences in melting points and solubility. | The melting point of this compound is -48°C, significantly lower than the trans-isomer (1-3°C).[4][5] This large difference suggests that fractional crystallization of the trans-isomer from the mixture could enrich the liquid phase in the cis-isomer. | Potentially a cost-effective method for enrichment. | May not yield highly pure cis-isomer in a single step. Requires low temperatures. |
| Adsorptive Separation | Selective adsorption of one isomer onto a solid material. | A study on 1,2-dichloroethene isomers demonstrated highly efficient separation using adaptive biphenarene crystals, yielding 96.4% pure cis-isomer in a single cycle.[6] This suggests that similar materials could be developed for dichlorobutene isomers. | High selectivity and purity are achievable. Can be regenerated and reused. | Requires development of specific adsorbent materials. May not be readily available for this specific separation. |
Visualizing the Workflow
The general process for obtaining this compound involves a two-stage approach of synthesis followed by purification. The choice of purification method is a critical determinant of the final product's purity.
Caption: General workflow for the production of this compound.
The following diagram illustrates the logical decision-making process for selecting a suitable purification method.
References
- 1. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TRANS-1,4-DICHLORO-2-BUTENE | 764-41-0 [chemicalbook.com]
- 5. This compound - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 6. Efficient Separation of cis- and trans-1,2-Dichloroethene Isomers by Adaptive Biphen[3]arene Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the GC-MS Analysis of Dichlorobutene Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of dichlorobutene (B78561) isomers is a critical analytical challenge. These isomers, primarily 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene, often coexist in reaction mixtures and commercial products.[1] Their differentiation is essential for ensuring product quality, safety, and process optimization in various industrial syntheses, including the production of chloroprene (B89495) and adiponitrile.[1]
This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) method for the analysis of dichlorobutene isomers. Given their volatile nature, GC-MS is a powerful and widely adopted technique for their separation and identification.[1]
Data Presentation
The following table summarizes representative GC-MS data for the common dichlorobutene isomers. It is important to note that while the mass spectra of the isomers are very similar, their chromatographic separation is crucial for individual quantification. The retention times are relative and will vary depending on the specific GC column and analytical conditions used.[1]
| Isomer | Relative Retention Time | Key Mass Fragments (m/z) | Molecular Weight ( g/mol ) |
| 3,4-Dichloro-1-butene | Lowest | 89, 75, 53 | 124.99 |
| This compound | Intermediate | 89, 75, 53 | 124.99 |
| trans-1,4-Dichloro-2-butene | Highest | 89, 75, 53 | 124.99 |
Experimental Protocols
A typical GC-MS method for the analysis of dichlorobutene isomers can be established based on standard methods for volatile organic compounds.
1. Sample Preparation
-
Prepare a dilute solution of the dichlorobutene sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[1]
2. Instrumentation
-
A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is used.[1]
3. Gas Chromatography (GC) Conditions
-
Capillary Column: A non-polar capillary column, such as a DB-5ms or a 5% phenyl-methylpolysiloxane column, is suitable for the separation of these isomers.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Program:
-
Start at 40 °C and hold for 2 minutes.
-
Ramp up to 200 °C at a rate of 10 °C/min.[1]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[1]
4. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 35 to 200.[1]
-
Source Temperature: 230 °C.[1]
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Data Analysis
-
Identify the peaks in the total ion chromatogram.
-
The presence of two chlorine atoms in the dichlorobutene isomers results in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments, which aids in their identification.[1]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of dichlorobutene isomers.
Caption: Experimental workflow for the GC-MS analysis of dichlorobutene isomers.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of cis-1,4-dichloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-1,4-dichloro-2-butene, its trans isomer, and other relevant structural analogs. The presented data, crucial for the unambiguous identification and characterization of these compounds, is supported by detailed experimental protocols.
¹H and ¹³C NMR Spectral Data Comparison
The structural differences between cis- and trans-1,4-dichloro-2-butene (B41546), along with other chlorinated butene isomers, are clearly reflected in their NMR spectra. The following tables summarize the key ¹H and ¹³C NMR spectral parameters.
Table 1: ¹H NMR Spectral Data of 1,4-dichloro-2-butene Isomers and Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound * | CDCl₃ | ~5.88 | Triplet | ~7.5 | CH=CH |
| ~4.15 | Doublet | ~7.5 | CH₂Cl | ||
| trans-1,4-dichloro-2-butene | CDCl₃ | ~5.95 | Triplet | ~5.0 | CH=CH |
| ~4.05 | Doublet | ~5.0 | CH₂Cl | ||
| 1,4-dichloro-2-butyne | CDCl₃ | ~4.20 | Singlet | - | CH₂Cl |
| 2,3-dichloro-1-butene | CDCl₃ | ~5.40 | Singlet | - | =CH₂ |
| ~2.40 | Singlet | - | CH₃ | ||
| 3,4-dichloro-1-butene | CDCl₃ | ~5.90 | Multiplet | - | =CH |
| ~5.30 | Multiplet | - | =CH₂ | ||
| ~4.60 | Multiplet | - | CHCl | ||
| ~3.80 | Multiplet | - | CH₂Cl |
Table 2: ¹³C NMR Spectral Data of 1,4-dichloro-2-butene Isomers and Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound * | CDCl₃ | ~128.5 | CH=CH |
| ~39.5 | CH₂Cl | ||
| trans-1,4-dichloro-2-butene[1] | CDCl₃ | ~130.0 | CH=CH |
| ~45.0 | CH₂Cl | ||
| 1,4-dichloro-2-butyne[2] | CDCl₃ | ~75.0 | C≡C |
| ~30.0 | CH₂Cl | ||
| 1,3-dichloro-2-butene[3] | CDCl₃ | ~136.5, ~123.5 | C=C |
| ~45.0 | CH₂Cl | ||
| ~25.0 | CH₃ |
Distinguishing cis and trans Isomers
The primary distinguishing feature in the ¹H NMR spectra of cis- and trans-1,4-dichloro-2-butene is the coupling constant (J) between the vinyl protons and the adjacent methylene (B1212753) protons. The cis isomer exhibits a smaller coupling constant (around 7.5 Hz) compared to the trans isomer (around 5.0 Hz). This difference arises from the through-space interaction of the protons in the cis configuration.
In ¹³C NMR, the olefinic carbons of the cis isomer are typically shielded (appear at a lower ppm value) compared to the trans isomer due to steric compression.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the characterization of these compounds.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these compounds.
-
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
¹H and ¹³C NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Structural Relationships and NMR Characteristics
The relationship between the stereoisomers and their key distinguishing NMR features can be visualized as follows:
Caption: Isomeric Relationship and Key NMR Distinctions.
References
- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-2-butyne(821-10-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3-DICHLORO-2-BUTENE(7415-31-8) 13C NMR spectrum [chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Adiponitrile Production: Economic Viability of Competing Routes
For Researchers, Scientists, and Drug Development Professionals
Adiponitrile (B1665535) (ADN) is a critical chemical intermediate, primarily used in the production of nylon 6,6. The economic viability of its production is a key factor for competitiveness in the polymer and specialty chemicals industries. This guide provides an objective comparison of the performance of different adiponitrile production routes, supported by available data and detailed methodologies.
Executive Summary
The production of adiponitrile is dominated by three main industrial processes: the hydrocyanation of butadiene, the electrochemical hydrodimerization of acrylonitrile (B1666552), and the ammonification of adipic acid. Each route presents a unique set of economic and environmental trade-offs. The hydrocyanation of butadiene is the most established and widespread technology, offering high yields and scalability, but it involves the use of highly toxic hydrogen cyanide and is technologically monopolized. The electrochemical hydrodimerization of acrylonitrile is considered a greener alternative with the potential for lower energy consumption, though catalyst development remains a key challenge. The ammonification of adipic acid is a viable route, with its economic feasibility strongly tied to the fluctuating market price of adipic acid. Concurrently, emerging bio-based routes from renewable feedstocks such as glutamic acid and furfural (B47365) are gaining attention as sustainable long-term alternatives, although their economic competitiveness is still under development.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the different adiponitrile production routes, offering a side-by-side comparison of their economic viability.
| Parameter | Hydrocyanation of Butadiene | Electrochemical Hydrodimerization of Acrylonitrile | Ammonification of Adipic Acid | Bio-based Routes (Projected) |
| Feedstocks | 1,3-Butadiene (B125203), Hydrogen Cyanide | Acrylonitrile, Water | Adipic Acid, Ammonia (B1221849) | Glutamic Acid, Furfural, etc. |
| Overall Yield | 97-99%[1] | ~81-85% (selectivity)[2] | 84-96%[3] | Varies, under development |
| Product Purity | >99.5%[1] | High | High | High |
| Capital Expenditure (CAPEX) | High[3] | Moderate to High | Moderate | High (initially) |
| Operating Expenditure (OPEX) | Moderate | Moderate to Low (potential) | Variable (feedstock dependent)[3] | Potentially competitive |
| Energy Consumption | High | Potentially Lower[2] | High | Varies |
| Key Advantage | High yield and scalability | Greener process, uses electricity | Utilizes adipic acid overcapacity | Sustainable, renewable feedstocks |
| Key Disadvantage | Use of highly toxic HCN, monopolized technology[3] | Catalyst development, energy costs | Dependent on adipic acid price[3] | Early-stage technology, economic viability unproven |
Table 1: High-Level Comparison of Adiponitrile Production Routes
| Cost Component | Hydrocyanation of Butadiene |
| Raw Materials | 80-85% of total production cost[3] |
| Capital-Related Costs | High investment[3] |
| Utilities | Significant energy consumption |
| Catalyst & Chemicals | A notable cost factor |
| Labor | Standard for chemical plants |
Table 2: Illustrative Operating Cost Breakdown for the Hydrocyanation of Butadiene Route
Process Descriptions and Experimental Protocols
Hydrocyanation of Butadiene
This process, pioneered by DuPont, is the most widely used method for adiponitrile production. It involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-butadiene in two stages.
Process Description:
The overall reaction is: CH₂=CH-CH=CH₂ + 2 HCN → NC-(CH₂)₄-CN
The process consists of three main steps:
-
First Hydrocyanation: Butadiene reacts with HCN in the presence of a zerovalent nickel catalyst with a phosphite (B83602) ligand to produce a mixture of 3-pentenenitrile (B94367) (3-PN) and its branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN).
-
Isomerization: The undesired branched isomer, 2M3BN, is isomerized to the linear 3-PN in the presence of a catalyst and a Lewis acid promoter.
-
Second Hydrocyanation: The 3-PN is then reacted with another molecule of HCN in the presence of a similar catalyst system to yield adiponitrile.
Experimental Protocol (Illustrative):
A typical lab-scale synthesis would involve charging a pressure reactor with a solution of the nickel catalyst and a phosphite ligand in a suitable solvent. Butadiene is then fed into the reactor, followed by the controlled addition of HCN at a specific temperature and pressure. The reaction progress is monitored by gas chromatography. After the first hydrocyanation, a Lewis acid promoter is added to facilitate the isomerization of 2M3BN to 3-PN. Finally, more HCN is added for the second hydrocyanation step. The final product is then purified by distillation.
Electrochemical Hydrodimerization of Acrylonitrile
This method offers a greener alternative to the butadiene route by avoiding the use of hydrogen cyanide. It involves the electrochemical reduction and dimerization of acrylonitrile at a cathode.
Process Description:
The overall reaction is: 2 CH₂=CH-CN + 2 H₂O + 2 e⁻ → NC-(CH₂)₄-CN + 2 OH⁻
The process is carried out in an electrolytic cell, which can be divided or undivided. Acrylonitrile is emulsified in an aqueous electrolyte containing a supporting electrolyte. At the cathode, acrylonitrile is reduced to form an anion radical, which then dimerizes and is subsequently protonated to form adiponitrile. Oxygen is typically evolved at the anode.
Experimental Protocol (Illustrative):
An electrochemical cell is set up with a cathode (e.g., lead, cadmium, or a modified electrode) and an anode (e.g., a dimensionally stable anode). The catholyte consists of an aqueous solution of a supporting electrolyte (e.g., a quaternary ammonium (B1175870) salt) and acrylonitrile. The anolyte is typically a similar electrolyte solution without acrylonitrile. A constant current or potential is applied across the electrodes. The temperature and pH of the electrolyte are controlled throughout the electrolysis. The product mixture is then extracted from the catholyte and analyzed by techniques such as gas chromatography to determine the yield and selectivity of adiponitrile. Recent research has focused on developing more efficient and less toxic electrode materials, such as bismuth-modified electrodes, which have shown high selectivity for adiponitrile.[2]
Ammonification of Adipic Acid
This route involves the reaction of adipic acid with ammonia at high temperatures in the presence of a catalyst to produce adiponitrile. The economic viability of this process is highly dependent on the price of adipic acid.
Process Description:
The overall reaction is: HOOC-(CH₂)₄-COOH + 2 NH₃ → NC-(CH₂)₄-CN + 4 H₂O
The process can be carried out in either the liquid or gas phase.
-
Liquid-Phase Process: Molten adipic acid is reacted with ammonia in the presence of a dehydration catalyst, such as phosphoric acid, at temperatures between 200-300°C.
-
Gas-Phase Process: Vaporized adipic acid and ammonia are passed over a solid catalyst, such as boron phosphate (B84403) or silica-supported phosphoric acid, at higher temperatures (350-420°C). The gas-phase process generally offers higher yields and product quality.[3]
Experimental Protocol (Illustrative):
For a gas-phase reaction, a fixed-bed reactor is packed with the catalyst. A pre-mixed feed of vaporized adipic acid and ammonia is passed through the heated reactor. The product stream is then cooled to condense the adiponitrile and water, which are subsequently separated. The unreacted ammonia can be recycled back to the reactor. The yield of adiponitrile is determined by analyzing the condensed liquid product.
Emerging Bio-based Routes
Research is actively exploring the production of adiponitrile from renewable feedstocks to create more sustainable manufacturing processes. Key starting materials include glutamic acid and furfural.
From Glutamic Acid:
One promising pathway involves the conversion of glutamic acid, a readily available amino acid, to adiponitrile through a series of chemical transformations. This can involve an electrochemical route that includes electro-oxidative decarboxylation and Kolbe coupling reactions.[4]
From Furfural:
Furfural, derived from lignocellulosic biomass, can be converted to intermediates that can then be used to synthesize adiponitrile. While the direct conversion of furfural to adiponitrile is complex, research is ongoing to develop efficient catalytic processes. Techno-economic analyses of furfural production suggest that it can be an economically viable platform chemical, which could support the future economic feasibility of furfural-based adiponitrile.
Signaling Pathways and Experimental Workflows in DOT Language
Caption: Butadiene Hydrocyanation Process
References
- 1. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 2. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for cis-1,4-Dichloro-2-butene
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances efficiency, safety, and sustainability. cis-1,4-Dichloro-2-butene, a versatile C4 building block, has long been a staple in the synthesis of various industrially important chemicals. However, its high toxicity, corrosive nature, and potential carcinogenicity have necessitated the exploration of safer and more environmentally benign alternatives. This guide provides an objective comparison of alternative synthetic routes to key products derived from this compound, supported by experimental data and detailed protocols.
The primary industrial applications of this compound are in the synthesis of 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), adiponitrile (B1665535) (ADN), and chloroprene (B89495). Rather than direct one-to-one reagent replacements, the modern chemical industry has largely shifted towards entirely different synthetic pathways that circumvent the use of chlorinated butenes altogether. This guide will compare these alternative industrial processes to the traditional routes involving dichlorobutenes, focusing on key performance indicators such as yield, reaction conditions, and safety and environmental impact.
1,4-Butanediol (BDO) and Tetrahydrofuran (THF) Synthesis
BDO is a key intermediate for producing THF, as well as a variety of plastics, elastic fibers, and polyurethanes.[1] The traditional route via 1,4-dichloro-2-butene involves hydrolysis, which is often hampered by the hazardous nature of the starting material. Modern industrial production of BDO is dominated by several alternative processes.[1][2]
Comparative Analysis of BDO Synthesis Routes
| Process | Feedstock(s) | Key Steps | Typical Yield | Advantages | Disadvantages |
| Dichlorobutene Route | 1,4-Dichloro-2-butene | Hydrolysis | Variable, often lower due to side reactions | Utilizes a readily available intermediate from butadiene chlorination | Highly toxic and corrosive starting material, significant waste generation |
| Reppe Process | Acetylene, Formaldehyde | 1. Ethynylation to 1,4-butynediol2. Hydrogenation to BDO | High | Mature technology, high product yield, fewer by-products[1] | Use of explosive acetylene, high-pressure hydrogenation |
| Davy Process | Maleic Anhydride (from n-butane) | 1. Esterification to dimethyl maleate2. Hydrogenolysis to BDO | Overall plant yields up to 94 mol%[3] | Lower cost feedstock, safer operating conditions, flexible product ratios (BDO/THF/GBL)[4][5] | Multi-step process |
| Mitsubishi Process | 1,3-Butadiene (B125203), Acetic Acid, O₂ | 1. Acetoxylation to 1,4-diacetoxy-2-butene2. Hydrogenation3. Hydrolysis | High | Mild operating conditions, high-quality products[6] | Complex multi-step process |
| Genomatica Process (Bio-based) | Sugars (e.g., glucose, sucrose) | Fermentation using engineered E. coli | Titers up to 18 g/L reported[7] | Renewable feedstock, reduced carbon footprint, avoids hazardous reagents[8][9] | Complex downstream processing, potential for feedstock variability |
Experimental Protocols
Davy Process: Hydrogenation of Dimethyl Maleate (B1232345)
This process involves the vapor-phase hydrogenation of dimethyl maleate to produce BDO. A typical procedure would involve passing a mixture of dimethyl maleate and hydrogen over a copper-based catalyst at elevated temperature and pressure. The crude product stream is then purified by distillation to separate BDO, THF, and gamma-butyrolactone (B3396035) (GBL).[4]
Genomatica Process: Fermentation
An engineered strain of E. coli is cultured in a fermenter with a sugar-based feedstock (e.g., glucose). The fermentation is typically carried out under microaerobic or anaerobic conditions. The engineered metabolic pathway converts the sugar into BDO, which is then secreted into the fermentation broth. Downstream processing involves separating the BDO from the broth and purifying it.[7][10]
Synthesis Workflow: BDO Production
Caption: Alternative industrial routes to 1,4-Butanediol (BDO).
Adiponitrile (ADN) Synthesis
Adiponitrile is a crucial precursor to hexamethylenediamine, a key monomer for the production of Nylon 6,6. The traditional route involving the reaction of 1,4-dichloro-2-butene with sodium cyanide has been largely superseded by more efficient and safer processes.[11]
Comparative Analysis of ADN Synthesis Routes
| Process | Feedstock(s) | Key Steps | Typical Yield/Selectivity | Advantages | Disadvantages |
| Dichlorobutene Route | 1,4-Dichloro-2-butene, NaCN | Nucleophilic substitution | ~95% selectivity to butenedinitriles, then 95-97% selectivity in hydrogenation[11] | Utilizes an intermediate from butadiene chlorination | Highly toxic cyanide salts, chlorinated waste streams |
| DuPont Direct Hydrocyanation | 1,3-Butadiene, HCN | Two-stage hydrocyanation with Ni-catalyst | High selectivity to adiponitrile[11] | High atom economy, direct route from a cheap feedstock | Use of highly toxic and flammable HCN |
| Monsanto Electrohydrodimerization | Acrylonitrile (B1666552) | Electrochemical reductive coupling | High selectivity and yield | Avoids HCN, can use renewable electricity, water-based electrolyte[12][13] | High energy consumption, requires specialized electrochemical reactors |
| Adipic Acid Ammoniation | Adipic Acid, Ammonia | Dehydrative amination | 84-93% with diluent[14] | Avoids highly toxic reagents | High temperatures, potential for byproducts |
Experimental Protocols
DuPont Direct Hydrocyanation of Butadiene
This process involves two main stages. In the first stage, butadiene reacts with hydrogen cyanide (HCN) in the presence of a zero-valent nickel-phosphite catalyst to produce a mixture of pentenenitriles.[15] The reaction is typically carried out at 80-130°C and 5-20 bar.[16] In the second stage, the pentenenitriles are isomerized and then react with another equivalent of HCN in the presence of a Lewis acid co-catalyst to form adiponitrile.[15][16]
Monsanto Electrochemical Hydrodimerization of Acrylonitrile
Acrylonitrile is emulsified in an aqueous phosphate (B84403) buffer solution and subjected to electrolysis in an undivided bipolar cell.[17] A cadmium cathode and a steel anode are typically used.[17] The cathodic reaction involves the reductive dimerization of two acrylonitrile molecules to form adiponitrile. The process is designed to be continuous.
Synthesis Workflow: Adiponitrile Production
Caption: Alternative industrial routes to Adiponitrile (ADN).
Chloroprene Synthesis
Chloroprene is the monomer for the production of neoprene, a synthetic rubber. The dominant industrial process starts with the chlorination of butadiene, which produces a mixture of dichlorobutenes, including cis- and trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene (B1205564).[8][18] In this case, 1,4-dichloro-2-butene is not a final waste product but a key intermediate that is isomerized to the desired precursor for dehydrochlorination.
Comparative Analysis of Chloroprene Synthesis Steps
| Reaction Step | Reactant(s) | Product(s) | Typical Conditions | Yield/Selectivity | Key Considerations |
| Butadiene Chlorination | 1,3-Butadiene, Cl₂ | 3,4-dichloro-1-butene & 1,4-dichloro-2-butenes | Gas phase, 250°C, 1-7 bar[8] | 85-95% selectivity to dichlorobutenes[8] | Exothermic reaction requiring careful temperature control.[19] |
| Isomerization | 1,4-dichloro-2-butene | 3,4-dichloro-1-butene | Heating with catalyst (e.g., CuCl) | 95-98% selectivity[8] | Equilibrium is driven by distilling the lower-boiling 3,4-isomer. |
| Dehydrochlorination | 3,4-dichloro-1-butene, NaOH(aq) | Chloroprene | 85°C with dilute alkali[8] | 90-95% yield[8] | Requires careful exclusion of oxygen to prevent polymerization. |
Experimental Protocols
Chlorination of Butadiene
Gaseous 1,3-butadiene and chlorine are mixed in a molar ratio of approximately 5:1 to 50:1 and introduced into a tubular reactor.[19] The reaction is carried out adiabatically at a temperature below 250°C.[19] The product stream, containing a mixture of dichlorobutenes, is then cooled and purified.
Dehydrochlorination of 3,4-dichloro-1-butene
3,4-dichloro-1-butene is treated with a dilute aqueous solution of sodium hydroxide (B78521) at around 85°C.[8] The reaction is typically carried out in the presence of polymerization inhibitors. The resulting chloroprene is separated by distillation. Alternative methods using lime and a primary amine have also been developed, with reported conversions of 3,4-dichloro-1-butene up to 99.8% and selectivity to chloroprene of 63%.[20]
Synthesis Workflow: Chloroprene Production from Butadiene
Caption: Modern industrial synthesis of Chloroprene from Butadiene.
Conclusion
While this compound remains an important intermediate in certain processes, particularly in the synthesis of chloroprene, the broader trend in the chemical industry is a move towards alternative synthetic routes that offer improved safety, sustainability, and economic viability. For the production of BDO, THF, and adiponitrile, a variety of mature and emerging technologies now exist that completely bypass the use of hazardous dichlorobutenes. These alternative pathways, ranging from well-established petrochemical processes to innovative bio-based methods, provide researchers and drug development professionals with a portfolio of options to design more sustainable and efficient synthetic strategies. The choice of the optimal route will depend on a variety of factors, including feedstock availability, energy costs, and the specific requirements of the final product. This guide serves as a starting point for navigating these choices and fostering the adoption of greener chemical manufacturing practices.
References
- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 2. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 3. Design S2 - processdesign [design.cbe.cornell.edu]
- 4. matthey.com [matthey.com]
- 5. chemwinfo.com [chemwinfo.com]
- 6. m-chemical.co.jp [m-chemical.co.jp]
- 7. Metabolic engineering of Escherichia coli for direct production of 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genomatica.com [genomatica.com]
- 11. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 12. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 13. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
A Comparative Kinetic Analysis of cis- and trans-1,4-dichloro-2-butene Reactions
A detailed examination of the kinetic profiles of cis- and trans-1,4-dichloro-2-butene (B41546) reveals distinct reactivity patterns that are crucial for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of their performance in key reactions, supported by experimental data, to inform synthetic strategies and mechanistic understanding.
The geometric isomerism of cis- and trans-1,4-dichloro-2-butene significantly influences their reactivity, particularly in nucleophilic substitution and atmospheric reactions. While both isomers are valuable intermediates in chemical synthesis, their kinetic behavior dictates the choice of reaction conditions and potential product distributions.
Comparative Kinetic Data
The following table summarizes the available quantitative data on the reaction kinetics of cis- and trans-1,4-dichloro-2-butene.
| Reaction Type | Isomer | Rate Constant | Half-life | Temperature (°C) | Conditions |
| Neutral Hydrolysis | cis- | 0.0090 hr⁻¹ | 3.2 days | 25 | Water |
| trans- | 0.0091 hr⁻¹ | 3.2 days | 25 | Water | |
| Vapor-Phase Reaction with Hydroxyl Radicals (Estimated) | cis- | 3.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~12 hours | 25 | Atmospheric |
| trans- | 3.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~10 hours | 25 | Atmospheric | |
| Vapor-Phase Reaction with Ozone (Estimated) | cis- | 7.1 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | ~16 days | 25 | Atmospheric |
| trans- | 1.4 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | ~8 days | 25 | Atmospheric |
Analysis of Reactivity
The experimental data on neutral hydrolysis indicates that both cis- and trans-1,4-dichloro-2-butene exhibit remarkably similar reaction rates in water at 25°C, with nearly identical rate constants and half-lives of 3.2 days.[1][2] This suggests that for this specific solvolysis reaction under neutral conditions, the geometric configuration of the double bond does not play a significant role in determining the rate of nucleophilic substitution by water.
In contrast, estimated kinetic data for atmospheric reactions with hydroxyl radicals and ozone suggest a differentiation in reactivity. The trans-isomer is predicted to react slightly faster with hydroxyl radicals and approximately twice as fast with ozone compared to the cis-isomer. This highlights the subtle electronic and steric differences between the two isomers that can become more influential in different reaction environments.
Further insights into the differential reactivity of related cis and trans systems can be drawn from studies on analogous compounds. For instance, in the reaction of cis- and trans-1,4-dioxo-2-butene with 2'-deoxyribonucleosides, the trans-isomer was found to react nearly ten times faster than the cis-isomer.[3] This underscores the principle that the trans configuration can, in certain contexts, be more susceptible to nucleophilic attack.
Experimental Protocols
A detailed understanding of the experimental methodologies is paramount for the replication and extension of these kinetic studies.
Protocol for Determination of Neutral Hydrolysis Rate Constants
The experimental protocol for determining the neutral hydrolysis rate constants of cis- and trans-1,4-dichloro-2-butene, as developed at the EPA's Environmental Research Laboratory in Athens, generally involves the following steps:
-
Preparation of Solutions: A sterile, buffered aqueous solution (pH 7) is prepared to maintain constant pH throughout the experiment. A stock solution of the test compound (cis- or trans-1,4-dichloro-2-butene) in a water-miscible solvent (e.g., acetonitrile) is prepared.
-
Reaction Initiation: A small aliquot of the stock solution is added to the buffered aqueous solution in a sealed, temperature-controlled vessel maintained at 25°C. The initial concentration of the dichlorobutene (B78561) isomer is kept low to ensure pseudo-first-order kinetics.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Extraction: The reaction in the aliquot is quenched, often by the addition of a suitable solvent that also serves to extract the remaining reactant.
-
Analysis: The concentration of the unreacted dichlorobutene isomer in the extracts is determined using a suitable analytical technique, such as gas chromatography with an appropriate detector (e.g., electron capture detector - ECD).
-
Data Analysis: The natural logarithm of the concentration of the dichlorobutene isomer is plotted against time. The slope of the resulting straight line corresponds to the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k.
Signaling Pathways and Logical Relationships
The reactivity of allylic halides like 1,4-dichloro-2-butene in nucleophilic substitution reactions can proceed through different mechanisms, primarily Sₙ2 and Sₙ2'. The choice of pathway is influenced by the substrate's stereochemistry, the nature of the nucleophile, and the solvent.
-
Sₙ2 Pathway: This involves a direct backside attack of the nucleophile on the carbon atom bearing the leaving group (the chlorine atom).
-
Sₙ2' Pathway (Allylic Rearrangement): In this mechanism, the nucleophile attacks the γ-carbon of the allylic system, leading to a concerted displacement of the leaving group and a shift of the double bond.
The cis and trans configurations can influence the accessibility of the reaction centers for both pathways, thereby affecting the overall reaction rate and the ratio of products formed.
References
A Comparative Guide to the Environmental Impact of Dichlorobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of three key dichlorobutene (B78561) isomers: 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene. These compounds are notable intermediates in industrial synthesis, particularly in the production of chloroprene (B89495) and adiponitrile.[1] Understanding their distinct environmental fates and toxicological profiles is crucial for environmental risk assessment and the development of sustainable chemical processes.
Executive Summary
Dichlorobutene isomers exhibit significant differences in their environmental behavior and toxicity. 1,4-dichloro-2-butene is classified as a probable human carcinogen (EPA Group B2), while data for other isomers is lacking.[2] All isomers are recognized as toxic and pose a risk to aquatic ecosystems. Their environmental persistence is influenced by factors such as hydrolysis, volatilization, and biodegradation, with notable differences among the isomers. This guide synthesizes available quantitative data to facilitate a direct comparison of their environmental impacts.
Data Presentation
Physicochemical Properties
| Property | 3,4-Dichloro-1-butene | This compound | trans-1,4-Dichloro-2-butene |
| CAS Number | 760-23-6 | 1476-11-5 | 110-57-6 |
| Molecular Formula | C4H6Cl2 | C4H6Cl2 | C4H6Cl2 |
| Molecular Weight ( g/mol ) | 124.99 | 124.99 | 124.99 |
| Boiling Point (°C) | 118.6[3] | 152.5 | 156.1 |
| Melting Point (°C) | -61[3] | -48 | 1 |
| Water Solubility (mg/L) | 420[3] | 580 | 850 |
| Vapor Pressure (mm Hg at 25°C) | 21.9[3] | 4.09[4] | 3.43 |
Environmental Fate
| Parameter | 3,4-Dichloro-1-butene | This compound | trans-1,4-Dichloro-2-butene |
| Hydrolysis Half-life | Data not available | 3.2 days (for 1,4-dichloro-2-butene mixture)[5] | 3.2 days (for 1,4-dichloro-2-butene mixture)[5] |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Data not available | 215 (for 1,4-dichloro-2-butene)[5] | ~215 (estimated) |
| Atmospheric Half-life | Data not available | ~16 days (reaction with ozone)[5] | ~8 days (reaction with ozone)[5] |
Ecotoxicity
| Endpoint | 3,4-Dichloro-1-butene | This compound | trans-1,4-dichloro-2-butene |
| Fish (LC50, 96h) | Data not available | Data not available | Data not available |
| Daphnia (EC50, 48h) | Data not available | Data not available | Data not available |
| Algae (EC50, 72h) | Data not available | Data not available | Data not available |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.
Human Health Hazard
| Endpoint | 3,4-Dichloro-1-butene | 1,4-Dichloro-2-butene (mixture of cis and trans) |
| Carcinogenicity | Data lacking, EPA Group D[2] | Probable human carcinogen, EPA Group B2[2] |
| Genotoxicity | Mutagenic in bacteria | Mutagenic in bacteria[6] |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
Acute aquatic toxicity is typically determined using OECD Test Guidelines 201, 202, and 203 for algae, daphnia, and fish, respectively.
-
OECD 201: Alga, Growth Inhibition Test: This test exposes a population of green algae to the test substance in a nutrient-rich medium for 72 hours. The endpoint is the inhibition of growth (biomass) and growth rate, from which an EC50 value is calculated.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC50 is the concentration at which 50% of the daphnids are unable to swim.
-
OECD 203: Fish, Acute Toxicity Test: Fish, typically rainbow trout or zebrafish, are exposed to the test substance for 96 hours in a semi-static or flow-through system. The endpoint is mortality, and the LC50 is calculated.
Soil Sorption: Batch Equilibrium Method (OECD 106)
The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The batch equilibrium method involves shaking a known mass of soil with a solution of the test substance of known concentration. After reaching equilibrium, the concentration of the substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by difference, and the adsorption coefficient (Kd) is determined. Koc is then calculated by normalizing Kd to the organic carbon content of the soil.
Ready Biodegradability (OECD 301)
A suite of six methods can be used to assess the ready biodegradability of a chemical. These tests determine the extent to which a substance is mineralized by a mixed population of microorganisms in an aerobic aqueous medium over 28 days. Common methods include:
-
DOC Die-Away (OECD 301 A): Measures the decrease in dissolved organic carbon.
-
CO2 Evolution (OECD 301 B): Measures the amount of carbon dioxide produced.
A substance is considered readily biodegradable if it meets a certain percentage of theoretical mineralization within a 10-day window of the 28-day test.
Mandatory Visualization
Biodegradation and Toxicity Pathway
The following diagram illustrates a generalized pathway for the aerobic biodegradation of dichlorobutene isomers and a simplified mechanism of their toxic action. The initial step in biodegradation is often an oxidation reaction, while toxicity can be initiated by the formation of reactive intermediates.
Caption: Generalized pathways for dichlorobutene isomer biodegradation and toxicity.
Experimental Workflow for Aquatic Toxicity Testing
This workflow outlines the key steps involved in determining the acute aquatic toxicity of a substance according to OECD guidelines.
Caption: Workflow for determining acute aquatic toxicity.
Conclusion
The available data indicate that dichlorobutene isomers are hazardous to the environment and human health. The 1,4-dichloro-2-butene isomer, in particular, is a concern due to its classification as a probable human carcinogen. While there are significant data gaps for a complete comparative risk assessment, this guide provides a foundational understanding of their environmental impact. Further research is needed to fully characterize the environmental fate and toxicity of all isomers, which will support the development of safer chemical alternatives and more effective risk management strategies.
References
- 1. Biodegradation Test Method Overview | Aropha Resource Center [resources.aropha.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]
A Comparative Guide to Polychloroprene and Its Alternatives in Polymer Applications
For researchers and scientists in materials science and polymer chemistry, the selection of an appropriate elastomer is critical for the successful development of new applications. This guide provides a detailed comparison of the performance of polychloroprene (CR), often synthesized from intermediates like cis-1,4-dichloro-2-butene, against two common alternatives: Nitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR). This analysis is supported by experimental data and standardized testing protocols to aid in material selection.
Quantitative Performance Comparison
The selection of an elastomer is often dictated by its mechanical, thermal, and chemical resistance properties. The following table summarizes the typical performance characteristics of Polychloroprene (CR), Nitrile Butadiene Rubber (NBR), and Styrene-Butadiene Rubber (SBR) based on standardized testing. It is important to note that these values can vary depending on the specific compound, formulation, and processing conditions.
| Property | Polychloroprene (CR) | Nitrile Butadiene Rubber (NBR) | Styrene-Butadiene Rubber (SBR) | Test Method |
| Mechanical Properties | ||||
| Hardness (Shore A) | 30 - 90 | 20 - 95[1] | 30 - 95[2] | ASTM D2240 |
| Tensile Strength (MPa) | 14.3 | 1.4 - 24.1[1] | 3.4 - 20.7[2] | ASTM D412 |
| Elongation at Break (%) | 250 | 350 - 650[1] | 450 - 600[2] | ASTM D412 |
| Compression Set | Fair to Good | Good to Excellent[1] | Good to Excellent[2] | ASTM D395 |
| Thermal Properties | ||||
| Service Temperature Range (°C) | -40 to 121[3][4] | -35 to 120[5][6] | -46 to 100[7] | - |
| Chemical Resistance | ||||
| Oil and Fuel Resistance | Moderate[4] | Excellent[5][8] | Poor[2] | ASTM D471 |
| Weather and Ozone Resistance | Very Good | Fair | Poor[2] | - |
| Acid Resistance (Dilute) | Moderate | Good[1] | Fair to Good[2] | ASTM D471 |
| Water Resistance | Excellent | Good to Excellent | Good to Excellent[2] | ASTM D471 |
Experimental Protocols
The data presented in this guide is obtained through standardized experimental procedures. The following are detailed methodologies for key experiments.
ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers
This test method is used to evaluate the tensile (tension) properties of elastomers.[9][10]
-
Specimen Preparation: Test specimens are cut from a sheet of the elastomer using a die. The most common shape is a dumbbell (Type C), which has a total length of 115 mm and a gauge length of 25 mm.[9] The thickness of the specimen is measured at three points within the gauge length, and the median value is used.[9]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine (tensile tester). The grips are separated at a constant rate, typically 500 ± 50 mm/min, until the specimen ruptures.[9]
-
Data Collection: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.
-
Calculated Properties:
ASTM D395: Compression Set of Rubber
This test method measures the ability of an elastomeric material to return to its original thickness after being subjected to prolonged compressive stress.[11][12]
-
Specimen Preparation: Cylindrical disk-shaped specimens are used. The initial thickness of the specimen is measured.
-
Test Procedure (Method B - Constant Deflection): The specimen is placed in a compression device between two metal plates.[11] Spacer bars are used to compress the specimen to a constant deflection, typically 25% of its original height.[13] The entire apparatus is then placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 22 or 70 hours).[11][13]
-
Data Collection: After the specified time, the fixture is removed from the oven and the specimen is taken out. After a 30-minute recovery period at room temperature, the final thickness of the specimen is measured.[11][13]
-
Calculation: The compression set is calculated as a percentage of the amount the specimen was originally compressed. A lower percentage indicates better resistance to permanent deformation.
ASTM D471: Effect of Liquids on Rubber Property
This test method evaluates the resistance of rubber to swelling and degradation when immersed in various liquids such as oils, fuels, and chemicals.[14][15]
-
Specimen Preparation: Rectangular specimens (e.g., 25 x 50 x 2 mm) are die-cut from a sheet of the elastomer.[16] The initial mass and volume of the specimens are measured.
-
Test Procedure: The specimens are fully immersed in the test liquid in a container. The container is then stored at a specified temperature for a set duration.
-
Data Collection: After the immersion period, the specimens are removed, wiped dry, and their final mass and volume are measured. Other properties, such as hardness and tensile strength, can also be measured after immersion to assess the extent of degradation.
-
Calculation: The percentage change in volume and mass are calculated. A smaller change indicates better resistance to the test liquid.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the performance of elastomers and the logical relationship between material synthesis and final application performance.
References
- 1. rahco-rubber.com [rahco-rubber.com]
- 2. rahco-rubber.com [rahco-rubber.com]
- 3. sealmaster.com [sealmaster.com]
- 4. modernrubberproducts.com [modernrubberproducts.com]
- 5. Nitrile / NBR | O-Ring [o-ring.info]
- 6. Nitrile [lmc-couplings.com]
- 7. What is SBR (Styrene-Butadiene) Rubber? | Custom Rubber Corp. [customrubbercorp.com]
- 8. Nitrile Rubber | DLR Elastomer Guide To NBR [elastomer.co.uk]
- 9. zwickroell.com [zwickroell.com]
- 10. coirubber.com [coirubber.com]
- 11. universalgripco.com [universalgripco.com]
- 12. coirubber.com [coirubber.com]
- 13. Compression Set Under Constant Deflection ASTM D395 [intertek.com]
- 14. ardl.com [ardl.com]
- 15. coirubber.com [coirubber.com]
- 16. Effect of Liquids ASTM D471 [intertek.com]
A Researcher's Guide to Comparing Isomer Stability with Computational Modeling
For researchers, scientists, and drug development professionals, understanding the relative stability of isomers is a critical aspect of molecular design and function. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting isomer stability, offering a powerful balance between computational cost and accuracy.[1] This guide provides an objective comparison of computational methods for evaluating isomer stability, supported by experimental data and detailed protocols.
Data Presentation: Relative Stability of Isomers Determined by Computational Methods
The following tables summarize quantitative data from various studies, showcasing the application of computational chemistry in determining the relative energies and stability of different isomers.
Table 1: Comparison of DFT Functionals for Isomerization Energies of Polycyclic Aromatic Hydrocarbons (PAHs) [1]
| DFT Functional(s) | Key Findings & Relative Energies |
| Various GGAs, meta-GGAs | Many GGA and meta-GGA functionals struggle to accurately predict isomerization energies. |
| Hybrid GGAs, and hybrid-meta-GGAs | Hybrid functionals with a high percentage of Hartree-Fock exchange (e.g., SOGGA11-X, BMK) or dispersion-corrected hybrid functionals (e.g., PBE0-D3, PW6B95-D3) show good performance with root-mean-square deviations (RMSDs) as low as 1.3 kJ mol⁻¹. For C18H12 isomers, many lower-level functionals incorrectly predict chrysene (B1668918) to be more stable than triphenylene. |
Table 2: Relative Energies of Dihalobenzene Isomers [1]
| Isomer System | Key Findings & Relative Energies |
| Dihalobenzenes | For difluorobenzenes, the ortho isomer is the least stable (16.6 kJ mol⁻¹ higher in energy than meta), and the meta isomer is the most stable (2.5 kJ mol⁻¹ lower than para). |
Table 3: Thermodynamic Stability of Butenoic Acid Isomers [2]
| Isomer | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| trans-2-butenoic acid | 0.00 | 0.00 |
| cis-2-butenoic acid | 7.53 | 6.28 |
| 3-butenoic acid | 12.55 | 10.46 |
| Note: Values are relative to the most stable isomer, trans-2-butenoic acid. Absolute energies are method-dependent, but the relative differences are consistent across high-level calculations.[2] |
Experimental and Computational Protocols
The accurate prediction of isomer stability relies on robust computational methodologies and is ideally validated by experimental data.[1]
A typical workflow for comparing isomer stability using DFT involves the following steps:[1]
-
Structure Generation: Initial 3D structures of all isomers of interest are generated using molecular building software.[1][3] Conformational searches may be necessary for flexible molecules.
-
Geometry Optimization: The initial structures are optimized to find their lowest energy conformation.[2][3] This is a critical step to locate the stationary point on the potential energy surface.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structures.[1][3] This calculation serves two main purposes:
-
Energy Calculation: The total electronic energy of each optimized isomer is calculated. The relative stability is then determined by the difference in the total energies, enthalpies, or Gibbs free energies of the isomers.
-
Transition State Search (Optional): To understand the kinetics of isomerization, a transition state search can be performed to locate the energy barrier between two isomers, providing insight into their interconversion.[1]
Computational predictions should be validated with experimental data whenever possible.[1][5] Commonly used techniques include:
-
Calorimetry: To experimentally determine the heats of formation of the isomers.[1]
-
Spectroscopic Methods (e.g., NMR, IR): To identify and quantify the different isomers in a mixture at equilibrium, from which their relative stabilities can be inferred.[1]
-
X-ray Crystallography: To determine the precise 3D structure of isomers in the solid state.[1]
-
Differential Scanning Calorimetry (DSC): This technique can measure melting points and enthalpies of fusion, which correlate with the lattice energy and stability of the crystalline forms of the isomers.[2]
-
Isomerization Studies: Monitoring catalyzed or photochemical isomerization reactions allows for the experimental determination of equilibrium constants and reaction barriers.[2]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a computational study on isomer stability and the decision-making process based on the results.
Caption: A typical workflow for comparing isomer stability using DFT calculations.
Caption: Decision-making pathway based on computational isomer stability results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobutene Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for dichlorobutene (B78561) analysis is a critical decision influenced by factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is a powerful and widely adopted technique for the analysis of volatile compounds like dichlorobutene isomers. High-performance liquid chromatography presents a viable alternative, particularly for less volatile analytes or when derivatization is not desirable.
The following table summarizes the expected performance characteristics of GC-MS and HPLC methods for the analysis of dichlorobutene isomers. The data for GC-MS is based on representative expectations for this type of analysis, while the HPLC data is largely hypothetical due to a lack of published, validated methods for these specific isomers. Validation parameters for similar halogenated hydrocarbons and organochlorine pesticides are included to provide a reference for expected performance.[1][2][3]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | ≥0.99[1][2] | ≥0.995[3] |
| Accuracy (Recovery) | 75.5% - 129.1% (for halogenated hydrocarbons)[1] | 80% - 120% (expected) |
| Precision (RSD) | 0.53% - 5.49% (for halogenated hydrocarbons)[1] | 3% - 10% (for organochlorine pesticides)[3] |
| Limit of Detection (LOD) | 0.001 - 0.63 µg/L (for halogenated hydrocarbons)[1] | Expected in the low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 0.0004 - 1.03 µg/L (for halogenated hydrocarbons)[2] | Expected in the µg/L range |
| Specificity | High (mass spectral data provides structural confirmation) | Moderate to High (dependent on chromatographic resolution) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of dichlorobutene isomers using GC-MS and a hypothetical protocol for HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of dichlorobutene and similar volatile organic compounds.
1. Sample Preparation:
-
Prepare a dilute solution of the dichlorobutene sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[4]
2. Instrumentation:
-
A GC system equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., quadrupole).[4]
3. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injection Volume: 1 µL with a split ratio of 50:1.[4]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 35 to 200.[4]
-
Source Temperature: 230 °C.[4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol (Hypothetical)
Due to the lack of published validated methods, the following protocol is a starting point for method development.
1. Sample Preparation:
-
Dissolve the dichlorobutene sample in the mobile phase.
2. Instrumentation:
-
An HPLC system with a UV detector.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength, such as 210 nm.
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods for dichlorobutene analysis and a general experimental workflow.
References
The Synthetic Utility of cis-1,4-Dichloro-2-butene: A Comparative Review of Applications and Limitations
For researchers, scientists, and drug development professionals, cis-1,4-dichloro-2-butene has served as a versatile C4 building block in the synthesis of various industrial chemicals and complex organic molecules. However, its inherent toxicity and the development of more efficient and safer alternative synthetic routes have led to a decline in its industrial use. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with modern alternatives, supported by experimental data and detailed protocols.
Core Applications: A Historical Perspective
Historically, this compound was a key intermediate in the production of several important industrial chemicals. Its bifunctional nature, possessing two reactive allylic chloride moieties, allowed for a range of nucleophilic substitution and cycloaddition reactions.
One of its primary former applications was in the synthesis of adiponitrile (B1665535) , a precursor to nylon-6,6. This process involved the reaction of 1,4-dichloro-2-butene (a mixture of cis and trans isomers) with sodium cyanide. However, this method has been largely superseded by the more atom-economical and direct hydrocyanation of 1,3-butadiene.[1][2][3][4]
Another significant application was in the production of chloroprene (B89495) , the monomer for neoprene synthetic rubber. The industrial process involved the chlorination of butadiene, which produces a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. The 1,4-dichloro-2-butene is then isomerized to the desired 3,4-dichloro-1-butene, which is subsequently dehydrochlorinated to yield chloroprene.[5][6][7]
Furthermore, this compound has been utilized in the synthesis of 1,4-butanediol (B3395766) and tetrahydrofuran (B95107) (THF) , versatile solvents and monomers in the polymer industry. These syntheses typically involve the hydrolysis of the dichlorobutene (B78561) followed by hydrogenation. Modern industrial production of these chemicals, however, predominantly relies on the hydrogenation of maleic anhydride (B1165640).[8][9][10][11][12]
Beyond these large-scale industrial applications, this compound has found utility in the academic and pharmaceutical research spheres for the synthesis of complex molecules, most notably cyclopentenones . These five-membered ring structures are important pharmacophores found in a variety of natural products and therapeutic agents. The reaction of this compound with a soft nucleophile, such as a malonate ester, followed by an intramolecular cyclization, provides a route to 3,5-disubstituted cyclopentenones.
Comparison with Alternatives: A Shift Towards Greener Chemistry
The hazardous nature of this compound, coupled with the development of more efficient and environmentally benign synthetic methodologies, has driven a significant shift in industrial chemical production. The following tables provide a comparative overview of the traditional dichlorobutene-based routes and their modern alternatives.
Table 1: Comparison of Adiponitrile Synthesis Routes
| Feature | Dichlorobutene Route | Direct Hydrocyanation of Butadiene |
| Starting Materials | 1,3-Butadiene, Chlorine, Sodium Cyanide | 1,3-Butadiene, Hydrogen Cyanide |
| Key Intermediate | 1,4-Dichloro-2-butene | - |
| Catalyst | - | Nickel-based catalyst (e.g., Ni(P(OAr)3)4) |
| Reaction Conditions | Multi-step, harsh conditions | Milder conditions (e.g., 100 °C)[2] |
| Overall Yield | Lower | High (typically >90%)[1] |
| Atom Economy | Lower | Higher |
| Environmental Impact | Use of highly toxic chlorine and cyanide salts | Use of highly toxic HCN, but more contained process |
Table 2: Comparison of 1,4-Butanediol and THF Synthesis Routes
| Feature | Dichlorobutene Route | Maleic Anhydride Hydrogenation |
| Starting Materials | 1,3-Butadiene, Chlorine, Water | Maleic Anhydride, Hydrogen |
| Key Intermediate | 1,4-Dichloro-2-butene | - |
| Catalyst | - | Copper-based catalysts |
| Reaction Conditions | Multi-step, involves corrosive reagents | Typically gas-phase hydrogenation |
| Overall Yield | Moderate | High |
| Environmental Impact | Use of chlorinated intermediates | "Green" process with water as the main byproduct |
Limitations and Side Reactions of this compound
The utility of this compound is hampered by several significant limitations:
-
Toxicity and Carcinogenicity: 1,4-Dichloro-2-butene is classified as a toxic and carcinogenic substance, necessitating stringent handling precautions.[13]
-
Isomerization: The cis and trans isomers of 1,4-dichloro-2-butene often coexist and can interconvert under certain conditions, potentially leading to mixtures of products.
-
Side Reactions: In nucleophilic substitution reactions, elimination reactions can compete, leading to the formation of butadiene derivatives. Over-alkylation is also a possibility with strong nucleophiles. In the synthesis of chloroprene, byproducts such as 1-chloro-1,3-butadiene can be formed.[6]
-
Reactivity: While the cis isomer is generally more reactive than the trans isomer due to its higher ground-state energy, this can sometimes lead to reduced selectivity. Quantitative data directly comparing the reactivity of the isomers in various reactions is scarce in the literature, but the principles of steric hindrance in SN2 reactions suggest a significant difference.[14][15][16]
Experimental Protocols
Synthesis of 3,5-Disubstituted Cyclopentenones (General Procedure)
While specific, high-yield, and well-documented protocols for the synthesis of 3,5-disubstituted cyclopentenones directly from this compound are not abundant in recent literature, the general approach involves a tandem alkylation-cyclization sequence. The following is a representative, generalized protocol based on established chemical principles.
Materials:
-
This compound
-
Diethyl malonate (or other suitable active methylene (B1212753) compound)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the cooled sodium ethoxide solution.
-
This compound is then added to the reaction mixture, and the solution is stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3,5-disubstituted cyclopentenone.
Note: Yields for this type of reaction can be variable and are highly dependent on the specific substrate and reaction conditions. Optimization is often required.
Visualizing the Chemistry: Diagrams and Pathways
To better understand the chemical transformations and process flows discussed, the following diagrams are provided.
Caption: Comparison of adiponitrile synthesis routes.
Caption: General synthesis of 3,5-disubstituted cyclopentenones.
Conclusion
This compound has played a notable role in the history of industrial organic synthesis. However, its significant drawbacks, including high toxicity and the availability of more efficient and sustainable alternatives, have led to its diminished importance in large-scale chemical production. For niche applications in laboratory-scale synthesis, particularly for the construction of cyclopentenone cores, it may still hold some value. Researchers considering its use must weigh its synthetic potential against its inherent risks and the availability of modern, safer, and often more efficient synthetic strategies. The continued development of "green" chemical processes will likely further reduce the reliance on hazardous intermediates like this compound in the future.
References
- 1. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. Chloroprene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. US3481994A - Process for the synthesis of chloroprene and its derivatives and co-products - Google Patents [patents.google.com]
- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 8. Process for the production of 1:4 butanediol from maleic anhydride via ester hydrogenation (Conference) | OSTI.GOV [osti.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5705715A - Process for preparing 1,4-butanediol from maleic anhydride - Google Patents [patents.google.com]
- 11. EP0431923A2 - Process for producing 1,4-butanediol and tetrahydrofuran - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of cis-1,4-Dichloro-2-butene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
cis-1,4-Dichloro-2-butene is a highly hazardous chemical that requires strict adherence to safety and disposal protocols. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Summary
This compound is a flammable liquid and vapor that is fatal if inhaled and toxic if swallowed or in contact with skin.[1] It is known to cause severe skin burns, eye damage, and respiratory irritation.[1] Furthermore, it is classified as a potential carcinogen and is very toxic to aquatic life with long-lasting effects.[1][2][3] Upon contact with water or moist air, it can decompose to form hydrochloric acid, and when heated, it may release toxic gases such as phosgene (B1210022) and hydrogen chloride.[4][5][6]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 125.00 g/mol [7] |
| Appearance | Colorless liquid[2][3] |
| Boiling Point | 152 °C (at 758 mmHg)[7] |
| Melting Point | -48 °C[7] |
| Flash Point | 55 °C (131 °F) - closed cup[7] |
| Density | 1.188 g/mL at 25 °C[7] |
| Solubility | Insoluble in water[3][8] |
| Vapor Pressure | 3.4 mmHg at 25 °C[5] |
Experimental Protocols for Disposal
The disposal of this compound must be managed as a hazardous waste. The following steps outline the recommended procedure for its safe disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Faceshields and goggles[7]
-
Chemical-resistant gloves[7]
-
Protective clothing to prevent skin contact[9]
-
A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK)[7]
Step 2: Waste Collection and Storage
-
Collect waste this compound in its original container or a suitable, clearly labeled, and tightly closed container.[1][10]
-
Do not mix with other waste materials.
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][9]
-
The storage area should be equipped with an eyewash station and a safety shower.[9]
Step 3: Spill Management In the event of a spill:
-
Ventilate the area.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5][9] Do not use combustible materials.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[9]
Step 4: Disposal Procedure
-
This compound must be disposed of as hazardous waste through an approved waste disposal plant.[1][11]
-
It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][9]
-
Recommended disposal methods include incineration, such as in a rotary kiln (820-1600 °C) or via liquid injection.[2][12]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dichloro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nj.gov [nj.gov]
- 6. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 1,4-Dichloro-2-butene | 764-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for cis-1,4-Dichloro-2-butene
For Immediate Reference by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for cis-1,4-Dichloro-2-butene (CAS No. 1476-11-5). Adherence to these protocols is essential to mitigate the significant health risks associated with this compound.
This compound is a flammable liquid and vapor that is fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is a suspected carcinogen[1]. All handling of this chemical must occur in a designated area, such as a chemical fume hood, by trained personnel[2].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent any direct physical contact with this compound. The following table summarizes the required protective gear.
| Body Area | Required Protection | Rationale and Specifications |
| Respiratory | Full-face respirator with appropriate cartridges (NIOSH or European Standard EN 149 approved) or a self-contained breathing apparatus (SCBA)[3][4]. | The substance is fatal if inhaled, causes respiratory tract burns, and may require a supplied-air respirator for increased protection[1][3][4][5]. |
| Hands | Appropriate protective gloves (e.g., rubber gloves)[3][6]. | Prevents skin contact, as the chemical is toxic and causes severe skin burns[1][3]. |
| Eyes | Chemical splash goggles or a full-face shield[6]. | Protects against severe eye damage and burns[1]. |
| Body | Protective clothing, rubber boots, and a rubber apron[3][6]. | Minimizes skin contact with the substance[3]. |
Handling and Storage Procedures
All operations involving this compound should be conducted within a chemical fume hood[1][2][3]. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of handling[4].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammables and corrosives[1][7].
-
Keep refrigerated at 2-8°C[8].
-
Protect from direct sunlight, moisture, and sources of ignition such as heat, sparks, and open flames[1][3].
-
Use spark-proof tools and explosion-proof equipment when handling[1][3].
-
Store away from incompatible materials like strong oxidizing agents and strong bases[1][3].
Spill and Emergency Response
In Case of a Spill:
-
Evacuate the area immediately and eliminate all ignition sources[5].
-
Wear full PPE, including respiratory protection. Do not touch spilled material[2][9].
-
Contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite[1][2][5].
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal[1][9].
-
Ventilate the area and wash the spill site after the cleanup is complete[5].
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, provide artificial respiration. Seek immediate medical attention[1][4].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][4].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention[1][4].
Disposal Plan
This compound and its containers must be disposed of as hazardous waste[4][5]. Do not allow the product to enter the sewage system[7]. All disposal activities must be conducted in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.
Quantitative Exposure Limits
| Parameter | Limit | Agency |
| Airborne Exposure Limit | 0.005 ppm (8-hour workshift) | ACGIH |
Note: Skin contact can lead to overexposure even if air levels are below the recommended limit[5].
Workflow for Handling cis-1,4-Dichloro-2-butenedot
// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Full PPE\n(Respirator, Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; hood [label="Work in Chemical Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="Chemical Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; use [label="Use Spark-Proof Tools\n& Grounded Equipment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Return to Refrigerated Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal_prep [label="Waste Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; waste_collect [label="Collect Waste in\nSealed, Labeled Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal [label="Dispose as Hazardous Waste\n(Follow Regulations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency [label="Emergency Procedures", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Spill Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure [label="Exposure Response\n(First Aid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logical Flow prep -> ppe [label="Step 1"]; ppe -> hood [label="Step 2"]; hood -> handling [label="Step 3"]; handling -> use; handling -> storage [label="Post-Use"]; handling -> disposal_prep; disposal_prep -> waste_collect; waste_collect -> disposal;
// Emergency Branch handling -> emergency [style=dashed, color="#5F6368"]; emergency -> spill; emergency -> exposure; }
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(1476-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. (E)-1,4-Dichloro-2-butene(110-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
